4-Bocamino-2-benzyl-butyric acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-10-9-13(14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDXFJMGLVQGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718801 | |
| Record name | 2-Benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015070-59-3 | |
| Record name | α-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015070-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Boc-amino-2-benzyl-butyric Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(tert-butoxycarbonylamino)-2-benzyl-butyric acid, a non-natural, sterically hindered gamma-amino acid derivative. As a key building block in medicinal chemistry, its unique structure offers significant potential for the development of novel peptidomimetics and therapeutic agents. This document details its chemical and physical properties, provides a predicted spectroscopic profile for analytical characterization, outlines a plausible synthetic pathway with a detailed experimental protocol, and explores its reactivity and applications, particularly in the synthesis of protease-resistant peptide analogues. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and small molecule design.
Introduction: The Strategic Value of a Substituted γ-Amino Acid
In the landscape of drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—are of paramount importance. They often exhibit enhanced metabolic stability, improved oral bioavailability, and refined receptor selectivity compared to their natural counterparts.[1] 4-Boc-amino-2-benzyl-butyric acid emerges as a valuable synthetic intermediate in this context.
It is a gamma (γ)-amino acid, meaning its amino group is positioned on the fourth carbon from the carboxyl function. This extended backbone, compared to natural alpha (α)-amino acids, allows for the formation of unique secondary structures, such as helices and turns, in oligomers known as γ-peptides.[1] Furthermore, the presence of a benzyl group at the α-position introduces significant steric bulk and lipophilicity, which can be leveraged to modulate binding interactions and pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the amine is a cornerstone of modern peptide chemistry, offering robust protection under a wide range of conditions while being readily removable under mild acidic treatment.[][]
This guide synthesizes the theoretical and practical knowledge required to effectively utilize this compound in a research and development setting.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 4-Boc-amino-2-benzyl-butyric acid are derived from its unique molecular structure. While some experimental data like a precise melting point may not be publicly cataloged and would require empirical determination, its core properties can be defined as follows.
Table 1: Physicochemical Properties of 4-Boc-amino-2-benzyl-butyric acid
| Property | Value | Source/Method |
| IUPAC Name | 2-Benzyl-4-(tert-butoxycarbonylamino)butanoic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₈H₂₇NO₄ | Calculated |
| Molecular Weight | 321.41 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds[4] |
| Solubility | Soluble in organic solvents (DCM, DMF, MeOH, EtOAc); sparingly soluble in water | Inferred from structure |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC(CC1=CC=CC=C1)C(=O)O | Structure-based |
Spectroscopic Profile for Analytical Characterization
Accurate characterization is essential for verifying the identity and purity of any synthetic compound. The following is a predicted spectroscopic profile based on the molecule's structure and data from analogous compounds.[5][6]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.0-12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH). Highly variable and may exchange with D₂O.
-
δ 7.20-7.35 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ 4.50-4.70 ppm (br s, 1H): Carbamate N-H proton. Signal broadens or disappears upon D₂O exchange.
-
δ 3.05-3.20 ppm (m, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NHBoc).
-
δ 2.80-3.00 ppm (m, 2H): Benzylic protons (-CH₂-Ph).
-
δ 2.60-2.75 ppm (m, 1H): Methine proton at the α-carbon (-CH-COOH).
-
δ 1.80-2.10 ppm (m, 2H): Methylene protons at the β-position (-CH-CH₂-CH₂).
-
δ 1.45 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 175-178 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ 155-157 ppm: Carbamate carbonyl carbon (-NH-COO-).
-
δ 138-140 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ 128-130 ppm: Aromatic carbons of the benzyl group.
-
δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ ~45-50 ppm: Alpha-carbon (-CH-COOH).
-
δ ~38-42 ppm: Methylene carbon adjacent to nitrogen (-CH₂-NHBoc).
-
δ ~35-38 ppm: Benzylic carbon (-CH₂-Ph).
-
δ ~30-33 ppm: Beta-carbon (-CH₂-).
-
δ 28.4 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
-
-
FT-IR (ATR):
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches.
-
~3350 cm⁻¹ (sharp): N-H stretch of the carbamate.
-
~1740 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1690 cm⁻¹ (strong): C=O stretch of the Boc carbamate.
-
~1520 cm⁻¹ (strong): N-H bend.
-
~1160 cm⁻¹ (strong): C-O stretch of the Boc group.
-
-
Mass Spectrometry (ESI+):
-
m/z 322.20: [M+H]⁺
-
m/z 344.18: [M+Na]⁺
-
m/z 266.15: [M-C₄H₈+H]⁺ (loss of isobutylene).
-
m/z 222.13: [M-Boc+H]⁺ (loss of the entire Boc group).
-
Synthesis and Purification Protocol
A robust synthetic strategy is critical for obtaining high-purity material. The following protocol outlines a plausible and efficient pathway starting from commercially available N-Boc-4-aminobutyric acid. The core of the strategy involves the formation of a dianion followed by selective alkylation at the α-carbon.
Caption: Synthetic workflow for 4-Boc-amino-2-benzyl-butyric acid.
Detailed Experimental Protocol:
Materials:
-
N-Boc-4-aminobutyric acid
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Diisopropylamine
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc), Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (2.2 equivalents) via syringe. Slowly add n-BuLi (2.2 equivalents) dropwise. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to form the lithium diisopropylamide (LDA) solution.
-
Dianion Formation: Cool the freshly prepared LDA solution back down to -78 °C. Dissolve N-Boc-4-aminobutyric acid (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the LDA solution. The causality here is critical: the first equivalent of LDA deprotonates the carboxylic acid, and the second deprotonates the α-carbon to form the kinetic enolate. Stir the resulting mixture at 0 °C for 1 hour.
-
Alkylation: Cool the reaction mixture back to -78 °C. Add benzyl bromide (1.1 equivalents) dropwise. The reaction is performed at low temperature to prevent over-alkylation and side reactions. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Acid-Base Extraction: Combine the organic layers and wash with water, then extract the product into the aqueous phase using saturated NaHCO₃ (2x). This step is a self-validating purification, as it selectively isolates the desired carboxylic acid from neutral starting materials or byproducts.
-
Isolation: Acidify the combined aqueous layers to pH 2-3 with 1 M HCl. The product should precipitate or can be extracted with ethyl acetate (3x).
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS as detailed in Section 3.
Reactivity and Core Applications in Drug Development
The utility of 4-Boc-amino-2-benzyl-butyric acid lies in its predictable reactivity, enabling its seamless integration into complex synthetic routes, particularly solid-phase peptide synthesis (SPPS).[7]
Boc Group Deprotection
The Boc group is designed for acid-labile cleavage. The standard and most reliable method involves treatment with trifluoroacetic acid (TFA).[8]
Protocol for Boc Deprotection:
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add a solution of 25-50% TFA in DCM.
-
Stir at room temperature for 30-60 minutes. Reaction progress can be monitored by TLC.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene or DCM can help remove residual TFA.
-
The resulting product is the trifluoroacetate salt of the free amine, which can be used directly in the next coupling step after in-situ neutralization.
The mechanism involves protonation of the carbamate carbonyl, followed by elimination to form carbon dioxide, the stable tert-butyl cation, and the free amine. The tert-butyl cation is typically scavenged by TFA or other nucleophiles present.
Peptide Bond Formation
Once deprotected, the free γ-amino group is a nucleophile ready for acylation. In peptide synthesis, this involves coupling with the activated carboxylic acid of another amino acid building block.
Caption: Deprotection and subsequent peptide coupling workflow.
This cycle of deprotection and coupling allows for the stepwise assembly of γ-peptide chains or the incorporation of this unique residue into a larger peptide sequence. The presence of the α-benzyl group can influence the conformation of the resulting peptide, making it a valuable tool for structure-activity relationship (SAR) studies. Its incorporation can enhance resistance to enzymatic degradation by proteases, which are typically specific for α-peptide bonds, thus prolonging the in-vivo half-life of a potential drug candidate.[]
Safety and Handling
As with any fine chemical, proper laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[10]
-
Spills: In case of a spill, contain the material without creating dust, and collect it for disposal in accordance with local regulations.[4]
-
First Aid:
While this specific compound is not classified under GHS, related N-Boc amino acids may cause skin, eye, or respiratory irritation.[12][13]
Conclusion
4-Boc-amino-2-benzyl-butyric acid is a specialized yet highly valuable building block for medicinal chemists and drug developers. Its unique γ-amino acid backbone, combined with α-substitution, provides a scaffold for creating novel peptidomimetics with tailored structural and biological properties. A thorough understanding of its chemical characteristics, synthetic accessibility, and reactivity is key to unlocking its full potential in the design of next-generation therapeutics with enhanced stability and efficacy.
References
- TCI Chemicals. (2024). Safety Data Sheet for (S)-2-(tert-Butoxycarbonylamino)butyric Acid.
- Cato Chemical. (n.d.). Safety Data Sheet for cis-3-(Boc-amino)cyclobutanecarboxylic Acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 294894, 4-(((Tert-butoxy)carbonyl)amino)butanoic acid.
- TCI Chemicals. (2025). Safety Data Sheet for 4-[(tert-Butoxycarbonylamino)methyl]benzoic Acid.
- Apollo Scientific. (n.d.). Safety Data Sheet for (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID.
- Majumdar, D., Saha, C. N., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Optimizing Your Chemical Synthesis with Boc-(R)-3-Amino-4-(2-methyl-phenyl)-butyric Acid.
- Pope, B. et al. (1988). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 6, 189.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21184, 4-(((Benzyloxy)carbonyl)amino)butanoic acid.
- AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS).
- BOC Sciences. (n.d.). Custom Amino Acid Synthesis Services.
- Akutsu, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(15), 3452.
- Spectral Database for Organic Compounds (SDBS). (n.d.). Data for 4-(4'-Hydroxyphenyl)-2S-[(T-butoxycarbonyl)amino]-butanoic acid - benzyl ester.
- Biological Magnetic Resonance Bank (BMRB). (n.d.). Entry bmse000402 for Butyric Acid.
- ECHEMI. (n.d.). 4-(Benzyloxycarbonylamino)butyric acid.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37118, Butanoic acid, 4-(benzoylamino)-.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26062, 4-Amino-2-hydroxybutanoic acid.
- BOC Sciences. (n.d.). BOC-Amino Acids Technical Overview.
- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
- Leone-Bay, A., et al. (1996). 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone. Journal of Medicinal Chemistry, 39(13), 2571-8.
- BOC Sciences. (n.d.). Amino Acids for Prodrug Development.
- Steiner, D., et al. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- ResearchGate. (2009). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates.
- Fomenko, B., et al. (2022). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 15(3), 732-743.
- Organic Chemistry Tutor. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
- Iovu, M., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(16), 4984.
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An In-Depth Technical Guide to 4-Boc-amino-2-benzyl-butyric Acid: Synthesis, Characterization, and Applications
A Senior Application Scientist's Perspective on a Versatile γ-Amino Acid Building Block
Foreword: Navigating the Nomenclature and Structural Landscape
In the realm of synthetic chemistry and drug discovery, precision in molecular architecture is paramount. The compound designated as "4-Boc-amino-2-benzyl-butyric acid" represents a specific, non-proteinogenic γ-amino acid derivative. It is crucial to note that as of the writing of this guide, a dedicated CAS number for this exact isomeric structure is not readily found in major chemical databases. This suggests it may be a novel compound or one not widely commercialized. For the purposes of this technical guide, we will proceed with the logical interpretation of the nomenclature: a butyric acid scaffold featuring a tert-butoxycarbonyl (Boc) protected amine at the 4-position and a benzyl substituent at the 2-position. This guide will provide a comprehensive overview of its plausible synthesis, essential characterization techniques, and potential applications, drawing upon established principles of organic chemistry and the known utility of similar γ-amino acids in research and development.
The Strategic Importance of Substituted γ-Amino Acids
Gamma (γ)-amino acids are valuable building blocks in medicinal chemistry.[] Their extended backbone, compared to their α-amino acid counterparts, imparts unique conformational properties to peptides and small molecules. This can lead to enhanced stability against enzymatic degradation and the ability to form novel secondary structures, making them attractive for the development of peptidomimetics and other bioactive compounds. The strategic placement of substituents on the carbon backbone, such as the benzyl group at the α-position in our target molecule, allows for the fine-tuning of steric and electronic properties, which can be critical for molecular recognition and biological activity.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and organic chemistry.[2][3][] Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting amino functionalities during complex synthetic sequences.[2][]
Proposed Synthesis of 4-Boc-amino-2-benzyl-butyric Acid: A Mechanistic Approach
The synthesis of 4-Boc-amino-2-benzyl-butyric acid can be envisioned through a multi-step sequence, leveraging well-established reactions in organic synthesis. A plausible and efficient route would involve the conjugate addition of a benzyl group to a suitable Michael acceptor, followed by functional group manipulations.
Retrosynthetic Analysis
A logical retrosynthetic pathway is illustrated below. The target molecule can be disconnected at the C2-C3 bond, suggesting a Michael addition of a benzyl organometallic reagent to a protected γ-amino-α,β-unsaturated ester.
Caption: Retrosynthetic analysis of 4-Boc-amino-2-benzyl-butyric acid.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of a Protected γ-Amino Aldehyde
The synthesis would commence with a readily available starting material, such as γ-aminobutyric acid (GABA). The amino group is first protected with the Boc group, and the carboxylic acid is then reduced to the corresponding alcohol, followed by oxidation to the aldehyde.
-
Boc Protection of GABA: To a solution of γ-aminobutyric acid in a mixture of dioxane and water, add sodium hydroxide to adjust the pH to ~9-10. Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature overnight. Acidify the reaction mixture and extract the product, N-Boc-γ-aminobutyric acid.
-
Reduction to Alcohol: The protected carboxylic acid is then reduced to the corresponding alcohol using a suitable reducing agent like borane-tetrahydrofuran complex (BH₃·THF).
-
Oxidation to Aldehyde: The resulting alcohol is oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Step 2: Formation of the α,β-Unsaturated Ester
The aldehyde is then converted to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction.
-
To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH).
-
Add the protected γ-amino aldehyde dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion to yield the ethyl 4-(Boc-amino)but-2-enoate.
Step 3: Conjugate Addition of the Benzyl Group
The key step is the 1,4-conjugate addition of a benzyl group to the α,β-unsaturated ester. This is typically achieved using an organocuprate reagent.
-
Prepare a Gilman cuprate reagent (e.g., lithium dibenzylcuprate) by reacting benzylmagnesium bromide with copper(I) iodide in an ethereal solvent at low temperature.
-
Add the α,β-unsaturated ester to the cuprate solution and stir at low temperature to facilitate the conjugate addition.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Step 4: Hydrolysis of the Ester
The final step is the saponification of the ethyl ester to the carboxylic acid.
-
Dissolve the ester from the previous step in a mixture of ethanol and water.
-
Add a base, such as lithium hydroxide or sodium hydroxide, and stir at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the final product, 4-Boc-amino-2-benzyl-butyric acid, with an organic solvent.
Caption: Proposed synthetic workflow for 4-Boc-amino-2-benzyl-butyric acid.
Physicochemical Properties and Characterization
While experimental data for the specific target molecule is not available, we can predict its key properties based on its structure.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. |
| pKa | The carboxylic acid proton would have a pKa in the range of 4-5. |
Essential Characterization Techniques
To confirm the identity and purity of the synthesized 4-Boc-amino-2-benzyl-butyric acid, a suite of analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the benzyl group (aromatic protons between 7.1-7.3 ppm and benzylic protons), and the protons along the butyric acid backbone.
-
¹³C NMR would confirm the presence of all 16 carbon atoms, including the carbonyl carbons of the Boc group and the carboxylic acid.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 294.17.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the Boc group and the carboxylic acid, and the aromatic C-H stretches of the benzyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound. A chiral HPLC method could be developed to determine the enantiomeric excess if a stereoselective synthesis is performed.
Applications in Research and Drug Development
4-Boc-amino-2-benzyl-butyric acid, as a functionalized γ-amino acid, has significant potential in several areas of research and development:
-
Peptide Synthesis: It can be incorporated into peptide chains to create peptidomimetics with constrained conformations and enhanced biological stability.[] The benzyl group can participate in hydrophobic or π-stacking interactions with biological targets.
-
Drug Discovery: This compound can serve as a scaffold for the synthesis of small molecule libraries for screening against various therapeutic targets. The carboxylic acid and the deprotected amino group provide two points for further chemical modification.
-
Asymmetric Catalysis: Chiral versions of this amino acid could be explored as ligands in asymmetric catalysis.
-
Materials Science: It could be used to functionalize polymers and other materials to impart specific properties.
Conclusion
While "4-Boc-amino-2-benzyl-butyric acid" may not be a standard, off-the-shelf chemical, its rational design and synthesis are well within the capabilities of modern organic chemistry. This guide has outlined a plausible synthetic strategy, key characterization methods, and potential applications for this versatile building block. As the demand for novel molecular scaffolds continues to grow in drug discovery and materials science, the exploration of such unique substituted γ-amino acids will undoubtedly play a crucial role in advancing these fields.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-08). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. [Link]
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PubMed Central. Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents. WO2021161346A1 - Process for the preparation of gamma amino butyric acids and analogs thereof.
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PubChem. t-Butyloxycarbonylaspartic acid alpha-benzyl ester. [Link]
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Journal of the American Chemical Society. (2026-01-13). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]
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PubChem. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. [Link]
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ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]
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PubChem. 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid. [Link]
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AMERICAN ELEMENTS®. Amino Acids & Derivatives. [Link]
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-
ResearchGate. Scheme. Synthesis of b-Amino Acid 14. [Link]
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Introduction: A Novel Building Block for Advanced Synthesis
An In-depth Technical Guide to 4-(tert-Butoxycarbonylamino)-2-benzylbutanoic Acid
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 4-(tert-Butoxycarbonylamino)-2-benzylbutanoic acid, a specialized, non-proteinogenic γ-amino acid. While this compound is not found in common chemical catalogs and appears to be a novel synthetic target, this document outlines its theoretical physicochemical properties, proposes a robust synthetic route, and details protocols for its characterization and potential applications. As a bifunctional molecule featuring a sterically demanding α-benzyl group and a protected γ-amino group, it represents a valuable building block for creating conformationally constrained peptides, peptidomimetics, and complex molecular scaffolds in drug discovery. The principles and protocols herein are grounded in established organic chemistry and are designed to provide researchers with the foundational knowledge to synthesize, validate, and utilize this unique chemical entity.
4-(tert-Butoxycarbonylamino)-2-benzylbutanoic acid belongs to the class of unnatural amino acids (UAAs), which are pivotal tools in modern medicinal chemistry and drug development.[1][2] The incorporation of UAAs into peptide-based therapeutics is a proven strategy to enhance metabolic stability, improve receptor affinity and selectivity, and introduce novel functionalities.[3]
The structure of this molecule is distinguished by three key features:
-
γ-Amino Acid Backbone: Unlike the α-amino acids that constitute natural proteins, the γ-spacing between the carboxyl and amino groups provides greater conformational flexibility, making it a key component in the design of "foldamers"—synthetic oligomers that adopt stable, predictable secondary structures.
-
α-Benzyl Group: The presence of a benzyl substituent at the α-carbon (C2) introduces significant steric bulk. This feature can be exploited to restrict bond rotation, thereby locking the molecular backbone into a preferred conformation.[4] This is highly desirable for designing inhibitors that fit precisely into an enzyme's active site or for stabilizing specific peptide secondary structures like helices or turns.[5]
-
Boc-Protected Amine: The terminal amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[] It is stable under a wide range of reaction conditions but can be removed cleanly under mild acidic conditions (e.g., with trifluoroacetic acid), allowing for controlled, stepwise elongation of a peptide chain.[][7]
The combination of these features makes 4-(tert-butoxycarbonylamino)-2-benzylbutanoic acid a promising synthon for creating sophisticated molecules with tailored biological activities.
Physicochemical and Structural Properties
As this compound is not listed in commercial or public chemical databases, the following properties are calculated or projected based on its chemical structure. Experimental verification is required upon synthesis.
| Property | Value / Description | Source |
| IUPAC Name | 4-(tert-butoxycarbonylamino)-2-benzylbutanoic acid | - |
| Molecular Formula | C₁₆H₂₃NO₄ | Calculated |
| Molecular Weight | 293.36 g/mol | Calculated |
| CAS Number | Not available | - |
| 2D Structure | ![]() | - |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC(CC1=CC=CC=C1)C(=O)O | - |
| Appearance | Predicted to be a white to off-white solid | - |
| Solubility | Predicted to be soluble in organic solvents like DCM, Ethyl Acetate, and Methanol | - |
Proposed Synthesis and Purification Workflow
The synthesis of α-substituted γ-amino acids can be approached through several established methods. A robust and logical pathway involves the conjugate addition of an organocuprate reagent to an α,β-unsaturated ester, followed by functional group manipulations. This approach offers good control over stereochemistry if a chiral auxiliary is employed.
Proposed Synthetic Pathway
The proposed synthesis starts from commercially available materials and proceeds in four main steps.
Caption: Proposed synthetic workflow for 4-(Boc-amino)-2-benzylbutanoic acid.
Detailed Experimental Protocol (Proposed)
Materials: Diethyl malonate, sodium ethoxide (NaOEt), benzyl bromide, lithium chloride (LiCl), dimethyl sulfoxide (DMSO), lithium diisopropylamide (LDA), acrylonitrile, Raney Nickel, di-tert-butyl dicarbonate (Boc₂O), and standard organic solvents.
Step 1: Synthesis of Diethyl benzylmalonate (Intermediate 1)
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve sodium ethoxide in absolute ethanol.
-
Cool the solution to 0 °C and add diethyl malonate dropwise. Stir for 30 minutes.
-
Add benzyl bromide dropwise and allow the reaction to warm to room temperature, then reflux for 4-6 hours until TLC indicates consumption of starting material.
-
Cool the reaction, quench with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation. Causality: This is a standard malonic ester synthesis. The ethoxide acts as a base to deprotonate the acidic α-carbon of diethyl malonate, creating a nucleophilic enolate that attacks the electrophilic benzyl bromide.
Step 2: Synthesis of Ethyl 2-benzylpropanoate (Intermediate 2)
-
Combine diethyl benzylmalonate, LiCl, a small amount of water, and DMSO in a flask.
-
Heat the mixture to 160-180 °C and monitor for CO₂ evolution.
-
Maintain heating until the reaction is complete (TLC analysis).
-
Cool, dilute with water, and extract with diethyl ether.
-
Wash the organic phase, dry, and concentrate. Purify by vacuum distillation. Causality: This is a Krapcho decarboxylation, a reliable method for removing one of the ester groups from a substituted malonate to yield the mono-ester.
Step 3: Michael Addition to Acrylonitrile (Intermediate 3)
-
Prepare a solution of LDA in dry THF at -78 °C.
-
Add ethyl 2-benzylpropanoate dropwise to the LDA solution and stir for 1 hour to form the enolate.
-
Add acrylonitrile dropwise and stir at -78 °C for 2-3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry and concentrate the organic layer to yield the crude nitrile intermediate. Causality: LDA is a strong, non-nucleophilic base ideal for forming the kinetic enolate of the ester. This enolate then acts as a nucleophile in a 1,4-conjugate (Michael) addition to acrylonitrile, which is an excellent Michael acceptor.
Step 4: Reduction, Hydrolysis, and Boc Protection (Final Product)
-
Dissolve the crude nitrile from Step 3 in ethanol and add Raney Nickel as a catalyst.
-
Hydrogenate the mixture in a Parr shaker under H₂ pressure (50 psi) until the nitrile group is fully reduced to a primary amine.
-
Filter off the catalyst and add aqueous NaOH to the filtrate. Reflux the mixture to hydrolyze the ethyl ester to the carboxylate salt.
-
Acidify the solution to pH ~7 and concentrate to obtain the crude amino acid salt.
-
Dissolve the crude salt in a 1:1 mixture of dioxane and water. Add Boc₂O and a base (e.g., NaHCO₃) and stir at room temperature overnight.
-
Acidify the mixture to pH 2-3 with dilute HCl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final product by silica gel column chromatography.
Quality Control and Structural Verification
As a novel compound, rigorous characterization is essential to confirm its identity and purity. The following protocols form a self-validating system for quality control.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure by identifying the connectivity of protons and carbons.
-
Protocol:
-
Dissolve ~5-10 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
-
-
Expected ¹H NMR Signals (in CDCl₃):
-
δ 7.20-7.40 ppm: Multiplet, 5H (aromatic protons of the benzyl group).
-
δ ~4.5-5.0 ppm: Broad singlet, 1H (NH proton of the Boc carbamate).
-
δ ~3.0-3.4 ppm: Multiplet, 2H (-CH₂-NHBoc).
-
δ ~2.6-3.0 ppm: Multiplet, 3H (benzylic -CH₂- and backbone -CH-).
-
δ ~1.8-2.2 ppm: Multiplet, 2H (-CH₂-CH(Bn)-).
-
δ 1.45 ppm: Singlet, 9H (tert-butyl protons of the Boc group).
-
A broad singlet for the carboxylic acid proton (-COOH) may be observed at δ > 10 ppm .
-
4.2 High-Resolution Mass Spectrometry (HRMS)
-
Purpose: To confirm the elemental composition by measuring the exact mass.
-
Protocol:
-
Prepare a dilute solution of the sample in methanol or acetonitrile.
-
Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.
-
-
Expected Result: The analysis should show a prominent ion peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct.
-
Calculated Exact Mass for C₁₆H₂₃NO₄: 293.1627
-
Expected [M+H]⁺: 294.1700
-
Expected [M+Na]⁺: 316.1519 The measured mass should be within ±5 ppm of the calculated value.
-
4.3 High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the final compound.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).
-
Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
-
Expected Result: A pure sample (>95%) should exhibit a single major peak in the chromatogram.
Applications in Research and Development
The primary application of this molecule is as a specialized building block in the synthesis of bioactive compounds. Its utility stems from the orthogonal protection scheme, which allows for selective chemical manipulation.
Use in Solid-Phase Peptide Synthesis (SPPS)
The Boc-protected amine allows for its direct use in standard peptide synthesis protocols after attachment to a resin or coupling to another amino acid.
Caption: Workflow for incorporating the amino acid into a peptide sequence.
Protocol for Deprotection and Coupling:
-
Boc Deprotection: Dissolve the title compound in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v solution). Stir at room temperature for 30 minutes. The reaction progress can be monitored by TLC.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step.
-
Peptide Coupling: Dissolve the deprotected amine salt and the N-terminus of a peptide chain (or another protected amino acid) in a suitable solvent like DMF. Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir until the reaction is complete.[7]
Role as a Peptidomimetic and Scaffold
-
Conformational Constraint: The α-benzyl group forces the peptide backbone into a more rigid conformation, which can increase binding affinity to a biological target by reducing the entropic penalty of binding.
-
Proteolytic Stability: Peptides containing γ-amino acids are often resistant to degradation by proteases, which primarily recognize α-amino acid linkages. This can significantly increase the in vivo half-life of a peptide drug candidate.[1]
-
Drug Scaffolding: The butanoic acid backbone can serve as a scaffold to present the benzyl group and the amino terminus in a specific 3D orientation for interaction with receptors or enzymes.
Handling, Storage, and Safety
-
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Based on its structure (a carboxylic acid and a carbamate), the compound should be stored in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents. Storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.
-
Safety: The toxicological properties have not been investigated. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
Conclusion
4-(tert-Butoxycarbonylamino)-2-benzylbutanoic acid is a theoretically potent and versatile, albeit novel, chemical building block. Its unique combination of a γ-amino acid backbone, a conformation-locking α-benzyl group, and an orthogonally protected amine makes it an attractive target for synthesis. This guide provides the necessary theoretical foundation, a plausible synthetic strategy, and robust analytical protocols for researchers aiming to produce and utilize this compound to advance projects in peptide science, peptidomimetics, and the broader field of drug discovery.
References
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Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(8), 488-496. [Online] Available at: [Link]
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Hodgson, D. R. W., & Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430. [Online] Available at: [Link]
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PubChem. (n.d.). 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. National Center for Biotechnology Information. [Online] Available at: [Link]
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Oakwood Chemical. (n.d.). 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid. [Online] Available at: [Link]
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ChemBK. (2024). 4-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid. [Online] Available at: [Link]
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PubChem. (n.d.). (R)-4-N-Boc-amino-2-hydroxybutyric acid. National Center for Biotechnology Information. [Online] Available at: [Link]
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J&K Scientific. (n.d.). (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. [Online] Available at: [Link]
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PubChem. (n.d.). Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid. National Center for Biotechnology Information. [Online] Available at: [Link]
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PubChem. (n.d.). 4-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. [Online] Available at: [Link]
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PubChem. (n.d.). Butanoic acid, 4-(benzoylamino)-. National Center for Biotechnology Information. [Online] Available at: [Link]
- Lee, Y., et al. (1995). Synthesis of .alpha.-benzyl .gamma.-lactam, .alpha.-benzyl .delta.-lactam, and .alpha.-benzylproline derivatives as conformationally restricted analogs of phenylalaninamide. The Journal of Organic Chemistry, 60(16), 5373–5379.
-
PubChem. (n.d.). 4-Amino-2-(4-benzylphenoxy)butanoic acid. National Center for Biotechnology Information. [Online] Available at: [Link]
- Chibata, I., et al. (1981). Process for the production of 4-aminobutyric acid or its derivatives. U.S.
- Inventor, N/A. (2011). Preparation method for 4-amino-3-phenylbutyric acid.
- Lee, M. R., et al. (2014). A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides. Journal of the American Chemical Society, 136(43), 15046–15053.
- Rigo, B., et al. (1991). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide.
- Vincent, M., et al. (1987). 4-Amino butanoic-acid derivatives, their preparation and their use.
- Wang, Z., et al. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives.
-
ResearchGate. (2022). Selected bioactive molecules bearing benzyl-substituted amino acids. [Online] Available at: [Link]
- Inai, Y., et al. (2001). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 121(1), 1-17.
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An In-depth Technical Guide to the Structure, Synthesis, and Application of 4-(tert-Butoxycarbonylamino)-2-benzylbutanoic Acid and Its Isomer, 3-Benzyl-4-(tert-butoxycarbonylamino)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive exploration of the chemical intricacies of benzyl-substituted, Boc-protected aminobutanoic acids, compounds of significant interest in the field of medicinal chemistry and drug development. Due to the ambiguity in the nomenclature "4-Boc-amino-2-benzyl-butyric acid," this guide will address the two most probable structural isomers: 4-(tert-butoxycarbonylamino)-2-benzylbutanoic acid and 3-benzyl-4-(tert-butoxycarbonylamino)butanoic acid .
This document delves into the structural elucidation, synthesis, characterization, and potential applications of these non-canonical amino acids. The content is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon these methodologies.
Structural Elucidation and Physicochemical Properties
The fundamental difference between the two key isomers lies in the substitution pattern on the butanoic acid backbone. Understanding this structural variance is critical as it profoundly influences the molecule's three-dimensional conformation, reactivity, and ultimately, its biological activity.
Isomer 1: 4-(tert-Butoxycarbonylamino)-2-benzylbutanoic Acid
This isomer features a benzyl group at the α-carbon (C2) and the Boc-protected amino group at the γ-carbon (C4). This arrangement classifies it as a γ-amino acid derivative.
Isomer 2: (3R)-3-Benzyl-4-[(tert-butoxycarbonyl)amino]butanoic Acid
In this isomer, the benzyl group is located at the β-carbon (C3), and the Boc-amino group is on the adjacent C4 carbon, making it a derivative of a β-amino acid. The stereochemistry at the C3 position is crucial, with the (R) and (S) enantiomers potentially exhibiting distinct biological profiles. A crystal structure for the (3R) enantiomer has been reported, providing definitive stereochemical information.[1]
A summary of the key physicochemical properties is presented below:
| Property | 4-(tert-Butoxycarbonylamino)-2-benzylbutanoic Acid | (3R)-3-Benzyl-4-[(tert-butoxycarbonyl)amino]butanoic Acid |
| Molecular Formula | C₁₆H₂₃NO₄ | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol | 293.35 g/mol [1] |
| General Class | γ-Amino Acid Derivative | β-Amino Acid Derivative |
| Chiral Centers | C2 | C3 |
Synthesis and Purification
The synthetic strategies for these isomers differ significantly, reflecting the positional variance of the functional groups. The choice of starting materials and reaction sequence is paramount in achieving the desired regioselectivity and stereocontrol.
Synthesis of (3R)-3-Benzyl-4-[(tert-butoxycarbonyl)amino]butanoic Acid
A validated synthetic route for the racemic mixture and subsequent resolution to obtain the (3R)-enantiomer has been documented.[1] The general workflow is outlined below:
Synthesis workflow for (3R)-3-Benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid.
Detailed Protocol:
-
Boc Protection of the Starting Material: Racemic (±)-3-aminomethyl-4-phenylbutanoic acid hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., sodium bicarbonate or triethylamine) in a mixed solvent system (e.g., dioxane/water). The Boc group protects the primary amine, preventing its participation in subsequent reactions.
-
Purification of the Racemate: The resulting racemic N-Boc protected acid is purified by crystallization, typically from a solvent system like ethyl acetate/hexane, to yield a pure racemic product.[1]
-
Enantiomeric Resolution: The resolution of the enantiomers is a critical step. It is achieved by forming diastereomeric salts with a chiral amine, such as (S)-(-)-methylbenzylamine. Fractional crystallization allows for the separation of the diastereomers. Subsequent acidification liberates the desired enantiomerically enriched (3R)-3-benzyl-4-((tert-butoxycarbonyl)amino)butanoic acid.[1]
Proposed Synthesis of 4-(tert-Butoxycarbonylamino)-2-benzylbutanoic Acid
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4-Boc-amino-2-benzyl-butyric acid solubility
An In-Depth Technical Guide to the Solubility Profile of 4-Boc-amino-2-benzyl-butyric acid
Introduction
4-Boc-amino-2-benzyl-butyric acid is a protected amino acid derivative. Its structure, featuring a bulky hydrophobic tert-butoxycarbonyl (Boc) protecting group, a benzyl side chain, and a polar carboxylic acid functional group, presents a unique physicochemical profile. For researchers in drug discovery and chemical synthesis, a thorough understanding of a compound's solubility is not merely a preliminary check but a critical parameter that influences every stage of development. Poor solubility can lead to unreliable results in biological assays, create significant hurdles for in vivo dosing and formulation, and ultimately compromise the therapeutic potential of a promising molecule.[1][2]
This guide serves as a comprehensive technical resource for scientists and drug development professionals tasked with characterizing the solubility of 4-Boc-amino-2-benzyl-butyric acid. It moves beyond a simple listing of data to provide a framework for predicting, measuring, and interpreting its solubility across various conditions. By synthesizing field-proven methodologies with the underlying scientific principles, this document equips researchers with the necessary tools to generate a robust and reliable solubility profile, ensuring data integrity and informed decision-making throughout the research and development pipeline.
Physicochemical Profile and Solubility Prediction
The solubility behavior of a molecule is fundamentally dictated by its structure. An analysis of 4-Boc-amino-2-benzyl-butyric acid's functional groups allows for a strong, qualitative prediction of its solubility.
Chemical Structure:
Caption: Relationship between solubility type and the drug discovery pipeline.
Experimental Protocols for Solubility Determination
This section provides detailed methodologies for characterizing the solubility of 4-Boc-amino-2-benzyl-butyric acid.
Qualitative Solubility Classification
This initial set of tests provides rapid confirmation of the compound's acidic nature and aligns with the structural predictions. [3][4] Objective: To classify the compound based on its solubility in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Preparation: Label four small test tubes: "Water," "5% NaOH," "5% NaHCO3," and "5% HCl."
-
Sample Addition: Add approximately 2-5 mg of 4-Boc-amino-2-benzyl-butyric acid to each test tube.
-
Solvent Addition: Add 1 mL of the corresponding solvent to each tube.
-
Mixing: Vigorously shake or vortex each tube for 30-60 seconds.
-
Observation: Visually inspect each tube for dissolution. A compound is considered "soluble" if the solution is clear with no visible solid particles.
-
Interpretation:
-
Insoluble in Water, 5% HCl: Confirms the compound is not a base and is poorly soluble in its neutral state.
-
Soluble in 5% NaOH and 5% NaHCO3: A positive result in both indicates the presence of a strong acid, such as a carboxylic acid, which reacts to form a soluble salt. [5]
-
Quantitative Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility, providing a definitive value for formulation and biopharmaceutical assessment. [6][7] Objective: To measure the saturation concentration of the compound at equilibrium.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Methodology:
-
Preparation: Add an excess amount of solid 4-Boc-amino-2-benzyl-butyric acid (e.g., 1-2 mg) to a glass vial. The key is to ensure solid material remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Incubate for at least 24 hours to ensure equilibrium is reached. [6][7]4. Phase Separation: After incubation, carefully filter the resulting slurry through a low-binding filter (e.g., 0.45 µm PVDF) to separate the saturated solution (filtrate) from the undissolved solid. Alternatively, centrifuge the sample at high speed and collect the supernatant.
-
Quantification: Prepare a dilution series of the filtrate with a suitable solvent (e.g., acetonitrile/water). Quantify the concentration of the compound in the diluted filtrate using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve of known concentrations. [8][9]
High-Throughput Kinetic Solubility Assay
This protocol is designed for rapid assessment, suitable for early-stage discovery where multiple compounds are being compared. [10] Objective: To measure the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Caption: Workflow for the Kinetic Solubility Assay.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 4-Boc-amino-2-benzyl-butyric acid in 100% DMSO (e.g., 20 mM). [11]2. Assay Plate Preparation: Add the compound from the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well microtiter plate. The final DMSO concentration should be kept low (typically 1-2%) to minimize its solubilizing effect. [8]3. Incubation: Cover the plate, mix briefly, and incubate at room temperature for a defined period, typically 1.5 to 2 hours. [6][10]4. Analysis (choose one method):
-
Nephelometry (Light Scattering): Analyze the plate using a nephelometer. The instrument measures the scattering of light caused by insoluble particles (precipitate). The solubility is defined as the highest concentration that does not produce a signal above a predefined threshold. [6][10] * Filtration and UV/LC-MS Quantification: Pass the solutions through a 96-well filter plate. The concentration of the compound in the clear filtrate is then determined by UV-Vis spectrophotometry or LC-MS/MS, similar to the thermodynamic method. [8][6]
-
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, structured format for easy comparison and analysis.
Table 1: Solubility Profile of 4-Boc-amino-2-benzyl-butyric acid
| Solvent/Buffer (pH) | Solubility Type | Assay Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| PBS (pH 7.4) | Thermodynamic | Shake-Flask | 25 | [Insert Data] | [Insert Data] |
| PBS (pH 7.4) | Kinetic | Nephelometry | 25 | [Insert Data] | [Insert Data] |
| Simulated Gastric Fluid | Thermodynamic | Shake-Flask | 37 | [Insert Data] | [Insert Data] |
| Simulated Intestinal Fluid | Thermodynamic | Shake-Flask | 37 | [Insert Data] | [Insert Data] |
| Water | Thermodynamic | Shake-Flask | 25 | [Insert Data] | [Insert Data] |
| Methanol | N/A | Gravimetric | 25 | [Insert Data] | [Insert Data] |
| DMSO | N/A | Gravimetric | 25 | [Insert Data] | [Insert Data] |
Interpreting the Results:
-
A significant difference between kinetic and thermodynamic values is common. Kinetic solubility is often higher because the short incubation time may not be sufficient for precipitation to fully occur, resulting in a supersaturated solution.
-
The solubility values in simulated biological fluids (SGF, SIF) are critical for predicting oral absorption.
-
A low aqueous solubility (<60 µg/mL) is a common flag in drug discovery, suggesting potential issues with bioavailability that may need to be addressed through formulation strategies. [1]
Conclusion
A comprehensive understanding of the solubility of 4-Boc-amino-2-benzyl-butyric acid is indispensable for its effective use in research and development. Due to its amphipathic structure, this compound is predicted to have poor, pH-dependent aqueous solubility and good solubility in common organic solvents. This guide provides a robust framework for experimentally verifying these predictions. By employing both rapid kinetic assays for initial screening and the gold-standard shake-flask method for definitive thermodynamic solubility, researchers can generate the high-quality, context-appropriate data needed to guide synthesis, biological testing, and formulation development. Adherence to these systematic protocols will ensure the generation of reliable and reproducible data, mitigating risks and enabling the successful progression of projects involving this and structurally related compounds.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Retrieved from [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]
-
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Synthesis of 4-Boc-amino-2-benzyl-butyric Acid: A Technical Guide for Advanced Chemical Synthesis
This guide provides an in-depth exploration of a robust and stereocontrolled synthetic route to 4-Boc-amino-2-benzyl-butyric acid, a valuable building block in medicinal chemistry and drug development. The strategic approach detailed herein emphasizes asymmetric synthesis to achieve high enantiopurity, a critical parameter for pharmaceutical applications. We will delve into the mechanistic underpinnings of each synthetic step, providing not just a protocol, but a framework for understanding and optimizing the synthesis.
Introduction: The Significance of Chiral γ-Amino Acids
Chiral γ-amino acids are crucial components in a variety of biologically active molecules, including pharmaceuticals and peptidomimetics.[1] Their incorporation can impart unique conformational constraints and metabolic stability to parent compounds. The title compound, 4-Boc-amino-2-benzyl-butyric acid, with its defined stereochemistry and orthogonally protected functional groups, serves as a versatile intermediate for the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, making it ideal for multi-step syntheses.[2][3]
Strategic Approach: Asymmetric Synthesis via Chiral Auxiliary
To achieve a high degree of stereochemical control at the C2 position, this guide will focus on an asymmetric synthesis strategy employing a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[] After the desired chiral center is established, the auxiliary can be cleaved and ideally recycled.[] The Evans oxazolidinone auxiliaries are a well-established class of chiral auxiliaries that have been successfully applied to a wide range of stereoselective alkylation reactions.[]
The overall synthetic strategy can be visualized as a three-stage process:
Caption: Overall synthetic workflow for 4-Boc-amino-2-benzyl-butyric acid.
Experimental Protocols and Mechanistic Insights
Stage 1: Acylation of the Chiral Auxiliary
The first stage involves the acylation of a chiral oxazolidinone, for instance, (S)-4-benzyl-2-oxazolidinone, with 3-phenylpropanoyl chloride. This reaction forms the N-acyl oxazolidinone, which will serve as the substrate for the key stereoselective alkylation step.
Protocol 1: Synthesis of (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of 3-phenylpropanoyl chloride (1.1 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Low Temperature (-78 °C): The use of low temperature is crucial for maintaining the stability of the lithium enolate and preventing side reactions.
-
n-Butyllithium: A strong base is required to deprotonate the weakly acidic N-H of the oxazolidinone.
-
Anhydrous Conditions: All reagents and solvents must be anhydrous to prevent the quenching of the organolithium reagent and the hydrolysis of the acid chloride.
Stage 2: Diastereoselective Alkylation
This is the cornerstone of the asymmetric synthesis. The N-acyl oxazolidinone is deprotonated to form a chiral enolate, which then undergoes a diastereoselective alkylation with an appropriate electrophile. The bulky benzyl group on the oxazolidinone effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Caption: Stereoselective alkylation of the chiral N-acyl oxazolidinone.
Protocol 2: Asymmetric Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C.
-
To a solution of the (S)-4-benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C, add the freshly prepared LDA solution dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add tert-butyl bromoacetate (1.5 equiv) to the enolate solution.
-
Slowly warm the reaction to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Rationale for Reagent Selection:
-
Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base, which is ideal for generating the enolate without competing addition to the carbonyl group.
-
tert-Butyl Bromoacetate: This electrophile introduces the protected carboxylic acid functionality. The tert-butyl ester is stable to the subsequent reaction conditions and can be cleaved under acidic conditions if necessary.
Stage 3: Auxiliary Cleavage and Functional Group Transformations
The final stage involves the removal of the chiral auxiliary and subsequent manipulation of the functional groups to yield the target molecule. The auxiliary is typically cleaved by hydrolysis. The resulting carboxylic acid can then be reduced to the primary alcohol, which is then converted to the corresponding amine and subsequently protected with a Boc group.
Protocol 3: Auxiliary Cleavage, Reduction, and Boc Protection
-
Auxiliary Cleavage: Dissolve the alkylated intermediate in a mixture of THF and water. Add lithium hydroxide (2.0 equiv) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The chiral auxiliary can be recovered from the organic phase.
-
Reduction of the Carboxylic Acid: To a solution of the crude carboxylic acid in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex (2.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction with methanol, and then remove the solvents under reduced pressure.
-
Conversion to Amine and Boc Protection: The resulting alcohol is converted to an azide via a mesylate intermediate, followed by reduction to the amine. A more direct route involves a Mitsunobu reaction with diphenylphosphoryl azide followed by reduction. The crude amine is then dissolved in a mixture of dioxane and water, and sodium bicarbonate (3.0 equiv) and di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv) are added. Stir the mixture at room temperature for 18 hours. Acidify the mixture and extract with ethyl acetate. Purify the final product by column chromatography.[5]
Data Summary
| Step | Reactants | Reagents | Product | Typical Yield (%) |
| 1 | (S)-4-benzyl-2-oxazolidinone, 3-phenylpropanoyl chloride | n-BuLi, THF | (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one | 85-95 |
| 2 | N-Acyl oxazolidinone, tert-butyl bromoacetate | LDA, THF | Alkylated Intermediate | 70-85 (diastereomeric excess >95%) |
| 3 | Alkylated Intermediate | 1. LiOH 2. BH₃·SMe₂ 3. (Boc)₂O | 4-Boc-amino-2-benzyl-butyric acid | 60-70 (over 3 steps) |
Conclusion
The synthetic route detailed in this guide provides a reliable and highly stereoselective method for the preparation of 4-Boc-amino-2-benzyl-butyric acid. By leveraging the principles of asymmetric synthesis with a chiral auxiliary, this protocol ensures the production of the desired enantiomer in high purity, a critical consideration for its application in the development of novel therapeutics. The mechanistic insights provided for each step are intended to empower researchers to troubleshoot and adapt this synthesis for their specific needs.
References
- Vertex AI Search. (2026). Optimizing Your Chemical Synthesis with Boc-(R)-3-Amino-4-(2-methyl-phenyl)-butyric Acid.
- National Institutes of Health. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Google Patents. (n.d.).
- ResearchGate. (2025). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)
- Royal Society of Chemistry. (2022). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals.
- National Institutes of Health. (n.d.). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II)
- National Institutes of Health. (n.d.). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid.
- ResearchGate. (2025). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB).
- BOC Sciences. (n.d.). BOC-amino acids.
- Springer Nature. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- American Chemical Society. (n.d.). A Protocol for an Asymmetric Synthesis of γ-Amino Acids.
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
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An In-depth Technical Guide to the Synthesis of 4-Boc-amino-2-benzyl-butyric Acid: Strategies and Methodologies
This guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Boc-amino-2-benzyl-butyric acid, a valuable chiral building block in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a robust resource for the preparation of this compound.
Introduction
4-Boc-amino-2-benzyl-butyric acid, a derivative of γ-aminobutyric acid (GABA), possesses a unique structural motif with a benzyl group at the α-position to the carboxylic acid. This substitution pattern is of significant interest in the design of peptidomimetics and other biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for its application in standard peptide synthesis protocols.[1] The synthesis of this non-proteinogenic amino acid requires careful control of stereochemistry, making the choice of starting materials and synthetic route critical.
This whitepaper will focus on a diastereoselective approach starting from the readily available chiral pool amino acid, L-glutamic acid. This strategy leverages the inherent stereochemistry of the starting material to control the configuration of the final product.
Core Synthetic Strategy: Diastereoselective Alkylation of a Protected Glutamic Acid Derivative
The most logical and efficient pathway to 4-Boc-amino-2-benzyl-butyric acid commences with a suitably protected L-glutamic acid derivative. This approach involves the key step of a diastereoselective alkylation of a glutamic acid enolate to introduce the benzyl group at the C-2 position. The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for 4-Boc-amino-2-benzyl-butyric acid.
Part 1: Preparation of the Key Starting Material: N-Boc-L-glutamic acid α-tert-butyl γ-allyl diester
The synthesis begins with the orthogonal protection of L-glutamic acid. The choice of protecting groups is critical for the success of the subsequent steps. Here, we utilize the Boc group for the amine, a tert-butyl ester for the α-carboxylic acid, and an allyl ester for the γ-carboxylic acid. This protection scheme allows for selective deprotection later in the synthesis.
Step 1.1: Synthesis of N-Boc-L-glutamic acid α-tert-butyl ester
The initial step involves the protection of the α-carboxylic acid of L-glutamic acid as a tert-butyl ester and the amino group with a Boc group. This can be achieved through a multi-step process starting with the formation of L-Glutamic acid α-tert-butyl ester, followed by Boc protection.[2][3]
Experimental Protocol:
-
Preparation of L-Glutamic acid α-tert-butyl ester: To a solution of (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert-butyl ester in dry methanol, add 10% Pd/C.[3] The mixture is stirred overnight at room temperature under a hydrogen atmosphere. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield L-glutamic acid α-tert-butyl ester.[3]
-
Boc Protection: To a mixture of the L-glutamic acid α-tert-butyl ester in dioxane and water, add triethylamine and di-tert-butyl dicarbonate (Boc₂O).[2] The mixture is stirred at 25°C for 16 hours. After workup, the desired N-Boc-L-glutamic acid α-tert-butyl ester is obtained.[2]
Step 1.2: Allyl Esterification via Mitsunobu Reaction
The free γ-carboxylic acid of N-Boc-L-glutamic acid α-tert-butyl ester is then esterified to an allyl ester. The Mitsunobu reaction is a reliable method for this transformation, proceeding with inversion of configuration if a chiral center were involved at the reaction site, though here it is a simple esterification.[4][5]
Experimental Protocol:
-
Dissolve N-Boc-L-glutamic acid α-tert-butyl ester, triphenylphosphine, and allyl alcohol in anhydrous THF and cool in an ice bath.
-
Add diisopropylazodicarboxylate (DIAD) dropwise to the mixture with stirring.
-
Allow the reaction to warm to room temperature over 3 hours.
-
The product, N-Boc-L-glutamic acid α-tert-butyl γ-allyl diester, is purified by flash chromatography.
Part 2: Diastereoselective Alkylation with Benzyl Bromide
This is the cornerstone of the synthesis, where the benzyl group is introduced at the C-2 position. The reaction proceeds via the formation of a dianion of the protected glutamic acid derivative, followed by alkylation. The stereochemical outcome is controlled by the existing stereocenter at C-4.
Caption: Key steps in the diastereoselective alkylation.
Experimental Protocol:
-
Dissolve the N-Boc-L-glutamic acid α-tert-butyl γ-allyl diester in anhydrous THF and cool to -78 °C.
-
Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equivalents) dropwise with stirring at -78 °C.
-
Stir the reaction mixture for an additional 2 hours at -78 °C to ensure complete formation of the dianion.
-
Add benzyl bromide (1.5 equivalents) dropwise as a solution in anhydrous THF.
-
Allow the alkylation to proceed overnight at -78 °C.
-
The reaction is quenched, and the product is purified by flash chromatography to separate the diastereomers.
Causality Behind Experimental Choices:
-
LiHMDS: A strong, non-nucleophilic base is required to generate the dianion without competing side reactions.
-
Low Temperature (-78 °C): This is crucial to maintain the kinetic control of the reaction, which favors the formation of one diastereomer over the other. It also prevents potential side reactions.
-
Anhydrous Conditions: The reagents used are highly sensitive to moisture, which would quench the strong base and inhibit the reaction.
Part 3: Deprotection to Yield the Final Product
The final stage of the synthesis involves the selective removal of the protecting groups to unveil the target molecule. The orthogonal nature of the protecting groups allows for their sequential removal.
Step 3.1: Removal of the Allyl Ester
The allyl ester is selectively cleaved using a palladium catalyst.
Experimental Protocol:
-
Swell the resin-bound substrate (if applicable) or dissolve the compound in chloroform.
-
Add acetic acid, N-methylmorpholine, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6]
-
Shake the mixture at room temperature for 20-60 minutes.[6]
-
After completion, the product is isolated and purified.
Step 3.2: Removal of the tert-Butyl Ester
The tert-butyl ester is labile to acidic conditions.
Experimental Protocol:
-
The tert-butyl ester can be cleaved using trifluoroacetic acid (TFA) in dichloromethane.[7]
-
Alternatively, for a more environmentally benign approach, heating in a protic solvent under pressure can effect deprotection without the need for strong acids.[8]
It is important to note that the Boc group is also acid-labile. Therefore, if the final product is desired with the Boc group intact, careful selection of deprotection conditions for the tert-butyl ester is necessary. Often, the Boc group is removed concurrently with the tert-butyl ester under strong acidic conditions. If the free amine is desired, this is a straightforward approach. However, to retain the Boc group, milder acidic conditions or alternative deprotection strategies for the tert-butyl ester should be considered.
Data Summary
| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |
| 1.1 | L-Glutamic acid | 1. (Cbz)₂O, then t-BuOH, H⁺2. H₂, Pd/C3. Boc₂O, Et₃N, dioxane/H₂O | N-Boc-L-glutamic acid α-tert-butyl ester | 73% (for Boc protection step)[2] |
| 1.2 | N-Boc-L-glutamic acid α-tert-butyl ester | Allyl alcohol, PPh₃, DIAD, THF | N-Boc-L-glutamic acid α-tert-butyl γ-allyl diester | - |
| 2 | N-Boc-L-glutamic acid α-tert-butyl γ-allyl diester | 1. LiHMDS, THF, -78 °C2. Benzyl bromide | Diastereomeric mixture of alkylated product | 71% (for a similar alkylation) |
| 3.1 | Alkylated Intermediate | Pd(PPh₃)₄, N-methylmorpholine, AcOH, CHCl₃ | Product with free γ-carboxylic acid | - |
| 3.2 | Product from 3.1 | TFA, DCM | 4-Boc-amino-2-benzyl-butyric acid | - |
Note: Yields can vary depending on the specific reaction conditions and scale.
Conclusion
The synthesis of 4-Boc-amino-2-benzyl-butyric acid from L-glutamic acid via a diastereoselective alkylation strategy offers a reliable and stereocontrolled route to this valuable building block. The careful selection of orthogonal protecting groups and the precise control of reaction conditions, particularly during the enolate formation and alkylation steps, are paramount to the success of this synthesis. This guide provides a foundational protocol that can be optimized by researchers to suit their specific needs in the pursuit of novel therapeutics and chemical probes.
References
-
Khatun, M. I. H., et al. (2020). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 25(15), 3485. Available at: [Link]
-
Gutmann, B., et al. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Organic Process Research & Development, 21(12), 1996-2000. Available at: [Link]
-
aapptec. Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Available at: [Link]
-
ResearchGate. 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Organic Chemistry Portal. Allyl Ethers. Available at: [Link]
-
Santai Technologies. AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available at: [Link]
-
Ye, Z., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain–binding peptide macrocycles. RSC Chemical Biology, 2(5), 1361-1369. Available at: [Link]
-
Bernardi, A., et al. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. Tetrahedron: Asymmetry, 15(24), 3843-3851. Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]
-
Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
-
ResearchGate. Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. Available at: [Link]
-
The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]
-
Evans, D. A. Chapter 1: Enolate Alkylations. Available at: [https://www.scripps.edu/ Baran/images/grpmtg/Evans_Enolate_Alkylations.pdf]([Link] Baran/images/grpmtg/Evans_Enolate_Alkylations.pdf)
-
ARKIVOC. Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Available at: [Link]
-
NIH National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]
- Google Patents. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs.
-
UCL Discovery. Isolation of enantiomers via diastereomer crystallisation. Available at: [Link]
-
PDF Free Download. Asymmetric alkylation of chiral. beta.-lactam ester enolates. A new. Available at: [Link]
-
NIH National Center for Biotechnology Information. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Available at: [Link]
-
Tesser, G. I., et al. (1993). Glutamate uptake system in the presynaptic vesicle: glutamic acid analogs as inhibitors and alternate substrates. Neurochemical research, 18(4), 415-423. Available at: [Link]
-
NIH National Center for Biotechnology Information. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Available at: [Link]
- Google Patents. CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof.
-
Organic Chemistry Portal. An Aza-Enolate Alkylation Strategy for the Synthesis of α-Alkyl-δ-amino Esters and α-Alkyl Valerolactams. Available at: [Link]
Sources
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- 3. L-Glutamic acid α-tert·butyl ester synthesis - chemicalbook [chemicalbook.com]
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Unlocking Novel Bioactivities: A Technical Guide to Peptides Containing 4-Boc-amino-2-benzyl-butyric Acid
An In-depth Technical Guide
Abstract
The development of therapeutic peptides is often hindered by inherent limitations such as poor proteolytic stability and limited conformational diversity. The incorporation of unnatural amino acids (UAAs) has emerged as a critical strategy to overcome these challenges, enhancing the drug-like properties of peptides.[1][] This technical guide focuses on the strategic use of 4-Boc-amino-2-benzyl-butyric acid, a novel γ-amino acid analog, as a building block in peptide synthesis. While direct literature on the biological activity of peptides containing this specific residue is nascent, this document serves as a comprehensive manual for researchers and drug development professionals. It outlines the scientific rationale, synthetic methodologies, and screening strategies required to explore and validate the therapeutic potential of these modified peptides. We provide a hypothesis-driven framework, complete with detailed experimental protocols and data interpretation strategies, to guide the synthesis, characterization, and biological evaluation of this promising class of peptidomimetics.
Introduction: The Strategic Value of 4-Boc-amino-2-benzyl-butyric Acid in Peptidomimetics
Natural peptides, despite their high potency and selectivity, often fail as drug candidates due to rapid degradation by proteases and an inability to maintain a bioactive conformation. Peptidomimetics—molecules that mimic the structure and function of natural peptides—are designed to address these shortcomings.[3] The use of UAAs is a cornerstone of peptidomimetic design.[]
The specific building block, 4-Boc-amino-2-benzyl-butyric acid, offers a unique combination of structural features poised to impart significant advantages:
-
γ-Amino Acid Backbone: Unlike the α-amino acids that constitute natural proteins, this UAA possesses a more flexible γ-amino acid backbone. This extension can induce unique, stable secondary structures (foldamers) and, crucially, confers significant resistance to enzymatic degradation by proteases that recognize α-peptide bonds.[4][5]
-
Stereospecific Benzyl Group: The benzyl substituent at the C-2 position serves as a structural mimic of the side chain of Phenylalanine. This allows the UAA to engage in critical hydrophobic and aromatic interactions within receptor binding pockets typically occupied by aromatic residues like Phe, Tyr, or Trp.[6]
-
Orthogonal Boc-Protected Handle: The tert-butyloxycarbonyl (Boc)-protected amine at the C-4 position serves two primary functions. First, it is the key protecting group for the α-amine equivalent in a Boc-based solid-phase peptide synthesis (SPPS) strategy.[][] Second, it can potentially be used as an orthogonal handle for side-chain modifications or the synthesis of branched peptides.
The combination of a proteolytically resistant backbone and a functionally relevant side-chain mimic makes this UAA a compelling candidate for generating novel, stable, and bioactive peptides.
Part I: Synthesis and Incorporation via Boc-SPPS
Rationale for Boc Chemistry
While Fmoc-based SPPS is more common in academic settings, Boc chemistry offers distinct advantages for incorporating complex UAAs.[] The primary challenge in any peptide synthesis is ensuring the stability of all protecting groups while the N-terminal protecting group is selectively removed.[10] The Boc group's removal requires treatment with a moderately strong acid like trifluoroacetic acid (TFA), while final cleavage from the resin and removal of side-chain protecting groups requires a much stronger acid, typically hazardous hydrogen fluoride (HF).[10][11] This wide chemical differential makes the Boc strategy robust and well-suited for complex syntheses, minimizing the risk of premature side-chain deprotection that can occur with some acid-labile groups in the Fmoc strategy.
General Workflow for Peptide Synthesis
The following diagram illustrates the iterative cycle of Boc-based solid-phase peptide synthesis for incorporating the novel UAA.
Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Synthesis of a Model Peptide
This protocol describes the synthesis of a hypothetical peptide, Ac-Tyr(Bzl)-Gly-[γ-Abu(Bn)]-Leu-NH₂, on a MBHA resin support. The notation [γ-Abu(Bn)] represents the incorporated 4-amino-2-benzyl-butyric acid residue.
Materials:
-
Resin: 4-Methylbenzhydrylamine (MBHA) resin (0.5 mmol/g substitution).
-
Amino Acids: Boc-Leu-OH, Boc-[γ-Abu(Bn)]-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Reagents: Trifluoroacetic acid (TFA), Diisopropylethylamine (DIPEA), HBTU, HOBt, Acetic Anhydride.
-
Cleavage: Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger).
Procedure:
-
Resin Swelling: Swell 1g of MBHA resin in DCM for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling (Boc-Leu-OH):
-
Causality: The first coupling establishes the C-terminal residue. HBTU/HOBt is a standard and efficient activation system that minimizes racemization.
-
Dissolve Boc-Leu-OH (2 eq), HBTU (2 eq), HOBt (2 eq), and DIPEA (4 eq) in DMF. Add to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (beads remain colorless). Wash resin with DMF (3x), IPA (3x), and DCM (3x).
-
-
Boc Deprotection:
-
Causality: 50% TFA in DCM is sufficiently strong to cleave the Boc group without affecting the benzyl-based side-chain protecting groups or the resin linkage.[11]
-
Add 50% TFA/DCM to the resin and agitate for 2 minutes (pre-wash). Drain.
-
Add fresh 50% TFA/DCM and agitate for 25 minutes. Wash with DCM (3x) and IPA (3x).
-
-
Neutralization:
-
Causality: The deprotected N-terminal amine is a TFA salt. It must be neutralized to the free amine to be nucleophilic for the next coupling reaction.
-
Add 10% DIPEA in DMF and agitate for 10 minutes. Wash with DMF (3x) and DCM (3x).
-
-
Coupling of Subsequent Amino Acids: Repeat steps 2-4 for Boc-[γ-Abu(Bn)]-OH, Boc-Gly-OH, and Boc-Tyr(Bzl)-OH sequentially.
-
N-terminal Acetylation:
-
Causality: Acetylation caps the N-terminus, removing the positive charge and often improving stability and cell permeability.
-
After the final deprotection and neutralization, add a solution of Acetic Anhydride (10 eq) and DIPEA (10 eq) in DMF. Agitate for 30 minutes. Wash thoroughly.
-
-
Cleavage and Global Deprotection:
-
Causality: HF is one of the few reagents strong enough to cleave the peptide from the MBHA resin and simultaneously remove side-chain protecting groups like Benzyl (Bzl). Anisole is a scavenger that traps reactive carbocations released during cleavage, preventing side reactions.
-
CRITICAL: This step requires specialized HF cleavage apparatus and extreme caution.
-
Dry the peptide-resin thoroughly under vacuum. Place in the HF apparatus reaction vessel with a stir bar and 1 mL of anisole per gram of resin.
-
Cool the vessel to -5°C. Condense ~10 mL of anhydrous HF into the vessel. Stir for 1 hour at 0°C.
-
Evaporate the HF under a stream of nitrogen.
-
-
Purification and Analysis:
-
Precipitate the crude peptide with cold diethyl ether. Centrifuge, decant the ether, and dry the peptide.
-
Dissolve the peptide in a Water/Acetonitrile solution. Purify using Reverse-Phase HPLC (RP-HPLC) on a C18 column.
-
Confirm the identity and purity of the collected fractions via Mass Spectrometry (e.g., ESI-MS).
-
Part II: Biological Evaluation Strategy
Hypothesis-Driven Target Selection
Given the structural similarity of the 2-benzyl group to the phenylalanine side chain, a logical starting point for biological screening is receptors where aromatic residues are known to be critical for ligand recognition. A notable example comes from a related series of small molecules, 4-Amino-2-(aryl)-butylbenzamides, which were identified as potent antagonists of the human neurokinin-2 (NK₂) receptor.[12] This provides a strong, data-driven hypothesis that peptides incorporating 4-amino-2-benzyl-butyric acid may also target the neurokinin family of G-protein coupled receptors (GPCRs).
Screening Cascade for Biological Activity
The following cascade provides a logical progression from initial binding assessment to functional activity and stability profiling.
Caption: A Hierarchical Screening Cascade for Peptide Evaluation.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay (NK₂ Receptor)
-
Principle: This assay measures the ability of the synthetic peptide to compete with a known high-affinity radiolabeled ligand for binding to the NK₂ receptor, typically expressed in a cell membrane preparation.
-
Materials:
-
Membrane preparation from CHO or HEK293 cells stably expressing the human NK₂ receptor.
-
Radioligand: [¹²⁵I]-Neurokinin A.
-
Non-specific binding control: SR 48968 (a potent non-peptide NK₂ antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.
-
Test Peptides: Serial dilutions from 100 µM to 1 pM.
-
-
Procedure:
-
In a 96-well plate, combine 50 µL of assay buffer, 25 µL of radioligand (at a final concentration near its Kd, e.g., 50 pM), and 25 µL of test peptide dilution (or buffer for total binding, or SR 48968 for non-specific binding).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (~10 µg protein per well).
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through a GF/C glass fiber filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer.
-
Dry the filter plate and measure the bound radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test peptide. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Proteolytic Stability Assay
-
Principle: This assay quantifies the rate of peptide degradation in the presence of a specific protease by monitoring the disappearance of the parent peptide peak over time using RP-HPLC.
-
Materials:
-
Test Peptide (1 mg/mL stock in water).
-
Control Peptide (a similar all-α-amino acid peptide).
-
Protease: Trypsin or Chymotrypsin (1 mg/mL stock in 1 mM HCl).
-
Reaction Buffer: 100 mM Ammonium Bicarbonate, pH 8.0.
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA).
-
-
Procedure:
-
Equilibrate the test peptide and protease solutions to 37°C.
-
Initiate the reaction by mixing the peptide (final concentration 100 µM) and protease (final concentration 10 µg/mL) in the reaction buffer.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of 10% TFA.
-
Analyze each quenched sample by RP-HPLC, monitoring the peak area of the intact parent peptide at 220 nm.
-
Data Analysis: Plot the percentage of remaining parent peptide against time. Fit the data to a one-phase exponential decay model to calculate the peptide's half-life (t₁/₂). Compare the half-life of the UAA-containing peptide to the all-α control peptide to quantify the improvement in stability.
-
Part III: Data Interpretation and Lead Optimization
Summarizing Quantitative Data
Effective lead selection requires the clear presentation of comparative data. A summary table is essential for cross-evaluating candidates based on multiple parameters.
| Peptide ID | Sequence | NK₂ Binding Ki (nM) | Functional IC₅₀ (nM) | Proteolytic t₁/₂ (min) |
| CTRL-01 | Ac-Tyr-Gly-Phe -Leu-NH₂ | 150.5 | 325.2 | 12 |
| UAA-01 | Ac-Tyr-Gly-[γ-Abu(Bn)] -Leu-NH₂ | 85.2 | 190.8 | >240 |
| UAA-02 | Ac-Ala-Gly-[γ-Abu(Bn)] -Leu-NH₂ | 450.1 | >1000 | >240 |
| UAA-03 | Ac-Tyr-Ala-[γ-Abu(Bn)] -Leu-NH₂ | 70.3 | 155.6 | >240 |
Table 1: Hypothetical screening data for a series of peptides. [γ-Abu(Bn)] represents the novel UAA. Data is illustrative.
From this hypothetical data, one can conclude that replacing Phenylalanine with the UAA (UAA-01 vs. CTRL-01) improves both binding affinity and functional potency while dramatically increasing proteolytic stability. Furthermore, the residue preceding the UAA (Tyr in UAA-01 vs. Ala in UAA-02) is critical for receptor binding, guiding future optimization efforts.
Structure-Activity Relationship (SAR) Logic
Once initial data is gathered, a logical, iterative process of optimization begins. This process aims to refine the peptide structure to maximize potency and drug-like properties.
Caption: Logic flow for Structure-Activity Relationship (SAR) guided lead optimization.
Conclusion
4-Boc-amino-2-benzyl-butyric acid represents a highly promising, albeit underexplored, building block for the development of next-generation peptide therapeutics. Its unique γ-amino acid backbone offers a clear path to overcoming the primary obstacle of proteolytic instability, while its benzyl side chain provides a functional mimic for critical aromatic interactions at biological targets. This guide provides the necessary technical framework—from chemical synthesis and purification to hypothesis-driven biological screening and lead optimization—for researchers to systematically investigate and unlock the full potential of peptides containing this UAA. By following these self-validating protocols and logical screening cascades, drug discovery teams can efficiently translate the theoretical advantages of this novel chemical entity into tangible, high-value therapeutic candidates.
References
-
J&K Scientific. (n.d.). (R)-4-(Boc-amino)-3-(Z-amino)butyric acid | 108919-51-3. Retrieved from [Link]
-
African Rock Art. (n.d.). Boc-4-amino-2,2-dimethyl-butyric acid. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Thieme. (n.d.). 4 Synthesis of Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. PubMed. Retrieved from [Link]
-
YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
-
ResearchGate. (2020). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Peptides and Peptidomimetics for Antimicrobial Drug Design. Retrieved from [Link]
-
MDPI. (n.d.). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Manufacturing of peptides exhibiting biological activity. PMC. Retrieved from [Link]
-
MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Universal Peptidomimetics. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. PMC. Retrieved from [Link]
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- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Constrained Peptidomimetics: A Technical Guide to 4-Boc-amino-2-benzyl-butyric Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Boc-amino-2-benzyl-butyric acid and its derivatives, crucial building blocks in modern medicinal chemistry. As congeners of γ-aminobutyric acid (GABA), these molecules offer a unique scaffold for the design of potent and selective therapeutics. The strategic placement of a benzyl group at the C-2 position introduces conformational constraints that are pivotal for modulating biological activity. This document delves into the enantioselective synthesis, detailed characterization, and diverse applications of these compounds, with a particular focus on their role in the development of peptidomimetics and as modulators of neurological pathways. Detailed experimental protocols and predictive spectroscopic data are provided to equip researchers with the practical knowledge required for the effective utilization of these versatile synthons.
Introduction: The Significance of Constrained GABA Analogues
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability. However, the therapeutic utility of GABA itself is limited by its poor blood-brain barrier permeability and rapid metabolism. Consequently, the development of GABA analogues with improved pharmacokinetic and pharmacodynamic properties has been a major focus of drug discovery.
The introduction of substituents onto the GABA backbone serves to restrict its conformational flexibility.[1] This is a key strategy in medicinal chemistry to enhance binding affinity and selectivity for specific receptor subtypes. The 4-Boc-amino-2-benzyl-butyric acid scaffold is of particular interest due to the presence of the bulky benzyl group, which significantly influences the molecule's three-dimensional structure. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is standard in peptide synthesis, allowing for stepwise assembly of complex molecules.
This guide will provide a detailed exploration of the synthesis, characterization, and application of these valuable chemical entities.
Enantioselective Synthesis Strategies
The biological activity of 2-substituted GABA analogues is often stereospecific. Therefore, the development of enantioselective synthetic routes to access both (R)- and (S)-isomers of 4-Boc-amino-2-benzyl-butyric acid is of paramount importance. Several strategies can be envisioned, drawing from established methodologies in asymmetric synthesis.
Chiral Pool Synthesis from Pyroglutamic Acid
L- or D-pyroglutamic acid serves as an excellent and inexpensive chiral starting material. The strategy involves the stereoselective alkylation of a pyroglutamate derivative.
Workflow for Synthesis from Pyroglutamic Acid:
Caption: Synthesis of (S)-4-Boc-amino-2-benzyl-butyric acid from L-pyroglutamic acid.
Detailed Protocol:
-
Protection: L-pyroglutamic acid is first protected at the nitrogen (e.g., as a Boc or Cbz derivative) and the carboxylic acid is esterified (e.g., as a methyl or benzyl ester).
-
Enolate Formation: The protected pyroglutamate is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.
-
Alkylation: The enolate is then reacted with benzyl bromide. The stereochemical outcome of this step is directed by the existing chiral center.
-
Ring Opening: The resulting 2-benzyl-pyroglutamate derivative is subjected to hydrolysis (acidic or basic) to open the lactam ring, yielding a 4-amino-2-benzyl-glutaric acid derivative.
-
Boc Protection and Deprotection: The newly formed primary amine is protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). If other protecting groups were used initially, they are selectively removed to yield the final product.
Asymmetric Michael Addition
An alternative and powerful approach involves the asymmetric Michael addition of a benzyl nucleophile to a suitable acceptor, followed by functional group manipulations. A common strategy employs a chiral auxiliary to direct the stereochemistry of the addition.
Workflow for Asymmetric Michael Addition:
Caption: Asymmetric Michael addition route to 4-Boc-amino-2-benzyl-butyric acid.
Detailed Protocol:
-
Michael Addition: The conjugate addition of a benzylmalonate ester to nitroethene can be catalyzed by a chiral organocatalyst or a metal complex to induce asymmetry.[2][3][4] This establishes the stereocenter at the C-2 position.
-
Reduction: The nitro group of the Michael adduct is reduced to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel).
-
Boc Protection: The resulting primary amine is protected with a Boc group using (Boc)₂O.
-
Hydrolysis and Decarboxylation: The malonate ester is then hydrolyzed, and subsequent decarboxylation affords the desired 4-Boc-amino-2-benzyl-butyric acid.
Characterization and Spectroscopic Analysis
Unequivocal characterization of 4-Boc-amino-2-benzyl-butyric acid is essential for its use in further synthetic applications. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Protons | ||||
| H-2 | ~2.7-2.9 | m | 1H | CH |
| H-3 | ~1.8-2.1 | m | 2H | CH₂ |
| H-4 | ~3.1-3.3 | m | 2H | CH₂-NHBoc |
| Benzyl CH₂ | ~2.9-3.2 | m | 2H | Ph-CH₂ |
| Aromatic | ~7.1-7.4 | m | 5H | Ar-H |
| NH | ~4.8-5.2 | br s | 1H | NH-Boc |
| COOH | ~10-12 | br s | 1H | COOH |
| Boc (CH₃)₃ | ~1.45 | s | 9H | C(CH₃)₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbons | ||||
| C-1 | ~178-180 | COOH | ||
| C-2 | ~45-47 | CH | ||
| C-3 | ~30-32 | CH₂ | ||
| C-4 | ~39-41 | CH₂-NHBoc | ||
| Benzyl CH₂ | ~38-40 | Ph-CH₂ | ||
| Aromatic | ~126-129 | Ar-C | ||
| Aromatic ipso | ~138-140 | Ar-C | ||
| Boc C=O | ~155-156 | C=O | ||
| Boc C(CH₃)₃ | ~80 | C(CH₃)₃ | ||
| Boc C(CH₃)₃ | ~28 | C(CH₃)₃ |
Note: Chemical shifts are highly dependent on the solvent and concentration. These are estimated values.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For 4-Boc-amino-2-benzyl-butyric acid (C₁₆H₂₃NO₄), the expected [M+H]⁺ ion would be approximately m/z 294.1705.
Key Experimental Protocols
Boc Deprotection
The removal of the Boc group is a fundamental step to enable further functionalization of the amine. This is typically achieved under acidic conditions.
Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA):
-
Dissolve the 4-Boc-amino-2-benzyl-butyric acid derivative in dichloromethane (DCM).
-
Add a solution of 20-50% TFA in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base.
Workflow for Boc Deprotection:
Caption: General workflow for the acidic deprotection of the Boc group.
Applications in Drug Discovery and Development
The unique structural features of 4-Boc-amino-2-benzyl-butyric acid derivatives make them valuable tools in several areas of medicinal chemistry.
Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The incorporation of conformationally constrained non-proteinogenic amino acids like 2-benzyl-GABA into a peptide sequence can induce specific secondary structures, such as β-turns.[5] This is a powerful strategy for designing potent and selective ligands for various biological targets. The benzyl group can also engage in beneficial hydrophobic or π-stacking interactions within a receptor's binding pocket. The insertion of a GABA unit can also increase the flexibility of a peptide backbone, which can be advantageous in certain therapeutic contexts.[6]
GABA Receptor Modulation
As analogues of GABA, these derivatives have the potential to interact with GABA receptors (GABA-A, GABA-B) or influence GABAergic neurotransmission by inhibiting enzymes like GABA transaminase (GABA-T). The 2-benzyl substituent can confer selectivity for specific receptor subtypes or enzyme isoforms. This makes them attractive candidates for the development of novel treatments for neurological and psychiatric disorders such as epilepsy, anxiety, and neuropathic pain.
Enzyme Inhibition
Derivatives of 4-amino-2-benzyl-butyric acid have been explored as inhibitors of various enzymes. For instance, they can serve as scaffolds for the design of branched-chain amino acid aminotransferase (BCAT) inhibitors, which are being investigated as potential anti-cancer agents.[3]
Conclusion
4-Boc-amino-2-benzyl-butyric acid and its derivatives are indispensable building blocks for the modern medicinal chemist. Their synthesis, while requiring careful stereocontrol, is achievable through established asymmetric methodologies. The conformational constraints imposed by the 2-benzyl group provide a powerful tool for modulating the biological activity of peptidomimetics and other bioactive molecules. This guide has provided a foundational understanding of the synthesis, characterization, and application of these compounds, and it is anticipated that they will continue to play a significant role in the discovery and development of novel therapeutics.
References
-
Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-241. [Link]
-
Szewczyk, M., & Wessjohann, L. A. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]
-
Hanessian, S., & Fan, D. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]
-
Hruby, V. J. (2002). Peptidomimetics, a synthetic tool of drug discovery. Current medicinal chemistry, 9(10), 945-970. [Link]
-
Shahabi, S., Hajihosseini, S., Nau, W. M., Noghabi, K. A., & Norouzy, A. (2020). Augmenting Peptide Flexibility by Inserting Gamma-Aminobutyric Acid (GABA) in Their Sequence. Journal of Fluorescence, 30(5), 1109-1115. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 27(3), 945. [Link]
Sources
A Technical Guide to Sourcing 4-Boc-amino-2-benzyl-butyric Acid: From Catalog Alternatives to Custom Synthesis
For researchers and drug development professionals, securing novel, non-natural amino acid building blocks is a critical step in the synthesis of advanced peptides, peptidomimetics, and small molecule therapeutics. One such molecule of interest is 4-Boc-amino-2-benzyl-butyric acid, a chiral scaffold incorporating a benzyl group for potential hydrophobic interactions and a Boc-protected amine for standard solid-phase peptide synthesis (SPPS) workflows.
This guide provides a comprehensive technical overview for sourcing this specific, non-standard building block. We will navigate the landscape of commercially available alternatives, outline a strategic approach to custom synthesis, and detail the necessary quality control measures to ensure the integrity of your starting material.
Part 1: The Sourcing Challenge & Analysis of Catalog Alternatives
A direct search for "4-Boc-amino-2-benzyl-butyric acid" in major chemical supplier catalogs reveals that it is not a standard, off-the-shelf compound. This is common for highly specialized or novel building blocks. Researchers are therefore faced with two primary options:
-
Utilize a structurally related, commercially available analog.
-
Commission a custom synthesis from a specialized manufacturer.
The first approach is often faster and more cost-effective. The choice of an alternative depends entirely on the structural tolerances of the target molecule. Below is a comparative analysis of readily available analogs that may serve as suitable substitutes in certain research contexts.
Table 1: Comparative Analysis of Commercially Available Analogs
| Compound Name | Supplier(s) | CAS Number | Key Structural Differences from Target | Potential Application Notes |
| (S)-2-(Boc-amino)-4-(Cbz-amino)butanoic acid | BOC Sciences, Sigma-Aldrich | 3350-20-7 | Contains a Cbz-protecting group on the gamma-amine instead of a free amine, and no benzyl group at the alpha-position.[1] | Suitable if the gamma-amine requires orthogonal protection and the alpha-benzyl group is not essential. |
| 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | Sigma-Aldrich | 213772-01-1 | The benzyl group is on the nitrogen of the gamma-amino group, not at the alpha-carbon. The alpha-position is unsubstituted.[2] | Useful if the benzyl moiety is required for SAR studies at the gamma-position rather than the backbone. |
| (R)-4-(Boc-amino)-3-(Z-amino)butyric acid | Chem-Impex, J&K Scientific | 108919-51-3 | A beta-amino acid derivative with a Z-group on the beta-amine. Lacks the alpha-benzyl substituent.[3][4] | Applicable in the synthesis of β-peptides or when exploring backbone modifications.[4] |
| Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | ChemicalBook | 486460-00-8 | The benzyl group is replaced by a trifluorophenyl group, and the substitution pattern is different. It is an intermediate for sitagliptin.[5] | An option if a fluorinated aromatic ring is desired for metabolic stability or binding studies. |
Part 2: The Custom Synthesis Strategy
When an exact match to 4-Boc-amino-2-benzyl-butyric acid is required, custom synthesis is the most viable path. This process involves selecting a reliable partner and understanding the potential synthetic routes to ensure a successful outcome.
Identifying a Custom Synthesis Partner
Several chemical suppliers specialize in the custom synthesis of complex organic molecules and non-natural amino acids. Companies like BOC Sciences , Dayang Chem , and other contract research organizations (CROs) have the infrastructure and expertise for such projects.[][7] When selecting a partner, consider the following:
-
Expertise: Do they have documented experience with amino acid chemistry and protecting group strategies?
-
Scale: Can they produce the required quantity, from milligrams for initial research to kilograms for later development?
-
Analytical Capabilities: What quality control and characterization data will they provide (e.g., NMR, HPLC, MS, C of A)?
Logical Sourcing and Synthesis Workflow
The decision to pursue custom synthesis should follow a logical evaluation process. The workflow below illustrates a typical pathway from initial concept to obtaining the final, validated compound.
Caption: Decision workflow for sourcing a non-catalog chemical compound.
Proposed Retrosynthetic Pathway and Protocol
A plausible synthetic route is essential for discussions with a custom synthesis provider. Below is a proposed pathway starting from commercially available L-Aspartic acid. This approach leverages well-established methodologies in amino acid chemistry.
Conceptual Synthetic Workflow Diagram
Caption: Retrosynthetic analysis for the target compound.
Experimental Protocol: Forward Synthesis (Conceptual)
This protocol is a conceptual outline. A custom synthesis provider would optimize these steps.
-
Step 1: Protection of L-Aspartic Acid.
-
Rationale: To selectively modify the side-chain carboxyl group, the alpha-amino and alpha-carboxyl groups must be protected. The Boc group is ideal for amine protection due to its stability and ease of removal under acidic conditions.[] The alpha-carboxyl can be protected as a benzyl ester.
-
Procedure:
-
React L-Aspartic acid with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., NaHCO₃) in a dioxane/water mixture to protect the amino group.[]
-
Selectively esterify the alpha-carboxyl group using benzyl bromide in the presence of a suitable base like cesium carbonate.
-
-
-
Step 2: Reduction of the Side-Chain Carboxylic Acid.
-
Rationale: The side-chain carboxylic acid needs to be converted to an alcohol, which can then be oxidized to an aldehyde for the key C-C bond-forming step.
-
Procedure:
-
Activate the side-chain carboxylic acid (e.g., as a mixed anhydride).
-
Reduce the activated species to the corresponding primary alcohol using a mild reducing agent like NaBH₄.
-
-
-
Step 3: Oxidation to the Aldehyde.
-
Rationale: The primary alcohol is oxidized to an aldehyde, which will serve as the electrophile for the introduction of the benzyl group.
-
Procedure:
-
Perform a controlled oxidation using a reagent such as Dess-Martin periodinane (DMP) or a Swern oxidation.
-
-
-
Step 4: Introduction of the Benzyl Group via Wittig Reaction.
-
Rationale: The Wittig reaction is a reliable method for forming a carbon-carbon double bond, converting the aldehyde into a styrene derivative.
-
Procedure:
-
Prepare the benzyltriphenylphosphonium ylide from benzyltriphenylphosphonium chloride and a strong base (e.g., n-BuLi).
-
React the ylide with the aldehyde from Step 3 to form the alkene intermediate.
-
-
-
Step 5: Reduction and Deprotection.
-
Rationale: The double bond is reduced to a single bond, and the benzyl ester protecting group is removed simultaneously via catalytic hydrogenation.
-
Procedure:
-
Subject the alkene from Step 4 to catalytic hydrogenation (H₂, Pd/C). This will reduce the double bond and cleave the benzyl ester, yielding the free carboxylic acid.
-
-
-
Step 6: Final Characterization.
-
Rationale: The final product must be rigorously analyzed to confirm its structure and purity.
-
Procedure:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Chiral HPLC: To determine the enantiomeric purity.
-
Certificate of Analysis (C of A): The supplier should provide a C of A summarizing all analytical data.
-
-
Part 3: Applications in Drug Discovery and Development
Derivatives of butyric acid are known to have a range of biological activities, and their incorporation into larger molecules is a common strategy in medicinal chemistry.[8] 4-Boc-amino-2-benzyl-butyric acid is a valuable building block for:
-
Peptide Synthesis: As a non-natural amino acid, it can be used to introduce conformational constraints or specific hydrophobic interactions into a peptide sequence, potentially improving stability, binding affinity, or cell permeability.[9]
-
Prodrug Design: The amino acid scaffold can be used to improve the pharmacokinetic properties of a parent drug.[]
-
Small Molecule Synthesis: It serves as a chiral starting material for the synthesis of more complex heterocyclic or acyclic compounds. Chiral β-substituted γ-amino-butyric acids (GABAs) are known to have significant pharmaceutical value.[11]
Conclusion
While 4-Boc-amino-2-benzyl-butyric acid is not a readily available catalog chemical, a clear and strategic path exists for its acquisition. By first evaluating structurally similar and commercially available alternatives, researchers can save significant time and resources. Should the exact structure be necessary, a partnership with a reputable custom synthesis provider, guided by a sound understanding of the potential synthetic route, will enable the successful procurement of this valuable and highly specialized building block for advanced research and development.
References
-
J&K Scientific. (R)-4-(Boc-amino)-3-(Z-amino)butyric acid | 108919-51-3. [Link]
-
PubChem - NIH. 4-Amino-2-hydroxybutanoic acid. [Link]
-
PubMed. 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone. [Link]
- Google Patents.
-
MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]
-
NIH. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. [Link]
-
PubChem. Butanoic acid, 4-(benzoylamino)-. [Link]
-
ResearchGate. Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. [Link]
-
Royal Society of Chemistry. Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. [Link]
-
MDPI. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. [Link]
Sources
- 1. 3350-20-7 CAS Manufactory [m.chemicalbook.com]
- 2. 4- Benzyl(tert-butoxycarbonyl)amino butanoic acid AldrichCPR 213772-01-1 [sigmaaldrich.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective [mdpi.com]
- 11. Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 4-Boc-amino-2-benzyl-butyric Acid in Solid-Phase Peptide Synthesis (SPPS)
Introduction: Navigating the Challenges of Sterically Hindered, Non-Proteinogenic Amino Acids
The expanding universe of peptide-based therapeutics increasingly relies on the incorporation of non-proteinogenic amino acids to enhance potency, proteolytic stability, and conformational rigidity. 4-Boc-amino-2-benzyl-butyric acid, a β-substituted γ-amino acid, is a prime example of such a building block. Its structure offers unique conformational constraints, but also presents significant challenges to the standard protocols of Solid-Phase Peptide Synthesis (SPPS).
The primary obstacle arises from severe steric hindrance. The bulky benzyl group at the β-position shields the γ-amino group, dramatically slowing the kinetics of the coupling reaction. This can lead to incomplete acylation, resulting in deletion sequences and diminished final peptide yield and purity. Therefore, successful incorporation of this residue is not a matter of routine synthesis but requires a carefully optimized strategy rooted in a deep understanding of coupling chemistry.
This guide provides a detailed framework and field-proven protocols for the efficient incorporation of 4-Boc-amino-2-benzyl-butyric acid using Boc-based SPPS. We will dissect the causality behind each experimental choice, offering researchers the tools to overcome the inherent synthetic difficulties and harness the full potential of this unique building block.
The Structural Challenge: Understanding Steric Hindrance
To appreciate the necessary protocol modifications, one must first visualize the molecular environment of the reactive amino group.
Caption: Workflow for HATU-mediated coupling of a sterically hindered amino acid.
Quantitative Parameters for Enhanced Coupling
To ensure the reaction proceeds to completion, adjustments to reagent stoichiometry and reaction time are critical. The following table provides recommended parameters for coupling 4-Boc-amino-2-benzyl-butyric acid compared to a standard protocol.
| Parameter | Standard Boc-SPPS Protocol | Enhanced Protocol for Hindered Residue | Rationale for Change |
| Boc-AA Equiv. | 2.0 - 3.0 | 3.0 - 5.0 | Increases concentration to drive the equilibrium of the slow reaction forward. |
| Coupling Reagent | DCC/HOBt or HBTU | HATU or HCTU | More potent activation to overcome high activation energy barrier. [1][2] |
| Reagent Equiv. | 2.0 - 3.0 | 2.9 - 4.9 (Slightly less than AA) | Maximizes activation while minimizing potential side reactions from excess reagent. |
| Base (DIEA) Equiv. | 4.0 - 6.0 | 6.0 - 10.0 | Ensures complete deprotonation of the amino acid and neutralizes the resin. |
| Coupling Time | 1 - 2 hours | 2 - 4 hours (or overnight) | Allows sufficient time for the sterically hindered components to react. [3] |
| Monitoring | Optional | Mandatory (Kaiser Test) | Essential to confirm reaction completion before proceeding to the next cycle. |
| Recoupling | Rare | Often Necessary (Double Coupling) | If the first coupling is incomplete, a second coupling with fresh reagents is required. [4][5] |
Detailed Experimental Protocols
The following protocols are designed for manual Boc-SPPS on a 0.1 mmol scale. Adjust volumes accordingly for different scales.
Protocol 1: Standard Boc-SPPS Cycle (for reference)
This protocol is suitable for standard, non-hindered α-amino acids.
-
Resin Swelling: Swell the resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide) in Dichloromethane (DCM) for 30-60 minutes. [6]2. Boc Deprotection:
-
Neutralization:
-
Add 10% N,N-Diisopropylethylamine (DIEA) in DCM. Agitate for 2 minutes. [8] * Drain and repeat the neutralization step.
-
Wash the resin with DCM (3x) and N,N-Dimethylformamide (DMF) (3x).
-
-
Coupling (HBTU):
-
In a separate vial, dissolve the Boc-amino acid (0.3 mmol, 3 equiv.) and HBTU (0.3 mmol, 3 equiv.) in DMF.
-
Add DIEA (0.6 mmol, 6 equiv.) to pre-activate for 2-5 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Enhanced Protocol for 4-Boc-amino-2-benzyl-butyric acid
This protocol incorporates the necessary modifications to overcome steric hindrance.
-
Resin Preparation: Perform resin swelling, deprotection, and neutralization as described in Protocol 1 (Steps 1-3).
-
Coupling (HATU Activation):
-
In a separate vial, dissolve 4-Boc-amino-2-benzyl-butyric acid (0.4 mmol, 4 equiv.) and HATU (0.39 mmol, 3.9 equiv.) in DMF (approx. 2 mL).
-
Add DIEA (0.8 mmol, 8 equiv.) to the solution and allow it to pre-activate for 2-5 minutes. The solution may change color.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for at least 4 hours at room temperature.
-
-
Monitoring for Completion:
-
After 4 hours, take a small sample of the resin beads, wash them thoroughly with DMF and Ethanol, and perform a qualitative Kaiser (ninhydrin) test .
-
Interpretation:
-
Yellow/Colorless Beads: Coupling is complete. Proceed to Step 5.
-
Blue/Purple Beads: Incomplete coupling. Proceed to Step 4 (Double Coupling).
-
-
-
Double Coupling (if necessary):
-
Drain the initial coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3x) to remove old reagents.
-
Repeat the entire coupling procedure (Step 2) with a fresh solution of activated 4-Boc-amino-2-benzyl-butyric acid .
-
Agitate for another 2-4 hours, or overnight if practical.
-
Perform a second Kaiser test to confirm completion. If it remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
-
Washing:
-
Once coupling is complete, drain the final coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
Protocol 3: Final Cleavage and Deprotection
The Boc/Bzl strategy requires a strong acid, typically anhydrous Hydrogen Fluoride (HF), for the final cleavage of the peptide from the resin and removal of any benzyl-based side-chain protecting groups. [7][8] WARNING: Anhydrous HF is extremely toxic, corrosive, and requires a specialized all-fluorocarbon apparatus. This procedure must only be performed by trained personnel in a properly equipped laboratory.
-
Preparation: Dry the final peptide-resin thoroughly under high vacuum for several hours.
-
Scavenger Cocktail: Prepare a cleavage cocktail to trap reactive carbocations generated during cleavage. A common mixture ("Reagent K" for sensitive residues) is TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (82.5:5:5:5:2.5 v/v). However, for final HF cleavage, a simpler cocktail is often used. A standard choice is HF with anisole (approx. 9:1 v/v) as a scavenger.
-
HF Cleavage:
-
Place the dried peptide-resin and a small magnetic stir bar into the reaction vessel of the HF apparatus.
-
Cool the vessel to -5 to 0 °C in an ice/salt bath.
-
Add the scavenger (e.g., anisole, ~1.0 mL per gram of resin).
-
Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
Work-up:
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide and remove the organic scavengers.
-
Centrifuge the mixture to pellet the peptide. Decant the ether. Repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: SPPS workflow for incorporating 4-Boc-amino-2-benzyl-butyric acid.
Conclusion and Best Practices
The successful incorporation of 4-Boc-amino-2-benzyl-butyric acid is a testament to the flexibility and power of modern SPPS, provided that the synthetic strategy is rationally designed to address its unique structural challenges. The steric hindrance imposed by the β-benzyl group is significant but can be reliably overcome.
Key Takeaways for Success:
-
Embrace Potent Reagents: Do not use standard carbodiimide coupling methods. Uronium/aminium reagents like HATU or HCTU are essential for driving the reaction.
-
Be Patient: Acknowledge the slow reaction kinetics. Provide ample time for the coupling step (4+ hours) and do not rush the process.
-
Always Monitor: The Kaiser test is not optional; it is your primary tool for ensuring a high-quality synthesis and avoiding the accumulation of deletion sequences.
-
Be Prepared to Recouple: Double coupling is a standard and effective strategy for difficult residues, not a sign of failure. Budget for the extra amino acid and reagents required.
-
Safety First: The final HF cleavage step is highly hazardous. Ensure all safety protocols and equipment requirements are strictly met.
By adhering to these principles and protocols, researchers can confidently incorporate 4-Boc-amino-2-benzyl-butyric acid and other challenging building blocks, unlocking new possibilities in the design of novel and effective peptide-based molecules.
References
- BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs. Alternatives.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Aapptec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Aapptec Technical Library.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Technical Library.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep Technical Resources.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- Reddit. (2024). Solid Phase Peptide Synthesis Help. r/Chempros.
- Wikipedia. (2023).
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Library.
- Gause, E., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC advances, 9(54), 31636–31644.
- MDPI. (2022). On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery.
- Biotage. (2023). Using double coupling to improve your peptide synthesis.
- Sigma-Aldrich. (n.d.).
- TUprints. (2020). Aqueous solid-phase peptide synthesis (ASPPS).
- ResearchGate. (2000). Procedures to Improve Difficult Couplings.
- ResearchGate. (1992). Recording of deprotection/neutralization (a) and coupling (b) parts of the Boc/Bzl-SPPS cycle.
- ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?
- Hindawi. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Journal of Amino Acids.
- Bachem. (n.d.). Technical notes.
- Bachem. (n.d.). Glossary.
- ChemPep. (n.d.). Boc-β-Homo-Pro-OH-5g.
- CHIMIA. (2012). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides.
- Bachem. (n.d.). Bachem Peptide Guide.
- ResearchGate. (2002). [Beta]-amino acids as secondary structure inducers in peptides.
- ChemPep. (n.d.).
- BOC. (n.d.). Industrial Gas | Gas Equipment & Accessories | BOC Shop.
- Santa Cruz Biotechnology. (n.d.). Boc-(R)-α-benzyl-Pro-OH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
Application Note: A Robust Coupling Protocol for 4-Boc-amino-2-benzyl-butyric Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and constrain peptide conformation.[1][2] 4-Boc-amino-2-benzyl-butyric acid is a valuable building block in this regard, presenting a unique combination of a gamma-amino acid backbone and a sterically demanding benzyl group at the alpha-position. This structural complexity necessitates a carefully optimized coupling protocol to ensure efficient amide bond formation while minimizing side reactions.
This application note provides a detailed, field-proven protocol for the coupling of 4-Boc-amino-2-benzyl-butyric acid, grounded in the principles of peptide chemistry. We will delve into the rationale behind reagent selection, provide step-by-step instructions for both solution-phase and solid-phase synthesis, and offer insights into troubleshooting common challenges.
Mechanistic Considerations and Reagent Selection
The primary challenge in coupling 4-Boc-amino-2-benzyl-butyric acid lies in overcoming the steric hindrance presented by the alpha-benzyl group. This steric bulk can significantly slow down the rate of acylation. Therefore, the choice of coupling reagent is critical.
Recommended Coupling Reagent: HATU
For sterically hindered amino acids, uronium-based coupling reagents are generally superior to carbodiimides.[3] We strongly recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .
Rationale for Selecting HATU:
-
High Reactivity: HATU is a highly efficient coupling reagent known for its rapid activation of carboxylic acids and its ability to mediate couplings with hindered amino acids.[3][4]
-
Reduced Racemization: The formation of the OAt-active ester intermediate with HATU is less prone to racemization compared to many other methods.[1]
-
Neighboring Group Effect: The pyridine nitrogen in the HOAt moiety of HATU is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the coupling reaction.[5]
The mechanism of HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[6]
Experimental Protocols
The following protocols are designed for the efficient coupling of 4-Boc-amino-2-benzyl-butyric acid. All procedures should be carried out in a well-ventilated fume hood using anhydrous solvents and reagents.
Solution-Phase Coupling Protocol
This protocol is suitable for the synthesis of dipeptides or for fragment condensation in solution.
Materials:
| Reagent | Molecular Weight | Equivalents |
| 4-Boc-amino-2-benzyl-butyric acid | 307.38 g/mol | 1.0 |
| Amine Component (e.g., Amino Acid Ester HCl) | Varies | 1.1 |
| HATU | 380.23 g/mol | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 2.5 |
| Anhydrous Dimethylformamide (DMF) | - | - |
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Boc-amino-2-benzyl-butyric acid (1.0 eq) and the amine component (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution. If the amine component is a hydrochloride salt, an additional equivalent of base may be required for neutralization.
-
Activation: Add HATU (1.1 eq) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Solid-Phase Peptide Synthesis (SPPS) Protocol (Boc Chemistry)
This protocol is adapted for standard Boc-based solid-phase peptide synthesis.
Materials:
| Reagent | Concentration/Equivalents |
| Boc-protected amino acid-resin | 1.0 eq |
| 4-Boc-amino-2-benzyl-butyric acid | 3.0 eq |
| HATU | 2.9 eq |
| DIPEA | 6.0 eq |
| Anhydrous DMF | - |
| 50% TFA in Dichloromethane (DCM) | - |
| 10% DIPEA in DMF (Neutralization) | - |
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Add 10% DIPEA in DMF to the resin and agitate for 5 minutes.
-
Drain the neutralization solution and wash the resin with DMF (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate the 4-Boc-amino-2-benzyl-butyric acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test or a chloranil test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.
Visualization of Workflows
Solution-Phase Coupling Workflow
Caption: Workflow for solution-phase coupling.
Solid-Phase Peptide Synthesis Cycle
Caption: Cycle for solid-phase peptide synthesis.
Troubleshooting and Key Considerations
-
Incomplete Coupling: Due to steric hindrance, a single coupling may not be sufficient. Always monitor the reaction progress. If necessary, perform a "double coupling" by repeating the coupling step with fresh reagents.
-
Side Reactions: The Boc protecting group is generally stable under these conditions. However, prolonged exposure to the basic conditions of the coupling reaction can potentially lead to side reactions. It is advisable to pre-activate the amino acid for a short period before adding it to the amine component.
-
Guanidinylation: Uronium-based reagents like HATU can react with the free amine on the resin to form a guanidinyl cap, terminating the peptide chain. Pre-activation of the carboxylic acid before addition to the resin minimizes this side reaction.[7]
-
Solvent Quality: The use of anhydrous solvents is crucial for the success of the coupling reaction, as water can hydrolyze the activated ester intermediate.
-
Safety: HATU is a potential skin sensitizer and should be handled with appropriate personal protective equipment.[5]
Conclusion
The successful incorporation of sterically hindered non-proteinogenic amino acids like 4-Boc-amino-2-benzyl-butyric acid into peptide sequences is achievable with a carefully considered coupling strategy. The use of HATU as the coupling reagent, coupled with the optimized protocols provided in this application note, offers a robust and efficient method for researchers in the field of peptide chemistry and drug development. By understanding the underlying principles and potential challenges, scientists can confidently utilize this valuable building block to create novel and potent peptide-based therapeutics.
References
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
- Carpino, L. A., El-Faham, A., & Albericio, F. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Tetrahedron Letters, 35(15), 2279–2282.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
HATU. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Kuttan, A., Nambiar, P., & Rege, S. (2012). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 112(3), 1479-1523.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
Sources
Attaching 4-Boc-amino-2-benzyl-butyric Acid to Merrifield Resin: An Application Note and Comprehensive Protocol
Introduction: The Critical First Step in Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and proteomics, hinges on the initial, covalent attachment of the first amino acid to an insoluble polymer support.[1] This foundational step, often termed "loading," dictates the maximum possible yield and overall success of the entire synthetic endeavor. The Merrifield resin, a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer, remains a classic and widely utilized solid support for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[2][3]
This application note provides a detailed, field-proven protocol for the attachment of a non-standard amino acid, 4-Boc-amino-2-benzyl-butyric acid, to Merrifield resin. We will delve into the chemical principles underpinning the chosen methodology, offering insights into the causality behind each experimental step to ensure a robust and reproducible outcome for researchers, scientists, and drug development professionals.
The structure of 4-Boc-amino-2-benzyl-butyric acid presents a unique building block for the synthesis of complex peptides and peptidomimetics.[4] Its successful incorporation begins with an efficient and complete anchoring to the solid support.
The Chemistry of Anchoring: An SN2 Reaction on a Solid Support
The attachment of a Boc-protected amino acid to Merrifield resin is a classic example of a nucleophilic substitution reaction (SN2). The carboxylate of the amino acid acts as the nucleophile, displacing the chloride from the chloromethyl group on the resin to form a stable ester linkage.
However, the direct use of the free carboxylic acid with a base can lead to undesirable side reactions. To circumvent this, the amino acid is typically converted to its cesium salt.[2][5] The cesium carboxylate is a potent nucleophile that is readily soluble in polar aprotic solvents like N,N-dimethylformamide (DMF), facilitating a clean and efficient reaction with the resin's electrophilic chloromethyl groups.[2] The use of the cesium salt is a widely adopted method that minimizes the risk of racemization and side-product formation.[5]
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of attaching 4-Boc-amino-2-benzyl-butyric acid to Merrifield resin.
Caption: Workflow for attaching 4-Boc-amino-2-benzyl-butyric acid to Merrifield resin.
Detailed Protocol: Attaching 4-Boc-amino-2-benzyl-butyric Acid to Merrifield Resin
This protocol is designed for a 1 g scale of Merrifield resin with a substitution level of approximately 1.0 mmol/g. Adjust quantities accordingly for resins with different substitution levels or for different scales.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| Merrifield Resin (1% DVB, 100-200 mesh) | Synthesis Grade | Reputable Supplier |
| 4-Boc-amino-2-benzyl-butyric acid | Synthesis Grade | Verified Purity |
| Cesium Carbonate (Cs₂CO₃) | ACS Grade or higher | Sigma-Aldrich, Acros |
| N,N-Dimethylformamide (DMF) | Anhydrous, SPPS Grade | Sealed Bottle |
| Methanol (MeOH) | Anhydrous | ACS Grade |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Deionized Water | High Purity | In-house generation |
Step-by-Step Procedure
Part 1: Preparation of the 4-Boc-amino-2-benzyl-butyric acid Cesium Salt
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-Boc-amino-2-benzyl-butyric acid (relative to the resin's chlorine substitution) in methanol (approximately 5 mL per mmol of amino acid). Add a small amount of deionized water (approximately 0.5 mL per mmol) to aid dissolution.
-
Neutralization: While stirring, carefully titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate.[6] Monitor the pH closely with a calibrated pH meter.
-
Evaporation: Remove the solvents by rotary evaporation at a bath temperature of 45°C.
-
Azeotropic Drying: To ensure the cesium salt is completely dry, add anhydrous DMF (approximately 2.5 mL per mmol) to the flask and evaporate to dryness. Repeat this step one more time.[6] Complete dryness of the cesium salt is critical for a successful reaction.[7]
-
Final Drying: Place the flask containing the cesium salt under high vacuum for several hours to remove any residual solvent.
Part 2: Loading onto Merrifield Resin
-
Resin Swelling: In a suitable reaction vessel, swell 1.0 g of Merrifield resin in anhydrous DMF (6-8 mL) for at least 1 hour with gentle agitation.[6]
-
Reaction Setup: Add the completely dry 4-Boc-amino-2-benzyl-butyric acid cesium salt to the swollen resin.
-
Incubation: Securely cap the reaction vessel and place it on an orbital shaker in a heating mantle or incubator set to 50°C. Allow the reaction to proceed for 24 to 48 hours.[2]
-
Filtration and Washing: After the incubation period, filter the resin using a fritted funnel. Wash the resin sequentially with the following solvents (3 times with each, using approximately 10 mL per gram of resin for each wash):
-
DMF
-
50% (v/v) aqueous DMF
-
50% (v/v) aqueous methanol
-
Methanol[6]
-
-
Final Drying: Dry the loaded resin in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅ or KOH) to a constant weight.
Quality Control: Determining Loading Efficiency
It is imperative to quantify the amount of amino acid successfully attached to the resin. This "loading" value is crucial for calculating the stoichiometry of reagents in subsequent steps of peptide synthesis. A common and reliable method is the spectrophotometric determination of the Fmoc group after cleaving it from a known mass of resin loaded with an Fmoc-protected amino acid. However, for Boc-protected amino acids, alternative methods are employed.
A practical approach involves a two-step process:
-
Boc Deprotection: A small, accurately weighed sample of the dried, loaded resin is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) to remove the Boc protecting group.[2]
-
Quantification of the Free Amine: The amount of free amine on the resin is then quantified. This can be achieved through methods such as the picric acid titration or the quantitative ninhydrin (Kaiser) test.
Troubleshooting and Key Considerations
-
Low Loading Efficiency:
-
Incomplete Drying of Cesium Salt: The presence of water will interfere with the SN2 reaction. Ensure rigorous drying of the cesium salt.
-
Insufficient Reaction Time or Temperature: For sterically hindered amino acids, extending the reaction time or slightly increasing the temperature (up to 60°C) may be beneficial.
-
Poor Resin Quality: Use fresh, high-quality Merrifield resin.
-
-
Potential for Racemization: The cesium salt method is known to minimize racemization.[5] However, for particularly sensitive amino acids, it is advisable to verify the chiral purity of the final peptide.
-
Solubility of the Amino Acid: While 4-Boc-amino-2-benzyl-butyric acid is expected to have good solubility in the recommended solvents, for other non-standard amino acids, solubility can be a limiting factor. Sonication or gentle warming may be necessary to achieve complete dissolution during the cesium salt preparation.
Conclusion
The successful attachment of 4-Boc-amino-2-benzyl-butyric acid to Merrifield resin is a critical gateway to the synthesis of novel peptides and peptidomimetics. The protocol detailed herein, centered on the robust cesium salt method, provides a reliable and reproducible pathway for achieving high loading efficiencies. By understanding the underlying chemical principles and adhering to the meticulous steps outlined, researchers can confidently embark on their solid-phase peptide synthesis endeavors.
References
-
Aapptec Peptides. Technical Support Information Bulletin 1048 - Merrifield Resin. [Link]
-
Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]
-
Chem-Impex. (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. [Link]
- Google Patents. EP1343808A2 - Process for the synthesis of a peptide having a trp residue.
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
-
Indian Journal of Chemistry. Microwave irradiation accelerated rapid, efficient and high yield esterification of Boc-amino acid to Merrifield resin mediated. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. chempep.com [chempep.com]
- 3. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid | C16H20N2O4 | CID 2761671 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Efficient Amide Bond Formation via HATU-Mediated Activation of 4-Boc-amino-2-benzyl-butyric Acid
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the activation and coupling of 4-Boc-amino-2-benzyl-butyric acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). We delve into the mechanistic underpinnings of the HATU reagent, present detailed, field-proven protocols for solution-phase synthesis, and offer critical insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, ensuring high yields, minimal side reactions, and preservation of stereochemical integrity, which is paramount for this chiral building block.
Introduction: The Challenge and Opportunity
4-Boc-amino-2-benzyl-butyric acid is a valuable chiral building block in modern drug discovery, belonging to the class of γ-amino acid derivatives. These structures are integral to the synthesis of peptidomimetics, bioactive small molecules, and constrained peptides with therapeutic potential. The formation of an amide bond at the carboxylic acid moiety is a critical step in elaborating this scaffold. However, the benzyl group at the α-position (C2) introduces moderate steric hindrance, which can impede standard coupling procedures and lead to sluggish reactions or low yields[1][2].
HATU has emerged as a gold-standard coupling reagent, renowned for its high efficiency, rapid kinetics, and ability to mitigate racemization, especially in challenging cases involving sterically hindered amino acids[1][3][4]. Its superiority over traditional carbodiimide reagents (like EDC) or even its HOBt-based analogue (HBTU) stems from the formation of a highly reactive OAt-active ester intermediate[1][3][5]. This guide provides the necessary framework to successfully leverage HATU for the robust and reproducible coupling of 4-Boc-amino-2-benzyl-butyric acid.
The Mechanism of HATU Activation: A Stepwise Analysis
Understanding the reaction pathway is fundamental to intelligent protocol design and troubleshooting. The HATU-mediated coupling is a two-step process that occurs in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA)[3][4][6][7].
-
Deprotonation and Initial Attack: The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then performs a nucleophilic attack on the electron-deficient carbon atom of the HATU reagent[3][6].
-
Formation of the OAt-Active Ester: This initial adduct is transient. The liberated 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the activated intermediate. This step is highly efficient and results in the formation of the key OAt-active ester, releasing tetramethylurea as a stable byproduct[4][6][7]. The pyridine nitrogen within the HOAt moiety provides anchimeric assistance, accelerating the subsequent amination step and suppressing epimerization[1][4].
-
Amide Bond Formation: The target amine nucleophile then attacks the highly reactive OAt-active ester to form the desired amide bond, regenerating HOAt in the process[4][7].
Visualizing the Mechanism
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Protocol: Solution-Phase Coupling
This protocol provides a robust starting point for the coupling of 4-Boc-amino-2-benzyl-butyric acid with a primary or secondary amine.
Materials and Reagents
| Reagent | M.W. | Typical Equivalents | Purpose |
| 4-Boc-amino-2-benzyl-butyric acid | 307.38 | 1.0 (Limiting Reagent) | Carboxylic Acid |
| Amine Nucleophile | Varies | 1.0 - 1.2 | Coupling Partner |
| HATU | 380.23 | 1.0 - 1.5 | Coupling Reagent |
| DIPEA (Hünig's base) | 129.25 | 2.0 - 3.0 | Non-nucleophilic Base |
| Anhydrous DMF or DMSO | - | - | Solvent |
Critical Note on Reagent Quality: The success of HATU couplings is highly dependent on the purity and dryness of reagents and solvents. Use anhydrous solvents (DMF or DMSO are preferred) and ensure HATU is stored under desiccated conditions at -20°C to prevent hydrolysis and maintain activity[5].
Step-by-Step Procedure
Visualizing the Experimental Workflow
Caption: General workflow for solution-phase HATU coupling.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 4-Boc-amino-2-benzyl-butyric acid (1.0 eq) and HATU (1.0-1.5 eq) in anhydrous DMF. A typical concentration is 0.1–0.2 M relative to the acid[5].
-
Pre-activation (CRITICAL STEP): To the stirred solution, add DIPEA (2.0-3.0 eq). Allow the solution to stir at room temperature for 1-5 minutes[2][5]. This pre-activation step is crucial as it ensures the formation of the OAt-active ester before the amine is introduced, minimizing potential side reactions[8][9].
-
Coupling: Add the amine nucleophile (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature. For most standard couplings, reaction times range from 30 minutes to 4 hours[4][5]. The moderate steric hindrance from the benzyl group may necessitate a slightly longer reaction time; monitoring is key.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup:
-
Quench the reaction by adding water or a dilute acid (e.g., 1N HCl or saturated NH₄Cl)[4][5].
-
Dilute the mixture with an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc).
-
Transfer to a separatory funnel and wash the organic layer sequentially with:
-
1N HCl or saturated NH₄Cl (to remove excess amine and DIPEA)
-
Saturated NaHCO₃ (to remove unreacted carboxylic acid and HOAt)
-
Brine (to remove residual water)[4].
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the desired amide.
Troubleshooting and Scientific Insights
| Observation / Problem | Potential Cause | Expert Recommendation & Rationale |
| Low or No Product Yield | Inactive HATU / Wet Reagents | HATU is moisture-sensitive. Ensure it is stored properly and use fresh, anhydrous solvents. Premature hydrolysis prevents the formation of the active ester[5]. |
| Insufficient Activation Time | For sterically hindered substrates, a slightly longer pre-activation (up to 5-10 minutes) may be beneficial. Monitor active ester formation if possible. | |
| Epimerization / Racemization | Excess Base | While DIPEA is non-nucleophilic, excessive amounts can increase the rate of racemization at the α-carbon. Use the minimum effective amount, typically 2-3 equivalents[5]. |
| Elevated Temperature | Avoid heating the reaction unless necessary. If required, use moderate temperatures and monitor for epimerization. | |
| Guanidinylation Side Product | Reaction of Amine with HATU | This occurs when the amine attacks HATU directly. This side reaction is a known issue with uronium-based reagents and is effectively suppressed by the pre-activation protocol, which consumes the HATU before the amine is added[1]. |
| Excess HATU | Using a large excess of HATU can leave unreacted reagent available to react with the amine. Stick to 1.0-1.2 equivalents where possible. | |
| Difficult Purification | Byproduct Contamination | The aqueous workup is designed to remove the main byproducts: tetramethylurea, HOAt, and DIPEA salts. Thorough washing is critical for a cleaner crude product[4]. Co-evaporation with toluene can help remove residual DMF[5]. |
Concluding Remarks
The HATU-mediated coupling protocol is a powerful and reliable method for the synthesis of amide derivatives from 4-Boc-amino-2-benzyl-butyric acid. By adhering to the principles of pre-activation, using anhydrous conditions, and employing a careful workup, researchers can consistently achieve high yields while preserving the valuable stereocenter. This guide serves as a foundational tool, empowering scientists to confidently apply this methodology to accelerate their research and development efforts in peptide science and medicinal chemistry.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
- Inhibitor Research Hub. (2025).
- Common Organic Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Coupling 13C Labeled Boc-Amino Acids.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Wikipedia. (n.d.).
- The Royal Society of Chemistry. (2006). Experimental Procedures.
- Reddit. (2023).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptidebridge.com [peptidebridge.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Application Note: High-Purity Isolation of 4-Boc-amino-2-benzyl-butyric Acid Using Flash Chromatography
Abstract
4-Boc-amino-2-benzyl-butyric acid is a crucial chiral building block in the synthesis of peptidomimetics and other pharmaceutically active molecules. Its structural integrity and high purity are paramount for the success of subsequent synthetic steps, such as peptide couplings, and for ensuring the desired stereochemical outcome and biological profile of the final drug candidate. This application note provides a detailed guide for the purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography. We will delve into the rationale behind method selection, provide a step-by-step protocol from mobile phase development to product isolation, and offer insights into troubleshooting common issues. A secondary protocol for high-purity polishing using Reversed-Phase HPLC is also presented for applications demanding the highest purity standards.
Introduction: The Rationale for Chromatographic Purification
The target molecule, 4-Boc-amino-2-benzyl-butyric acid, possesses three key functional groups that dictate its chromatographic behavior: a lipophilic tert-butyloxycarbonyl (Boc) protecting group, a polar carboxylic acid moiety, and a non-polar benzyl group. This amphiphilic nature, combined with the presence of impurities from its synthesis, makes chromatography the ideal purification technique.
Typical impurities encountered during the synthesis of Boc-protected amino acids can include unreacted starting materials, excess reagents like di-tert-butyl dicarbonate (Boc₂O), and related by-products.[1] Furthermore, the carboxylic acid functionality can lead to undesirable interactions on silica gel (e.g., peak tailing), while the acid-labile Boc group is susceptible to cleavage under harsh acidic conditions, which are sometimes used in reversed-phase chromatography.[2][]
Therefore, the chosen chromatographic strategy must be robust enough to separate these impurities while being mild enough to preserve the integrity of the target molecule. Normal-phase flash chromatography on silica gel is an effective, scalable, and cost-efficient first-pass method for this purpose.[4] For instances requiring purity greater than 99% or for separating very closely related analogues, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) serves as an excellent polishing step.[4]
General Purification Workflow
The overall strategy involves a systematic approach beginning with analysis of the crude material, developing an appropriate separation method, executing the purification, and finally, verifying the purity of the isolated product.
Caption: Overall workflow for the purification of 4-Boc-amino-2-benzyl-butyric acid.
Protocol 1: Normal-Phase Flash Chromatography
This protocol is designed for the primary purification of gram-scale quantities of the crude product.
Materials and Equipment
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Glacial Acetic Acid (AcOH) - all HPLC grade
-
Apparatus: Glass chromatography column, TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm), rotary evaporator.
Step 1: Method Development via TLC
The key to successful flash chromatography is selecting a mobile phase that provides good separation between the target compound and its impurities.
-
Prepare Stock Solution: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc) to make a ~10 mg/mL solution.
-
Spot TLC Plate: Using a capillary spotter, apply a small spot of the solution onto the baseline of a TLC plate.
-
Develop TLC: Place the plate in a TLC chamber containing a solvent mixture. Start with a moderately polar system like 70:30 Hexane:EtOAc .
-
Analyze and Optimize:
-
Visualize the plate under a UV lamp.
-
Goal: The target compound should have an Rf value between 0.2 and 0.35 for optimal column separation.[5]
-
Troubleshooting Streaking: Due to the carboxylic acid, streaking is common. To mitigate this, add 0.5-1% acetic acid to the mobile phase (e.g., 69.5:30:0.5 Hex:EtOAc:AcOH). This protonates the carboxylate, reducing its interaction with the acidic silica gel and resulting in sharper spots.[5]
-
Adjust Polarity: If the Rf is too low, increase the polarity (more EtOAc). If it is too high, decrease the polarity (more Hexane).
-
Step 2: Column Preparation and Execution
-
Column Packing: Prepare a slurry of silica gel in the optimized mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method generally results in better resolution than liquid loading.
-
Loading: Carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the optimized mobile phase, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions of equal volume. Monitor the elution process by spotting every few fractions on a TLC plate and developing it in the mobile phase.
-
Pooling and Solvent Removal: Once all fractions are collected and analyzed, combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator. Note: Co-evaporation with toluene can help remove residual acetic acid.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides good resolution for moderately polar compounds.[6] |
| Mobile Phase | Hexane:Ethyl Acetate with 0.5% Acetic Acid | Provides good separation based on polarity. Acetic acid suppresses deprotonation of the carboxylic acid, preventing peak tailing.[5] |
| Analyte Rf (TLC) | 0.2 - 0.35 | Ensures the compound elutes in a reasonable volume with good separation from impurities.[5] |
| Loading Method | Dry Loading (adsorbed onto silica) | Yields sharper bands and improved resolution compared to liquid loading of a poorly soluble sample. |
Protocol 2: Reversed-Phase HPLC for High-Purity Polishing
This method is ideal for achieving >99% purity or for separating diastereomers, if present.
The Challenge of the Boc Group
The Boc group is notoriously sensitive to strong acids. Trifluoroacetic acid (TFA) is a common ion-pairing agent in RP-HPLC that gives excellent peak shape but can cleave the Boc group, especially when fractions are concentrated.[2] Therefore, a milder acid is required.
Materials and Equipment
-
System: Preparative HPLC system with UV detector
-
Column: C18 silica column (e.g., 10 µm particle size)
-
Solvents: Deionized Water, Acetonitrile (ACN) - HPLC grade; Formic Acid (FA)
HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Sample Preparation: Dissolve the partially purified product from Protocol 1 in a minimal amount of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
-
Elution Gradient: Run a linear gradient to elute the compound. The exact gradient depends on the specific column and system but a general method is provided below.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 70 | 30 |
| 40 | 70 | 30 |
-
Detection and Fraction Collection: Monitor the elution at 220 nm. Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and immediately freeze them. Remove the solvent via lyophilization (freeze-drying). This is the most critical step. Lyophilization removes the aqueous/organic solvent and the volatile formic acid at low temperatures, preventing the concentration of acid that would occur with rotary evaporation and thus preserving the Boc group.[2]
Conclusion
The successful purification of 4-Boc-amino-2-benzyl-butyric acid is readily achievable through a systematic chromatographic approach. For routine, large-scale purification, normal-phase flash chromatography with an acidified mobile phase provides a robust and efficient method to obtain material of >95% purity. For applications demanding the highest levels of purity, a subsequent polishing step using reversed-phase HPLC with a formic acid modifier and solvent removal via lyophilization is highly recommended. This dual approach ensures the isolation of high-quality material suitable for the rigorous demands of pharmaceutical research and development.
References
-
ACS Publications. Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available from: [Link]
-
Cytiva. Reversed Phase Chromatography. Available from: [Link]
-
Scholars Research Library. Synthesis, characterization and antimicrobial activity of a new dipeptide analogue. Der Pharma Chemica. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Available from: [Link]
-
ScienceDirect. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Available from: [Link]
-
VanVeller Lab, Iowa State University. VanVeller Lab Resources. Available from: [Link]
- Google Patents. EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
ResearchGate. Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. Available from: [Link]
- Google Patents. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
-
ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds? Available from: [Link]
Sources
Unambiguous Structural Elucidation: A Detailed Guide to the ¹H NMR Characterization of 4-Boc-amino-2-benzyl-butyric Acid
An Application Note for Drug Development Professionals
Abstract
4-Boc-amino-2-benzyl-butyric acid is a chiral building block crucial in the synthesis of various pharmaceutical agents and peptidomimetics. Its precise structural integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, field-tested guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound. We delve into the causality behind experimental choices, from sample preparation to spectral interpretation, ensuring a self-validating protocol for researchers, scientists, and drug development professionals. This guide is designed to move beyond a simple listing of steps, offering insights grounded in spectroscopic principles to empower users to confidently verify the structure and purity of this key synthetic intermediate.
Introduction: The Rationale for Rigorous NMR Analysis
In drug development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of quality control and regulatory compliance. For complex organic molecules like 4-Boc-amino-2-benzyl-butyric acid, ¹H NMR spectroscopy stands as the most powerful and definitive analytical technique for structural elucidation in solution. It provides detailed information about the molecule's carbon-hydrogen framework by reporting on the chemical environment, connectivity, and relative number of each proton.
The subject molecule contains several key structural motifs: a tert-butyloxycarbonyl (Boc) protecting group, a benzyl substituent, and a butyric acid backbone. Each of these features presents a unique signature in the ¹H NMR spectrum. Misinterpretation or incomplete analysis can mask the presence of impurities or structural isomers, leading to costly delays in the development pipeline. This guide provides the necessary framework to prevent such occurrences.
Foundational Principles: Predicting the ¹H NMR Spectrum
Before stepping into the laboratory, a theoretical analysis of the molecule's structure allows us to predict the expected ¹H NMR spectrum. This predictive approach is a critical self-validation step. The key aspects to consider are chemical shift (δ), integration, and multiplicity (spin-spin splitting).[1][2]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton. Electronegative atoms (like oxygen and nitrogen) and aromatic rings deshield nearby protons, causing them to appear at a higher chemical shift (further downfield).[2][3]
-
Integration: The area under each signal is directly proportional to the number of protons it represents.[2]
-
Multiplicity: Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., a singlet, doublet, triplet). The N+1 rule is a useful guide, where N is the number of neighboring protons.[2][4]
Based on these principles, we can anticipate the signals for 4-Boc-amino-2-benzyl-butyric acid as detailed in the interpretation section.
Experimental Protocol: From Sample to Spectrum
This protocol is designed to yield a high-resolution, unambiguous ¹H NMR spectrum. The workflow is a self-validating system where careful execution of each step minimizes artifacts and ensures data integrity.
Materials and Reagents
-
Deuterated solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
High-quality 5 mm NMR tubes and caps
-
Pasteur pipette and glass wool
-
Vortex mixer
Rationale for Solvent Selection
The choice of a deuterated solvent is critical. The deuterium nucleus resonates at a different frequency from protons, making the solvent "invisible" in the ¹H spectrum.[5] The spectrometer also uses the deuterium signal to "lock" the magnetic field, ensuring stability during acquisition.
-
Chloroform-d (CDCl₃): A common choice for many organic molecules. However, the acidic (COOH) and amide (NH) protons may undergo rapid exchange, leading to very broad or even unobservable signals.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for this compound as it forms hydrogen bonds with the COOH and NH protons, slowing down their exchange rate. This allows for their clear observation as distinct signals, providing more complete structural information.[7]
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial. While less material can be used, this amount provides an excellent signal-to-noise ratio for a routine spectrum without causing significant line broadening due to high viscosity.[6][8]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[5][9]
-
Homogenization: Cap the vial and vortex thoroughly until the sample is completely dissolved. A clear, transparent solution is mandatory.[8]
-
Filtration and Transfer: Pack a small plug of glass wool into a Pasteur pipette. Filter the solution through this plug directly into the NMR tube. This crucial step removes any microscopic particulate matter that can severely degrade the magnetic field homogeneity, resulting in broad, poorly resolved peaks.[6][8][10]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
Data Acquisition Workflow
The following diagram illustrates the standard workflow for acquiring NMR data.
Caption: Standard workflow from sample preparation to processed NMR spectrum.
Instrument Parameters
While modern spectrometers can automate many of these settings, understanding them is key.
-
Spectrometer Frequency: 400 MHz or higher is recommended for good spectral dispersion.
-
Pulse Angle: 30-45 degrees is sufficient for a standard 1D ¹H experiment.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically adequate.
Spectral Analysis and Interpretation
The processed ¹H NMR spectrum should be phased, baseline corrected, and calibrated. Calibration is typically performed using the residual solvent peak (DMSO-d₅ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[5][11] The true analytical work begins with assigning each signal to its corresponding protons in the molecule.
Predicted ¹H NMR Data for 4-Boc-amino-2-benzyl-butyric acid
The following table summarizes the expected signals when the spectrum is acquired in DMSO-d₆.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~12.1 | Broad Singlet (br s) | 1H | Carboxylic Acid, -COOH |
| b | 7.15 - 7.35 | Multiplet (m) | 5H | Aromatic, -C₆H₅ |
| c | ~6.8 | Triplet (t) | 1H | Amide, -NH -Boc |
| d | 2.8 - 3.0 | Multiplet (m) | 2H | Methylene, -N-CH₂ - |
| e | 2.55 - 2.80 | Multiplet (m) | 2H | Benzylic, -CH₂ -Ph |
| f | ~2.4 | Multiplet (m) | 1H | Methine, -CH (CH₂Ph)- |
| g | 1.5 - 1.7 | Multiplet (m) | 2H | Methylene, -CH-CH₂ -CH₂ |
| h | 1.38 | Singlet (s) | 9H | tert-Butyl, -C(CH₃ )₃ |
Detailed Signal Assignment and Rationale
The diagram below shows the J-coupling (through-bond) relationships between protons on the aliphatic backbone, which gives rise to their complex multiplicities.
Caption: J-coupling network in the aliphatic chain of the molecule.
-
Signal h (δ ~1.38 ppm): This sharp singlet integrating to 9H is the unmistakable signature of the Boc group.[11][12] The nine protons of the three methyl groups are chemically equivalent and have no neighboring protons to couple with, hence they appear as a large singlet in a relatively uncongested region of the spectrum. Its presence and 9H integration are primary confirmations of successful Boc protection.
-
Signal b (δ 7.15 - 7.35 ppm): This multiplet integrating to 5H corresponds to the protons of the phenyl ring from the benzyl group.
-
Signal a (δ ~12.1 ppm): This very broad signal, shifted far downfield, is characteristic of a carboxylic acid proton.[3] Its observation is a key advantage of using DMSO-d₆ as the solvent.
-
Signal c (δ ~6.8 ppm): This signal, often a triplet due to coupling with the adjacent CH₂ group (d), is the amide proton. Its chemical shift can be concentration-dependent.[11]
-
Aliphatic Region (δ 1.5 - 3.0 ppm): This is the most complex region.
-
Signals d, e, f, g: These protons form an interconnected spin system. The methine proton (f) is coupled to four other protons (two on the benzyl CH₂ (e) and two on the adjacent backbone CH₂ (g) ), resulting in a complex multiplet. The benzylic protons (e) are diastereotopic due to the adjacent chiral center (f) , meaning they are chemically non-equivalent and will appear as a complex multiplet. The methylene groups (d) and (g) will also be complex multiplets due to coupling with their respective neighbors. Advanced 2D NMR techniques like COSY could be used to definitively trace these connectivities if required.
-
Conclusion
The ¹H NMR spectrum provides a detailed fingerprint of 4-Boc-amino-2-benzyl-butyric acid. By following the robust protocol outlined in this note, researchers can reliably obtain high-quality data. The combination of a predictive analysis with a systematic interpretation of the key signals—most notably the sharp 9H singlet of the Boc group, the 5H aromatic multiplet, and the exchangeable protons visible in DMSO-d₆—allows for unambiguous structural confirmation and purity assessment. This rigorous analytical approach is indispensable for advancing drug development projects with confidence and scientific integrity.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Emory University. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
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University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Application Note: Structural Elucidation of 4-Boc-amino-2-benzyl-butyric acid using ¹³C NMR Spectroscopy
Introduction
4-Boc-amino-2-benzyl-butyric acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group, a benzyl substituent, and a carboxylic acid moiety, presents a unique spectroscopic challenge. This application note provides a comprehensive guide to the analysis of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. We will delve into the theoretical underpinnings of the expected chemical shifts, provide a detailed experimental protocol for data acquisition, and present a predicted spectrum to aid in structural verification. This guide is intended for researchers, scientists, and drug development professionals seeking to unambiguously characterize this and structurally related molecules.
The strategic use of ¹³C NMR spectroscopy allows for the direct observation of the carbon backbone of organic molecules, providing invaluable information about the number and chemical environment of each carbon atom.[1][2][3] The large chemical shift dispersion in ¹³C NMR, typically spanning 0-220 ppm, minimizes signal overlap, which can be a significant challenge in proton (¹H) NMR of complex molecules.[3][4]
Predicted ¹³C NMR Chemical Shifts
The prediction of ¹³C NMR chemical shifts is a cornerstone of structural elucidation. By analyzing the electronic environment of each carbon atom in 4-Boc-amino-2-benzyl-butyric acid, we can anticipate the approximate resonance frequency. The following table summarizes the predicted chemical shifts, with assignments based on established principles of NMR spectroscopy and empirical data from similar structural motifs.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 175-185 | The carbonyl carbon of a carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms and its sp² hybridization.[5][6][7] |
| C=O (Boc group) | 155-160 | The carbonyl carbon of the Boc protecting group is also deshielded, but typically resonates slightly upfield compared to a carboxylic acid.[8] |
| C (quaternary, Boc) | 79-82 | The quaternary carbon of the tert-butyl group is attached to three methyl groups and an oxygen atom, placing it in this characteristic region. |
| CH₃ (Boc group) | 28-30 | The three equivalent methyl carbons of the Boc group are shielded and appear as a single, intense signal. |
| CH (methine) | 50-55 | This methine carbon is alpha to the carboxylic acid and adjacent to the benzyl group, leading to a downfield shift. |
| CH₂ (methylene, benzyl) | 35-40 | The methylene carbon of the benzyl group is influenced by the adjacent aromatic ring and the chiral center. |
| C (ipso, benzyl) | 138-142 | The quaternary carbon of the benzene ring directly attached to the aliphatic chain. |
| C (ortho, benzyl) | 128-130 | The two ortho carbons of the benzene ring. |
| C (meta, benzyl) | 128-130 | The two meta carbons of the benzene ring. |
| C (para, benzyl) | 125-128 | The para carbon of the benzene ring. |
| CH₂ (methylene) | 30-35 | The methylene carbon adjacent to the Boc-protected amine. |
| CH₂ (methylene) | 25-30 | The methylene carbon beta to the carboxylic acid. |
Experimental Protocol
This section outlines a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 4-Boc-amino-2-benzyl-butyric acid.
Sample Preparation
-
Dissolution: Accurately weigh approximately 20-50 mg of 4-Boc-amino-2-benzyl-butyric acid and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is relatively non-polar and effectively solubilizes the compound.[9] The deuterium signal of the solvent will be used for field-frequency locking by the NMR spectrometer.[10]
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, referencing to the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is also common practice.[9][11]
Instrumental Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. For guidance on shimming, refer to the instrument's standard operating procedures.[10]
-
Tune and match the ¹³C probe.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is typically used for qualitative analysis.[12]
-
Spectral Width (SW): Set to approximately 240 ppm (from -20 to 220 ppm) to ensure all carbon signals are captured.[13]
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time) and an inverse-gated decoupling sequence are necessary to suppress the Nuclear Overhauser Effect (NOE).[14][15][16]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[17] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 77.16 ppm.[9]
-
Peak Picking and Integration: Identify all significant peaks and, if performing quantitative analysis, integrate their areas. Note that for standard proton-decoupled spectra, peak intensities are not directly proportional to the number of carbons due to NOE and differences in relaxation times.[4]
Workflow Diagram
The following diagram illustrates the complete workflow for the ¹³C NMR analysis of 4-Boc-amino-2-benzyl-butyric acid.
Caption: Workflow for ¹³C NMR analysis.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The expected number of signals in the proton-decoupled ¹³C NMR spectrum for 4-Boc-amino-2-benzyl-butyric acid is 12, corresponding to the 12 chemically non-equivalent carbon atoms in the molecule. The presence of the correct number of signals, within the predicted chemical shift ranges, provides a strong initial confirmation of the compound's identity and purity. Any significant deviation from the predicted spectrum should prompt further investigation into the sample's integrity or the presence of impurities. For further structural confirmation, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, and 2D NMR experiments like HSQC and HMBC can be used to establish C-H and long-range C-H correlations, respectively.[17]
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural characterization of 4-Boc-amino-2-benzyl-butyric acid. By following the detailed protocol and utilizing the predicted chemical shift data provided in this application note, researchers can confidently verify the structure of this important synthetic building block. The inherent reliability and resolving power of ¹³C NMR make it a critical component of the analytical workflow in modern chemical research and drug development.
References
-
MDPI.
-
The Journal of Physical Chemistry A.
-
National Institutes of Health.
-
Studylib.
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Chemistry Stack Exchange.
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Chemistry Stack Exchange.
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Chemistry LibreTexts.
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Magritek.
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Wikipedia.
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NMRDB.org.
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Chemistry LibreTexts.
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Chemistry LibreTexts.
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-
The Royal Society of Chemistry.
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ACS Publications.
-
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-
Human Metabolome Database.
-
University of Oxford.
-
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-
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Application Note: HPLC Analysis of 4-Boc-amino-2-benzyl-butyric acid Purity
Abstract
This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Boc-amino-2-benzyl-butyric acid, a key intermediate in pharmaceutical synthesis. The described reversed-phase HPLC (RP-HPLC) protocol provides a reliable and efficient means to separate the main compound from potential impurities. This guide offers a comprehensive overview of the methodology, including the rationale behind chromatographic parameter selection, detailed experimental protocols, and data interpretation, tailored for researchers, scientists, and drug development professionals.
Introduction
4-Boc-amino-2-benzyl-butyric acid is a chiral building block of significant interest in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, quantifying, and assessing the purity of such compounds.[][2]
The incorporation of the tert-butyloxycarbonyl (Boc) protecting group increases the hydrophobicity of the amino acid derivative, making Reversed-Phase HPLC (RP-HPLC) an ideal analytical method.[3] In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. More hydrophobic molecules, like the Boc-protected compound, interact more strongly with the stationary phase, leading to longer retention times and enabling separation from more polar impurities.[3] This application note details a validated RP-HPLC method for the achiral purity analysis of 4-Boc-amino-2-benzyl-butyric acid.
Experimental
Materials and Reagents
-
Analyte: 4-Boc-amino-2-benzyl-butyric acid (Standard and sample)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, 18.2 MΩ·cm or HPLC grade
-
Trifluoroacetic Acid (TFA): HPLC grade, ≥99.5% purity
-
Methanol: HPLC grade (for sample preparation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | 30% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
| Needle Wash | 50:50 (v/v) Methanol:Water |
Rationale for Method Parameters
-
Stationary Phase (C18): A C18 column is the workhorse for RP-HPLC analysis of Boc-protected amino acids due to its hydrophobicity, which provides good retention and separation.[][3]
-
Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for RP-HPLC. The addition of a small amount of an acid like TFA (0.1%) is crucial for protonating the carboxylic acid and any free amine groups, which improves peak shape and reduces tailing.[4] While TFA is effective, it is important to be aware that prolonged exposure or concentration of TFA can lead to the cleavage of the acid-sensitive Boc group.[4][5] Using 0.1% TFA is generally considered safe for routine analysis.[4]
-
Gradient Elution: A gradient elution is employed to ensure that both more polar and less polar impurities are eluted within a reasonable timeframe, providing a comprehensive purity profile.
-
Detection Wavelength: The carboxyl group and the Boc-protecting group exhibit UV absorbance in the low UV range. A wavelength of 210-220 nm is typically used for detection.[6][7] The benzyl group also contributes to UV absorbance, and a wavelength of 214 nm was chosen for optimal sensitivity.
Standard and Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Boc-amino-2-benzyl-butyric acid reference standard and dissolve it in 10 mL of methanol.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4-Boc-amino-2-benzyl-butyric acid sample and dissolve it in 10 mL of methanol.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
Protocol Workflow
The following diagram illustrates the key steps in the HPLC analysis workflow.
Caption: Workflow for HPLC analysis of 4-Boc-amino-2-benzyl-butyric acid.
Results and Discussion
Typical Chromatogram
A representative chromatogram of a 4-Boc-amino-2-benzyl-butyric acid standard should show a sharp, well-defined main peak at the expected retention time. The retention time will be influenced by the specific C18 column used and the exact mobile phase composition.
Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Considerations
For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Chiral Purity Considerations
This application note focuses on achiral purity analysis. However, 4-Boc-amino-2-benzyl-butyric acid is a chiral compound. The enantiomeric purity is also a critical quality attribute. For the analysis of enantiomeric purity, a chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based CSPs have shown broad selectivity for N-blocked amino acids.[8] Alternatively, derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column is another approach.[9]
The following diagram outlines the decision-making process for chiral analysis.
Caption: Decision tree for chiral analysis of 4-Boc-amino-2-benzyl-butyric acid.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH | Replace column, ensure mobile phase pH is appropriate for the analyte. |
| No Peaks | No injection, detector off, incorrect mobile phase | Check autosampler, detector settings, and mobile phase composition. |
| Ghost Peaks | Contaminated mobile phase, sample carryover | Use fresh mobile phase, implement a robust needle wash protocol. |
| Baseline Drift | Column not equilibrated, fluctuating temperature | Allow sufficient time for column equilibration, ensure stable column temperature. |
| Loss of Resolution | Column aging, change in mobile phase composition | Replace column, prepare fresh mobile phase. |
| Boc Deprotection | High TFA concentration, prolonged sample storage | Use 0.1% TFA or less, analyze samples promptly after preparation. Consider using a less acidic modifier like formic acid.[4] |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and efficient means for determining the purity of 4-Boc-amino-2-benzyl-butyric acid. The use of a C18 column with a water/acetonitrile gradient containing 0.1% TFA allows for excellent separation of the main compound from potential impurities. This method is suitable for routine quality control in both research and drug development settings. For a complete purity profile, the development of a complementary chiral HPLC method is recommended.
References
- A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Benchchem.
- High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate.
- Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate.
- Amino Acid Analysis by HPLC. BOC Sciences.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed.
- UPLC Amino Acid Analysis Services. BOC Sciences.
- Chiral separation of α - Benzoylbenzylbutyrate. LabRulez LCMS.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
- Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. PubMed.
- Analytical Methods for Amino Acids. Shimadzu Scientific Korea.
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. NIH.
- Quantitation of underivatized branched-chain amino acids in sport nutritional supplements by capillary electrophoresis with direct or indirect UV absorbance detection. PLOS.
- Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Agilent.
- 2-(4-Fluoro-benzyl)-butyric Acid. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
- Why my BOC-protected compounds got deprotected during evaporation? ResearchGate.
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- 9. benchchem.com [benchchem.com]
Application Note: Mass Spectrometric Analysis of 4-(tert-Butoxycarbonylamino)-2-benzylbutanoic Acid
Introduction
In the landscape of contemporary drug discovery and peptide chemistry, the use of protected amino acids is a cornerstone of synthetic strategy. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a range of conditions and its facile, acid-labile deprotection. This application note provides a detailed guide to the mass spectrometric analysis of a specific Boc-protected amino acid, 4-(tert-butoxycarbonylamino)-2-benzylbutanoic acid. Understanding the mass spectrometric behavior of this compound is critical for reaction monitoring, purity assessment, and structural confirmation in synthetic workflows.
This document will delve into the theoretical underpinnings of the ionization and fragmentation of this molecule, provide detailed, field-tested protocols for its analysis by Electrospray Ionization Mass Spectrometry (ESI-MS), and offer insights into the interpretation of the resulting mass spectra. The methodologies outlined herein are designed to be directly applicable by researchers, scientists, and drug development professionals engaged in synthetic chemistry and bioanalytical studies.
Chemical Properties of 4-(tert-Butoxycarbonylamino)-2-benzylbutanoic Acid
A thorough understanding of the analyte's chemical properties is paramount for developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃NO₄ | [1] |
| Molecular Weight | 293.36 g/mol | [1] |
| Exact Mass | 293.1627 u | Calculated |
| Structure | A butyric acid derivative with a Boc-protected amine at the 4-position and a benzyl group at the 2-position. | N/A |
Electrospray Ionization (ESI) and Fragmentation Behavior
Electrospray ionization is the method of choice for polar, thermally labile molecules like Boc-protected amino acids as it allows for gentle ionization from the liquid phase, minimizing in-source fragmentation. []
Ionization
In positive ion mode ESI-MS, 4-(tert-butoxycarbonylamino)-2-benzylbutanoic acid is expected to be readily protonated, primarily at the nitrogen of the carbamate, to form the pseudomolecular ion [M+H]⁺. Adduct formation with common mobile phase cations, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), is also possible and can aid in confirming the molecular weight.
Fragmentation Pathways
Tandem mass spectrometry (MS/MS) of the protonated molecule reveals characteristic fragmentation patterns that are invaluable for structural elucidation. The fragmentation is dominated by cleavages within the Boc group and the benzyl moiety.
-
Loss of Isobutylene: A hallmark of the Boc group fragmentation is the neutral loss of isobutylene (C₄H₈, 56 Da) via a six-membered ring transition state. This results in a prominent fragment ion.
-
Loss of the Entire Boc Group: Subsequent to the loss of isobutylene, a further loss of carbon dioxide (CO₂, 44 Da) can occur, leading to the fully deprotected amine.
-
Formation of the Tropylium Ion: The benzyl group is known to produce a highly stable tropylium ion (C₇H₇⁺) at m/z 91 upon fragmentation.[3][4] This is often the base peak in the spectrum of benzyl-containing compounds.
-
Other Fragmentations: Cleavage of the butyric acid backbone can also occur, though these fragments are typically of lower abundance compared to those arising from the labile protecting and benzyl groups.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to obtaining high-quality mass spectra and preventing instrument contamination.
Materials:
-
4-(tert-butoxycarbonylamino)-2-benzylbutanoic acid sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (≥98%)
-
0.2 µm syringe filters
-
Autosampler vials with septa
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of methanol.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of methanol and water.
-
Acidification: Add formic acid to the working solution to a final concentration of 0.1% (v/v) to promote protonation.
-
Filtration: Filter the final solution through a 0.2 µm syringe filter directly into an autosampler vial.
LC-MS/MS Analysis
Liquid chromatography is recommended to separate the analyte from any potential impurities before introduction into the mass spectrometer.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A mass spectrometer equipped with an electrospray ionization (ESI) source, capable of MS/MS analysis (e.g., triple quadrupole or Q-TOF).
LC Parameters:
| Parameter | Recommended Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Recommended Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| MS1 Scan Range | m/z 50-500 |
| MS/MS Scans | Product ion scan of m/z 294.2 |
| Collision Energy | Ramped from 10-40 eV to observe the full fragmentation pattern |
Data Analysis and Interpretation
Expected Ions:
| Ion | m/z (monoisotopic) | Description |
| [M+H]⁺ | 294.17 | Protonated molecule |
| [M+Na]⁺ | 316.15 | Sodium adduct |
| [M+H - C₄H₈]⁺ | 238.11 | Loss of isobutylene |
| [M+H - C₅H₈O₂]⁺ | 194.09 | Loss of isobutylene and CO₂ |
| [C₇H₇]⁺ | 91.05 | Tropylium ion |
Interpretation of the Spectrum:
-
The full scan (MS1) spectrum should show a prominent peak at m/z 294.17, corresponding to the protonated molecule. The presence of the sodium adduct at m/z 316.15 can further confirm the molecular weight.
-
The MS/MS spectrum of m/z 294.17 should be dominated by the fragment at m/z 238.11 (loss of 56 Da) and the tropylium ion at m/z 91.05. The fragment at m/z 194.09 (loss of 100 Da) should also be present. The relative intensities of these fragments will depend on the collision energy used.
Trustworthiness and Self-Validation
The protocols described in this application note are designed to be self-validating. The expected fragmentation pattern of the Boc group (neutral loss of 56 Da and 100 Da) and the benzyl group (m/z 91) provides a multi-point confirmation of the compound's identity. The use of a high-resolution mass spectrometer will allow for the determination of the elemental composition of the precursor and fragment ions, providing an additional layer of confidence in the structural assignment. For quantitative applications, the use of a stable isotope-labeled internal standard is recommended to account for matrix effects and variations in instrument response.
Conclusion
This application note provides a comprehensive framework for the successful mass spectrometric analysis of 4-(tert-butoxycarbonylamino)-2-benzylbutanoic acid. By following the detailed protocols for sample preparation and LC-MS/MS analysis, researchers can reliably confirm the identity and purity of this important synthetic building block. The characteristic fragmentation patterns of the Boc and benzyl groups serve as a robust diagnostic tool for structural elucidation.
References
-
Mass Spectrometry Blog. (2018, December 31). Mass Spectrometry: Tropylium Ion. YouTube. [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of 4-Boc-amino-2-benzyl-butyric acid in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, 4-Boc-amino-2-benzyl-butyric acid. Here, we delve into the root causes of incomplete coupling and provide actionable, field-proven troubleshooting strategies to enhance your synthetic success.
Introduction: The Challenge of Sterically Hindered Residues
Solid-phase peptide synthesis (SPPS) has revolutionized how we create peptides, yet the incorporation of sterically hindered amino acids like 4-Boc-amino-2-benzyl-butyric acid remains a significant hurdle.[1][2] The bulky nature of such residues can dramatically slow down reaction kinetics, leading to incomplete coupling, and consequently, deletion sequences in the final product.[1] This guide will walk you through a logical troubleshooting process, from identifying the problem to implementing robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of 4-Boc-amino-2-benzyl-butyric acid?
A1: Incomplete coupling of this sterically demanding amino acid can typically be attributed to one or more of the following factors:
-
Steric Hindrance: The bulky benzyl group at the alpha-2 position, combined with the Boc protecting group, physically obstructs the approach of the activated carboxyl group to the resin-bound free amine. This is a primary and well-documented challenge with sterically hindered amino acids.[1][2][3]
-
Suboptimal Activation: Standard coupling reagents may not be potent enough to overcome the high activation energy required for the coupling of hindered residues.[4] Reagents like DCC or DIC alone are often insufficient.[4]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, leading to aggregation.[5] This aggregation can physically block the reactive sites, preventing efficient coupling.[5] Poor resin swelling is often an indicator of aggregation.[5][6]
-
Inadequate Reaction Conditions: Insufficient coupling time, suboptimal temperature, or a poor choice of solvent can all contribute to incomplete reactions.[4]
Q2: How can I confirm that I have an incomplete coupling?
A2: The most common method is to perform a qualitative test for the presence of free primary amines on the resin after the coupling step. The two most widely used tests are:
-
Kaiser Test (Ninhydrin Test): This test is very sensitive to primary amines. A positive result (blue-purple beads) indicates the presence of unreacted amino groups and thus, an incomplete coupling.
-
TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: This is another sensitive test for primary amines, where a positive result is indicated by a red-orange color on the beads.[7]
It is crucial to perform these tests after the coupling step and before the subsequent deprotection step. For difficult sequences, these tests can sometimes give false negatives, so analytical HPLC/MS of a small cleaved sample is the definitive method.
Q3: My Kaiser test is positive. What is my immediate course of action?
A3: A positive Kaiser test necessitates immediate action to drive the coupling to completion before proceeding with the synthesis. The most straightforward approach is to perform a double coupling .[4][8]
Protocol 1: Standard Double Coupling
-
After the first coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Prepare a fresh solution of activated 4-Boc-amino-2-benzyl-butyric acid using the same equivalents of amino acid, coupling reagent, and base as in the initial coupling.
-
Add the fresh activated amino acid solution to the resin.
-
Allow the second coupling reaction to proceed for the same duration as the first, or longer (e.g., 2-4 hours).[4]
-
Wash the resin again and perform another Kaiser test to confirm completion.
Advanced Troubleshooting Strategies
If double coupling does not resolve the issue, or for proactively addressing this difficult coupling, consider the following advanced strategies.
Issue 1: Insufficient Activating Reagent Potency
Standard carbodiimide reagents like DIC are often not powerful enough for sterically demanding couplings.[4]
Solution: Switch to a more potent in-situ activating reagent.[9]
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are significantly more effective as they form highly reactive OAt or OBt esters.[4][10] HATU is often considered one of the most efficient reagents for hindered couplings.[10]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices. An advantage of phosphonium reagents is that they do not cause guanidinylation of the free amine, a potential side reaction with uronium salts.
| Reagent Type | Examples | Key Advantage |
| Uronium/Aminium | HATU, HBTU, HCTU | Highly reactive, fast kinetics[10] |
| Phosphonium | PyBOP, PyAOP | High reactivity, no guanidinylation side reaction |
Protocol 2: Coupling with HATU
-
In a separate vessel, pre-activate the 4-Boc-amino-2-benzyl-butyric acid (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[4]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours, or longer if necessary.[4]
Issue 2: Peptide Aggregation and Poor Solvation
Aggregation of the growing peptide chain on the solid support can severely hinder coupling efficiency.[5]
Solutions:
-
Solvent Choice: The choice of solvent is critical for maintaining good solvation of the peptide-resin complex.[4]
-
N-Methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[4][]
-
Solvent Mixtures: For particularly problematic sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[4] Adding a small percentage of DMSO can also help disrupt aggregation.[5]
-
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt the hydrogen bonds that cause aggregation.[5]
-
Resin Selection: The properties of the solid support play a crucial role.
-
Low-Loading Resin: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.
-
PEG-Grafted Resins: Resins like TentaGel or NovaSyn® TG have polyethylene glycol (PEG) linkers that improve swelling in polar solvents and enhance the solvation of the growing peptide chain, making them suitable for difficult sequences.[6]
-
Issue 3: Unfavorable Reaction Kinetics
Steric hindrance inherently slows down the reaction rate.[1][4]
Solutions:
-
Increased Reaction Time: Extend the coupling time significantly, for instance, from 1-2 hours to overnight, to ensure the reaction goes to completion.[4]
-
Elevated Temperature:
-
Conventional Heating: Gentle heating (e.g., 40-50°C) can help overcome the activation energy barrier. However, this must be done cautiously to minimize the risk of racemization.[4]
-
Microwave-Assisted Peptide Synthesis (MAPS): This is a highly effective technique for driving difficult couplings to completion quickly and efficiently.[3][4] Microwave energy can dramatically accelerate reaction rates for sterically hindered amino acids.[3]
-
Workflow for Troubleshooting Incomplete Coupling
Below is a decision-making workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for incomplete coupling.
Conclusion
The successful incorporation of 4-Boc-amino-2-benzyl-butyric acid into a peptide sequence requires a multi-faceted approach that addresses steric hindrance, potential aggregation, and reaction kinetics. By systematically applying the troubleshooting steps outlined in this guide—from simple double coupling to the use of advanced reagents, optimized conditions, and specialized resins—researchers can significantly improve their synthetic outcomes. Always confirm the completeness of each coupling step to ensure the integrity and purity of your final peptide product.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(23), 8876–8881. [Link]
-
Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab?. r/Biochemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1194. [Link]
-
Peroni, E., et al. (1998). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of Peptide Science, 4(2), 99-106. [Link]
-
International Journal of Medical Sciences. (2013). SPPS Resins Impact the PNA-Syntheses' Improvement. 10(4), 431-438. [Link]
-
National Institutes of Health. (2013, February 13). SPPS Resins Impact the PNA-Syntheses' Improvement. Retrieved from [Link]
-
Hancock, W. S., & Battersby, J. E. (1976). A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid. Analytical Biochemistry, 71(1), 260-264. [Link]
-
ResearchGate. (2025, August 6). Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
J&K Scientific. (n.d.). (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. [Link]
-
ResearchGate. (2020, December 22). SPPS: peptide failure to elongate?. Retrieved from [Link]
-
PubChem. (n.d.). Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid. Retrieved from [Link]
Sources
- 1. scienmag.com [scienmag.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. bachem.com [bachem.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Racemization of 4-Boc-amino-2-benzyl-butyric acid during Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the critical issue of racemization of 4-Boc-amino-2-benzyl-butyric acid during peptide coupling reactions. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and preventative measures to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern with 4-Boc-amino-2-benzyl-butyric acid?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers. In the context of peptide synthesis, this means the desired L- or D-configuration of an amino acid can be partially converted to its mirror image during the coupling reaction. For 4-Boc-amino-2-benzyl-butyric acid, maintaining its specific stereochemistry is crucial as the biological activity and pharmacological properties of the final peptide are highly dependent on its precise three-dimensional structure. The presence of the undesired diastereomer can lead to a significant loss of potency, altered receptor binding, or unpredictable physiological effects.
Q2: What is the primary mechanism driving racemization during the coupling of 4-Boc-amino-2-benzyl-butyric acid?
A2: The predominant mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] After the carboxyl group of 4-Boc-amino-2-benzyl-butyric acid is activated by a coupling reagent, the Boc protecting group can facilitate the formation of this planar, achiral intermediate. The α-proton of the oxazolone is acidic and can be readily abstracted by a base present in the reaction mixture. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of both L- and D-configurations. A secondary, less common pathway is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton.[2]
Q3: How does the structure of 4-Boc-amino-2-benzyl-butyric acid, specifically the benzyl group at the 2-position, influence racemization?
A3: The benzyl group at the α-carbon (2-position) introduces significant steric hindrance. This bulkiness can slow down the rate of the desired coupling reaction with the incoming amine nucleophile.[3] A slower coupling reaction prolongs the lifetime of the activated intermediate, providing more opportunity for racemization to occur. Therefore, sterically hindered amino acids like 4-Boc-amino-2-benzyl-butyric acid are generally more susceptible to racemization compared to smaller amino acids like alanine or glycine.
Troubleshooting Guide: Diagnosing and Mitigating Racemization
This section provides a structured approach to troubleshooting racemization issues encountered during the coupling of 4-Boc-amino-2-benzyl-butyric acid.
Initial Assessment: Have you observed racemization?
The first step is to reliably detect and quantify the extent of racemization.
-
Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying diastereomeric peptides.[4]
-
Sample Preparation: The crude peptide product after cleavage from the resin should be analyzed.
-
Expected Outcome: A single peak corresponding to the desired diastereomer.
-
Indication of Racemization: The presence of a second, closely eluting peak indicates the formation of the undesired diastereomer.
Workflow for Minimizing Racemization
The following workflow outlines a systematic approach to minimizing racemization during the coupling of 4-Boc-amino-2-benzyl-butyric acid.
Caption: A systematic workflow for troubleshooting and minimizing racemization.
Detailed Protocols and Causality
Selection of Coupling Reagents and Additives
The choice of coupling reagent and the use of additives are the most critical factors in controlling racemization.[5]
-
Causality: Coupling reagents activate the carboxylic acid, making it susceptible to racemization. Additives react with the activated intermediate to form a less reactive, more stable active ester that is less prone to racemization.
| Coupling Reagent Class | Recommended Reagents | Additive | Level of Racemization |
| Carbodiimides | DIC, EDC | OxymaPure® or HOAt | Low |
| Phosphonium Salts | PyBOP, PyAOP | Not required | Low to Moderate |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Not required | Low |
Protocol: Coupling with DIC and OxymaPure®
This protocol is a reliable starting point for minimizing racemization with sterically hindered amino acids.
-
Pre-activation: In a separate vessel, dissolve 4-Boc-amino-2-benzyl-butyric acid (1.5 eq) and OxymaPure® (1.5 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C.
-
Activation: Add DIC (1.5 eq) to the cooled solution and stir for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin and couple for 2-4 hours at room temperature.
Choice of Base
The base used in the coupling reaction plays a crucial role in the extent of racemization.[2]
-
Causality: Stronger, less sterically hindered bases are more efficient at abstracting the acidic α-proton of the activated intermediate, thus promoting racemization.
| Base | pKa | Steric Hindrance | Tendency for Racemization |
| Triethylamine (TEA) | 10.75 | Low | High |
| N,N-Diisopropylethylamine (DIPEA) | 10.7 | Moderate | Moderate |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low |
| 2,4,6-Collidine | 7.43 | High | Very Low |
Recommendation: For the coupling of 4-Boc-amino-2-benzyl-butyric acid, it is highly recommended to use a weaker or more sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-Collidine .
Reaction Conditions: Temperature and Solvent
-
Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.[6] Performing the coupling at 0 °C is a common strategy.
-
Solvent: The polarity of the solvent can influence the rate of racemization. While DMF is a standard solvent for peptide synthesis, in some cases, less polar solvents like dichloromethane (DCM) may lead to lower levels of racemization.
Advanced Strategies for Highly Racemization-Prone Couplings
For particularly challenging couplings where racemization persists, consider the following:
-
In situ Neutralization Protocols: In Boc-based solid-phase peptide synthesis, in situ neutralization can suppress diketopiperazine formation, a side reaction that can be prevalent at the dipeptide stage.[5]
-
Pre-formed Dipeptides: If coupling to the N-terminus of a specific amino acid is particularly problematic, synthesizing the dipeptide unit in solution with careful control of racemization and then coupling the dipeptide to the resin can be an effective strategy.[5]
Diagram of Racemization Mechanism
The following diagram illustrates the oxazolone-mediated racemization pathway.
Caption: Oxazolone-mediated racemization of an N-protected amino acid.
References
-
Epimerisation in Peptide Synthesis. (2023). Molecules, 28(24), 8017. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 15, 2026, from [Link]
-
Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Arkivoc, 2006(5), 127-140. [Link]
-
Han, Y., Albericio, F., & Barany, G. (1997). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]
- Kemp, D. S. (1979). Racemization in peptide synthesis. In The Peptides (Vol. 1, pp. 315-383). Academic Press.
-
Sabatino, G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4749-4757. [Link]
-
Van der Veken, P., et al. (2005). A general method for the synthesis of N-acyl-2-substituted-1,3-thiazolidine-4-carboxylic acids. Organic & Biomolecular Chemistry, 3(11), 2149-2160. [Link]
-
Kuroda, N., et al. (1998). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 63(18), 6338-6343. [Link]
-
Guttman, A., Amini, A., & Paulus, A. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 828(1-2), 481-490. [Link]
-
Chandrasekhar, S., Narsihmulu, C., & Reddy, N. R. (2004). Conversion of carboxylic acids to amides under the action of tantalum(V) chloride. Tetrahedron Letters, 45(29), 5649-5650. [Link]
-
Wisniewski, M. L., et al. (2016). A General Alkyl–Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents. Journal of the American Chemical Society, 138(38), 12389-12392. [Link]
- Process for the production of 4-aminobutyric acid or its derivatives. (1981). Google Patents.
-
Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. (2019). Organic Chemistry Frontiers, 6(15), 2686-2690. [Link]
-
List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
Technical Support Center: Boc Deprotection of 4-Boc-amino-2-benzyl-butyric Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding side reactions encountered during the Boc deprotection of 4-Boc-amino-2-benzyl-butyric acid. Our goal is to equip you with the scientific understanding and practical protocols to achieve clean, high-yield deprotection of this valuable building block.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the Boc deprotection of 4-Boc-amino-2-benzyl-butyric acid?
A1: The principal cause of side reactions is the generation of a highly reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This electrophilic carbocation can then react with any available nucleophile in the reaction mixture.
Q2: Is the benzyl group on my molecule susceptible to side reactions?
A2: Yes, the electron-rich aromatic ring of the benzyl group is a potential site for electrophilic attack by the tert-butyl cation. This can lead to a Friedel-Crafts alkylation reaction, resulting in the formation of tert-butylated benzyl side products.[3][4] While the benzyl group is generally stable, this side reaction can occur under strongly acidic conditions.
Q3: What are the most common side products I should be looking for?
A3: The most common side products are various isomers of tert-butylated 4-amino-2-benzyl-butyric acid. You may also observe incomplete deprotection, where the starting material remains, and potentially small amounts of trifluoroacetylated amine if TFA is used and not properly removed before subsequent steps.[5]
Q4: How can I minimize the formation of these side products?
A4: The most effective strategy is the use of "scavengers" in your deprotection cocktail.[5] Scavengers are nucleophilic compounds added in excess to trap the tert-butyl cation before it can react with your product. Common scavengers include triisopropylsilane (TIS), thioanisole, or water.
Q5: What is the best way to monitor the progress of the deprotection reaction?
A5: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or, for more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] On TLC, the deprotected product will be more polar and have a lower Rf value than the Boc-protected starting material. HPLC and LC-MS can resolve the starting material, product, and any side products, confirming their identities by retention time and mass-to-charge ratio.[6][8]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Boc deprotection of 4-Boc-amino-2-benzyl-butyric acid and provides actionable solutions based on established chemical principles.
Issue 1: Incomplete Deprotection
-
Symptom: Your analytical data (TLC, HPLC, or LC-MS) shows a significant amount of starting material remaining after the reaction.
-
Possible Causes & Solutions:
-
Insufficient Acid: The concentration or equivalents of acid may be too low. Increase the concentration of TFA or HCl, or use a larger excess.[9]
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion. Extend the reaction time and monitor progress at regular intervals.
-
Low Temperature: While many deprotections are run at room temperature, slightly warming the reaction (e.g., to 40 °C) can sometimes drive it to completion. Use caution, as higher temperatures can also increase side reactions.
-
Poor Solubility: If your starting material is not fully dissolved, the reaction will be slow and incomplete. Ensure your substrate is fully soluble in the chosen solvent.
-
Issue 2: Presence of Multiple Unidentified Peaks in HPLC/LC-MS
-
Symptom: Your chromatogram shows the desired product peak along with several other peaks of similar or higher mass.
-
Possible Causes & Solutions:
-
tert-Butylation of the Benzyl Group: This is the most likely cause of additional peaks with a mass increase of +56 Da (the mass of a tert-butyl group).
-
Solution: Add a scavenger to your deprotection cocktail. A common and effective choice is triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[5] Water (around 5%) can also act as a scavenger.
-
-
Oligomerization/Polymerization: In some cases, the generated isobutylene (from the deprotonation of the tert-butyl cation) can polymerize. This is less common in solution-phase reactions but can contribute to a complex mixture.
-
Solution: Ensure efficient stirring and consider running the reaction at a slightly lower concentration.
-
-
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Chemical Cause | Analytical Signature (LC-MS) | Mitigation Strategy |
| tert-Butylation | Electrophilic attack of the tert-butyl cation on the benzyl ring.[3] | Peak(s) with M+56 relative to the product. | Add scavengers like Triisopropylsilane (TIS), water, or thioanisole to the reaction mixture.[5] |
| Incomplete Deprotection | Insufficient acid, time, or temperature.[9] | Presence of the starting material peak (M+100 relative to the product). | Increase acid concentration, reaction time, or temperature. Ensure complete dissolution of the starting material. |
| Trifluoroacetylation | Reaction of the deprotected amine with residual trifluoroacetic anhydride (a common impurity in TFA). | Peak with M+96 relative to the product. | Use high-purity TFA. Ensure complete removal of TFA during workup, possibly by azeotropic distillation with toluene.[5] |
III. Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers
This protocol is a general starting point for the clean deprotection of 4-Boc-amino-2-benzyl-butyric acid.
-
Dissolution: Dissolve 4-Boc-amino-2-benzyl-butyric acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: To the solution, add triisopropylsilane (TIS) (5% v/v).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To remove residual TFA, add toluene to the residue and concentrate again. Repeat this step 2-3 times.
-
The crude product, the trifluoroacetate salt of 4-amino-2-benzyl-butyric acid, can be used directly in the next step or further purified. For isolation of the free amine, a basic workup is required.
-
Protocol 2: Analytical Monitoring by HPLC
This protocol provides a standard method for monitoring the reaction progress and assessing the purity of the final product using reverse-phase HPLC.[6]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.
-
Detection: UV at 214 nm and 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Expected Results: The Boc-protected starting material is significantly less polar and will have a longer retention time than the deprotected amine product. Side products, such as the tert-butylated derivative, will likely have a longer retention time than the product.
IV. Visualizing the Chemistry
Diagram 1: Boc Deprotection Mechanism and Side Reaction Pathway
Caption: A logical workflow for troubleshooting common issues in Boc deprotection experiments.
V. References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Missouri–St. Louis. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! YouTube. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cerritos.edu [cerritos.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered 4-Boc-amino-2-benzyl-butyric Acid
Welcome to the technical support center for optimizing the coupling of sterically hindered amino acids, with a special focus on 4-Boc-amino-2-benzyl-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this unique building block.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Boc-amino-2-benzyl-butyric acid considered a "sterically hindered" amino acid?
A1: The steric hindrance in 4-Boc-amino-2-benzyl-butyric acid arises primarily from the bulky benzyl group attached to the alpha-carbon (the carbon adjacent to the carboxylic acid). This large substituent physically obstructs the approach of the incoming amine to the activated carboxylic acid, slowing down the rate of peptide bond formation.
Q2: What are the most common issues encountered when coupling this amino acid?
A2: The most frequent challenges include:
-
Low or no product yield: This is often due to incomplete coupling reactions.
-
Formation of deletion sequences in solid-phase peptide synthesis (SPPS): If the coupling is inefficient, the unreacted amine on the resin will lead to peptides missing the intended hindered amino acid.[1]
-
Racemization: While less common with many modern coupling reagents, harsh conditions or prolonged reaction times can lead to a loss of stereochemical integrity at the alpha-carbon.
Q3: Which coupling reagents are recommended for this type of hindered coupling?
A3: Standard carbodiimide reagents like DCC or DIC alone are often insufficient.[2] More potent in-situ activating reagents are highly recommended. These include:
-
Uronium/Aminium Salts: HATU, HBTU, and HCTU are excellent choices as they form highly reactive OAt or OBt esters.[3][4][5] HATU is often considered superior for hindered couplings.[3][4]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective and can be a good alternative to uronium salts, particularly to avoid potential side reactions like guanidinylation.[3]
-
COMU: This newer generation uronium salt incorporates the Oxyma Pure leaving group and has shown coupling efficiencies comparable to HATU, with the added benefits of being non-explosive and having better solubility.[6][7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
A low or non-existent yield is the most common sign of a failed coupling reaction with a sterically hindered amino acid. A systematic approach to troubleshooting is crucial.
Root Cause Analysis & Solutions
1. Inadequate Activation of the Carboxylic Acid
-
Expertise & Experience: The energy barrier for the reaction between the activated carboxylic acid and the amine is significantly higher due to steric hindrance. A standard activating agent may not create a reactive enough intermediate to overcome this barrier.
-
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: If you are using a carbodiimide like DIC with HOBt, switch to a uronium or phosphonium salt. HATU is a highly recommended starting point for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[3]
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base to react for a few minutes (1-5 min) before adding your amine.[2][8][9] This ensures the formation of the highly reactive activated ester intermediate.
-
Consider Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a very effective, albeit more specialized, strategy.[2][6]
-
2. Suboptimal Reaction Conditions
-
Expertise & Experience: Steric hindrance slows down the reaction kinetics.[10] Therefore, conditions that are suitable for standard amino acids may be insufficient.
-
Troubleshooting Steps:
-
Increase Reaction Time: A standard 1-2 hour coupling time may not be enough. Extend the reaction time, potentially to overnight, to allow the reaction to go to completion.[2]
-
Increase Temperature: Gently heating the reaction (e.g., to 35-50°C) can provide the necessary energy to overcome the activation barrier.[11] However, monitor for potential side reactions or racemization. Microwave-assisted synthesis is a powerful tool for driving difficult couplings to completion rapidly.[2][12]
-
Optimize Solvent Choice: The solvent must effectively solvate the reactants and, in SPPS, the growing peptide-resin chain.[13][14][15] Poor solvation can lead to aggregation, which further inhibits the reaction.[12] N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties.[2][14] In some cases, solvent mixtures or the addition of DMSO can be beneficial.[12][16]
-
Data Summary: Comparison of Coupling Reagents for Hindered Systems
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium | High reactivity, often superior for hindered couplings, low racemization.[3][4] | Byproducts can be challenging to remove in solution phase; potential for side reactions if not used correctly.[5][17] |
| HBTU/HCTU | Uronium/Aminium | Very effective for routine and difficult couplings.[3] | HCTU can be more reactive than HBTU. |
| PyBOP | Phosphonium | High reactivity, avoids carcinogenic HMPA byproduct of BOP, no guanidinylation side reaction.[6] | |
| DIC/HOBt | Carbodiimide | Cost-effective, soluble urea byproduct (for DIC).[18][19] | Often insufficient for severely hindered couplings.[2] |
| COMU | Uronium/Aminium | Reactivity comparable to HATU, non-explosive, good solubility.[6][7] | Newer and potentially more expensive. |
Problem 2: Incomplete Coupling in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, incomplete coupling leads to deletion sequences, which can be difficult to separate from the target peptide. Monitoring the reaction is key.
Monitoring and Intervention Strategies
-
Expertise & Experience: A qualitative test for the presence of free primary amines on the resin is essential after the coupling step. The Kaiser test is a common choice.[16] A positive Kaiser test (blue beads) indicates unreacted amines and an incomplete coupling.[16][20]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling in SPPS.
-
Trustworthiness through Self-Validation:
-
Double Coupling: If the first Kaiser test is positive, do not proceed. Immediately perform a second coupling with a fresh solution of activated amino acid.[2][16] This is often sufficient to drive the reaction to completion.
-
Capping: If the coupling is still incomplete after a second attempt, it is crucial to "cap" the unreacted amines. This is typically done using acetic anhydride. Capping prevents the formation of deletion sequences, resulting in a truncated peptide that is easier to purify away from the full-length product.[16]
-
Experimental Protocols
Protocol 1: Optimized HATU Coupling in Solution Phase
This protocol is designed for coupling 4-Boc-amino-2-benzyl-butyric acid to an amine (R-NH2) in a solution-phase synthesis.
Materials:
-
4-Boc-amino-2-benzyl-butyric acid (1.0 eq)
-
Amine component (as a free base or HCl salt) (1.0 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq if amine is a free base; 3.5 eq if amine is an HCl salt)
-
Anhydrous DMF or NMP
Procedure:
-
In a clean, dry, nitrogen-flushed flask, dissolve the 4-Boc-amino-2-benzyl-butyric acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution. Stir at room temperature for 3-5 minutes. This is the "pre-activation" step.
-
Add the amine component (1.0 eq) to the activated acid solution. If using an amine HCl salt, add it along with an additional 1.0 eq of DIPEA.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, allow for a minimum of 4 hours, but the reaction may require stirring overnight for completion.
-
Once the reaction is complete, proceed with your standard aqueous workup and purification protocol.
Protocol 2: Double Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for coupling the hindered amino acid onto a resin-bound peptide using an automated or manual synthesizer.
Reagents:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
4-Boc-amino-2-benzyl-butyric acid (4.0 eq relative to resin loading)
-
HATU (3.9 eq)
-
DIPEA or 2,4,6-Collidine (8.0 eq)
-
NMP (as solvent)
Procedure:
First Coupling:
-
Following standard Fmoc deprotection of the N-terminal amine on the resin, wash the resin thoroughly with NMP (3-5 times).
-
In a separate vessel, prepare the activation solution: dissolve 4-Boc-amino-2-benzyl-butyric acid (4.0 eq) and HATU (3.9 eq) in NMP.
-
Add DIPEA (8.0 eq) to the solution and mix for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Drain the reaction vessel and wash the resin with NMP (3-5 times).
-
Take a small sample of resin beads for a Kaiser test.
Intervention (if Kaiser test is positive): 8. Second Coupling: Immediately repeat steps 2-6 with a fresh activation solution. 9. Perform a second Kaiser test. 10. Capping (if still positive): If the Kaiser test remains positive, wash the resin with NMP and treat it with a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in NMP) for 10-15 minutes to block any remaining unreacted amines.
The Causality of Reagent Choices
Caption: Logical relationship between the problem and solution components.
References
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.[Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.[Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.[Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec.[Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications.[Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research.[Link]
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. ResearchGate.[Link]
-
Coupling Reagents. AAPPTec.[Link]
-
HATU Coupling: Challenges Associated with the Byproducts. YouTube.[Link]
-
Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Chem.[Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.[Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CreoSalus.[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.[Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? Reddit.[Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec.[Link]
-
HATU coupling - what's the best order? Reddit.[Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate.[Link]
-
Introduction to Peptide Synthesis. PMC - NIH.[Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis. ResearchGate.[Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.[Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH.[Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.[Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.[Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific.[Link]
-
Procedures to Improve Difficult Couplings. ResearchGate.[Link]
-
Optimizing Your Chemical Synthesis with Boc-(R)-3-Amino-4-(2-methyl-phenyl)-butyric Acid. PharmaChem.[Link]
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. file.globalso.com [file.globalso.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. m.youtube.com [m.youtube.com]
- 18. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scavengers for TFA Deprotection of 4-Boc-amino-2-benzyl-butyric acid
Welcome to the technical support center for optimizing the trifluoroacetic acid (TFA)-mediated deprotection of N-Boc protected amines, with a specific focus on substrates like 4-Boc-amino-2-benzyl-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the critical role of scavengers in achieving high-yield, high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of TFA-mediated Boc deprotection, and why are scavengers necessary?
The removal of a tert-butyloxycarbonyl (Boc) group with a strong acid like trifluoroacetic acid (TFA) is an acid-catalyzed elimination reaction.[1][2][3] The process involves:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][2][4]
-
Carbocation Formation: This protonation weakens the C-O bond, leading to its cleavage and the formation of a stable tert-butyl carbocation and an unstable carbamic acid intermediate.[1][2][4]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][2][4]
-
Salt Formation: The newly liberated amine is then protonated by the excess TFA to form its trifluoroacetate salt.[4]
The critical issue arises from the generation of the highly reactive tert-butyl carbocation.[1][2][5] This electrophile can attack any nucleophilic site on the target molecule. For a substrate like 4-Boc-amino-2-benzyl-butyric acid, the electron-rich benzyl group is a prime target for electrophilic alkylation, leading to undesired side products. Scavengers are nucleophilic compounds added to the reaction mixture to "trap" or quench these carbocations before they can cause side reactions.[1][6]
Q2: My specific substrate is 4-Boc-amino-2-benzyl-butyric acid. What makes the benzyl group a concern?
The benzyl group, while often used as a protecting group itself, contains an aromatic ring that is susceptible to electrophilic attack. The tert-butyl cation generated during deprotection can alkylate the phenyl ring of the benzyl group, a classic Friedel-Crafts alkylation side reaction. This leads to a mixture of ortho-, para-, and potentially di-alkylated byproducts, which complicates purification and reduces the yield of the desired product. The use of effective scavengers is therefore not just recommended, but essential for this class of compounds.
Q3: Can I use 100% TFA for the deprotection?
While 100% TFA can be used, it is often not the optimal choice, especially in solid-phase peptide synthesis (SPPS). A solution of 50-95% TFA in a solvent like dichloromethane (DCM) is more common.[1][7] Interestingly, for solid-phase synthesis, a 55% TFA solution in DCM may lead to higher purity than 100% TFA due to better resin swelling, which allows the acid to access all reaction sites more efficiently.[1] For solution-phase reactions, a 20-50% TFA/DCM mixture is a standard starting point.[8]
Q4: How do I monitor the reaction to know when it's complete?
Monitoring the reaction progress is crucial to avoid over-exposure to strong acid while ensuring complete deprotection. The two most common methods are:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method.[1][9] The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. The reaction is complete when the starting material spot is no longer visible.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers a more precise analysis, allowing you to quantify the remaining starting material, the desired product, and any side products that may have formed.[1]
Troubleshooting Guide & Advanced Protocols
Issue 1: My deprotection is incomplete, even after several hours.
Possible Causes & Solutions:
-
Insufficient Acid: The TFA may have degraded by absorbing atmospheric moisture, reducing its effective concentration. Always use fresh, high-quality TFA.[9]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can slow the reaction rate.[8][9]
-
Solution: Increase the reaction time or consider gentle heating (e.g., to 30-40°C), but monitor closely for side product formation.[8]
-
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.[9]
-
Solution: Ensure your substrate is fully soluble in the chosen solvent system (typically DCM). If solubility is an issue, you may need to explore alternative solvent systems, though DCM is standard.
-
Issue 2: My LC-MS shows a major peak with a mass increase of +56 Da. What is it and how do I prevent it?
A mass increase of +56 Da corresponds to the addition of a tert-butyl group (C₄H₈). This is a clear indication that the tert-butyl cation has alkylated your product, likely on the benzyl ring.[5]
Solution: Implement an Optimized Scavenger Cocktail.
The choice of scavenger is critical. While a single scavenger can work, a cocktail is often more effective as different scavengers can have complementary mechanisms.
Common Scavengers and Their Mechanisms
| Scavenger | Typical Conc. (v/v) | Mechanism of Action | Key Application Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | Hydride Donor (Reducing Agent): TIS donates a hydride to the tert-butyl cation, reducing it to isobutane (a gas).[10][11] This is an irreversible reaction. | Highly effective and the most common choice.[1] Preferred over Triethylsilane (TES) due to its steric hindrance, which prevents it from reducing other sensitive groups.[12] |
| Triethylsilane (TES) | 2.5 - 5% | Hydride Donor (Reducing Agent): Similar to TIS, it reduces carbocations. | More reactive than TIS. Can sometimes reduce sensitive groups like the indole ring of tryptophan.[12][13] Use with caution if such residues are present. |
| Water (H₂O) | 2.5 - 5% | Nucleophilic Trap: Water reacts with the tert-butyl cation to form tert-butanol. | A good, simple scavenger, often included in standard cocktails.[14] Particularly useful if only t-butyl based protecting groups are being cleaved.[6] |
| Anisole | 2 - 5% | Electrophilic Trap: The electron-rich aromatic ring of anisole acts as a decoy, becoming preferentially alkylated by the tert-butyl cation.[15] | A classic scavenger. However, the resulting alkylated anisole byproducts must be removed during workup. |
| Thioanisole | 2 - 5% | Electrophilic Trap & Lewis Base: Similar to anisole, but the sulfur atom also helps stabilize carbocations and can prevent side reactions with methionine.[16] | Particularly useful if methionine is present in the peptide to prevent S-alkylation.[5] |
Visualizing the Problem and Solution
The following diagram illustrates the TFA deprotection mechanism and the intervention by scavengers to prevent side reactions.
Caption: Boc deprotection mechanism and scavenger intervention.
Recommended Protocol for Deprotection of 4-Boc-amino-2-benzyl-butyric acid
This protocol is a robust starting point for the solution-phase deprotection of your specific substrate.
Materials:
-
4-Boc-amino-2-benzyl-butyric acid
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (DI H₂O)
-
Cold Diethyl Ether (Et₂O)
Procedure:
-
Dissolution: Dissolve the 4-Boc-amino-2-benzyl-butyric acid in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Prepare Cleavage Cocktail: In a separate container, prepare the cleavage cocktail. A recommended general-purpose cocktail for this substrate is TFA/H₂O/TIS (95:2.5:2.5 v/v/v) .
-
Acid Addition: Cool the substrate solution to 0°C in an ice bath. Slowly add the cleavage cocktail to the solution with stirring. A typical ratio is 10 mL of cocktail per gram of substrate.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or LC-MS. A typical reaction time is 1-3 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and TFA.
-
To remove residual TFA, co-evaporate the resulting oil with toluene (3 x 10 mL).[8]
-
-
Precipitation & Isolation:
-
Add a 10-fold excess of cold diethyl ether to the concentrated residue to precipitate the deprotected amine TFA salt.[17] A white precipitate should form.
-
Stir or sonicate the suspension to break up any clumps.
-
Isolate the solid product by vacuum filtration or centrifugation.
-
Wash the solid pellet with additional cold diethyl ether (at least 2-3 times) to remove scavengers and their byproducts.[6][17]
-
-
Drying: Dry the final product under high vacuum to obtain the trifluoroacetate salt of 4-amino-2-benzyl-butyric acid.
Issue 3: How do I remove the TFA salt to get the free amine?
The product isolated from the protocol above is the TFA salt. If the free amine is required for the next step, you can neutralize it.
Neutralization Methods:
-
Aqueous Wash: Dissolve the TFA salt in an organic solvent (like DCM or EtOAc) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate the solvent.[8][18]
-
Basic Resin: For compounds with good water or methanol solubility, dissolving the salt and stirring with a basic ion-exchange resin (e.g., IRA-67) can be a very clean method.[18] After stirring, you simply filter off the resin and evaporate the solvent.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common deprotection issues.
Caption: A logical workflow for troubleshooting TFA deprotection.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Available at: [Link]
-
What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? - ResearchGate. Available at: [Link]
-
Amine Protection / Deprotection - Fisher Scientific. Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal - Aapptec. Available at: [Link]
-
St. Fleur, C., et al. (2020). Reduction of cysteine-S-protecting groups by triisopropylsilane. RSC Advances, 10(42), 25163-25169. Available at: [Link]
-
Sharma, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1436-1444. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis - Aapptec. Available at: [Link]
-
Sanghvi, Y. S., et al. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses – filling the gap. Organic Process Research & Development. Available at: [Link]
-
Reduction of cysteine- S -protecting groups by triisopropylsilane - ResearchGate. Available at: [Link]
-
Akaji, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(6), 383-388. Available at: [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. Available at: [Link]
-
Amino Acid Sidechain Deprotection - Aapptec. Available at: [Link]
-
Sharma, P., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(115), 95221-95225. Available at: [Link]
-
Li, Y., et al. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 760-764. Available at: [Link]
-
Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of Organic Chemistry, 54(16), 3882-3893. Available at: [Link]
- Deprotection of protected peptides - Google Patents.
-
How to remove TFA salt ? - ResearchGate. Available at: [Link]
-
"Safety-Catch" Protecting Groups in Peptide Synthesis - ResearchGate. Available at: [Link]
-
Tam, J. P., et al. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442-6455. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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- 18. researchgate.net [researchgate.net]
avoiding dipeptide formation with 4-Boc-amino-2-benzyl-butyric acid
Welcome to the technical support guide for 4-Boc-amino-2-benzyl-butyric acid. As Senior Application Scientists, we have compiled this resource to address the unique challenges researchers face when incorporating this sterically hindered amino acid into peptide sequences. This guide provides in-depth, field-proven insights and validated protocols to help you navigate potential side reactions, primarily the formation of unwanted dipeptide byproducts.
Frequently Asked Questions (FAQs)
Q1: What makes 4-Boc-amino-2-benzyl-butyric acid a "difficult" residue to work with in peptide synthesis?
4-Boc-amino-2-benzyl-butyric acid presents a significant challenge due to the substantial steric hindrance around its carboxylic acid group. The presence of a benzyl group on the alpha-carbon (the carbon adjacent to the carboxyl group) physically obstructs the approach of the incoming nucleophile—the N-terminal amine of the growing peptide chain.[1] This steric bulk slows down the kinetics of the desired peptide bond formation.[2] Consequently, slower coupling reactions can lead to incomplete acylation or provide a larger window of opportunity for competing side reactions to occur, reducing the overall yield and purity of the target peptide.
Q2: I'm observing a significant byproduct with a mass corresponding to a dipeptide of my target amino acid. What is the mechanism behind this side reaction?
The primary mechanism for this unwanted dipeptide formation is intramolecular cyclization, leading to a diketopiperazine (DKP) . This side reaction is a well-documented issue in peptide synthesis, particularly during the synthesis of the third amino acid in a sequence.[3][4]
The process unfolds as follows:
-
After coupling the second amino acid (in this case, 4-Boc-amino-2-benzyl-butyric acid) to the resin-bound N-terminal amino acid, the Boc protecting group is removed using an acid like trifluoroacetic acid (TFA).[5]
-
This exposes the free amine of the second amino acid.
-
This newly deprotected amine can act as an internal nucleophile, attacking the ester linkage that connects the first amino acid to the solid-support resin.
-
This intramolecular attack cleaves the dipeptide from the resin, forming a stable, six-membered cyclic dipeptide known as a diketopiperazine.[6]
This process is irreversible and terminates the peptide chain, reducing the yield of the desired full-length peptide. The steric hindrance of 4-Boc-amino-2-benzyl-butyric acid can exacerbate this issue; if the subsequent coupling of the third amino acid is slow, the resin-bound dipeptide has more time to cyclize.[7]
Troubleshooting and Protocols
Q3: How can I proactively prevent dipeptide formation? What are the best coupling reagents for this hindered amino acid?
Preventing DKP formation hinges on maximizing the rate of the desired intermolecular coupling reaction relative to the rate of the undesired intramolecular cyclization. For a sterically hindered residue like 4-Boc-amino-2-benzyl-butyric acid, the choice of coupling reagent is paramount. Standard carbodiimide reagents like DCC or DIC alone are often inefficient.[2] More potent aminium/uronium or phosphonium salt-based reagents are strongly recommended.[8][9]
| Coupling Reagent | Class | Key Advantages | Considerations |
| HBTU / TBTU | Aminium/Uronium | High efficiency, rapid activation, water-soluble byproducts.[9] | Can cause guanidinylation of the N-terminus if pre-activation is not done correctly.[8] |
| HATU | Aminium/Uronium | Extremely efficient, especially for hindered couplings; less racemization due to HOAt moiety.[8] | Higher cost. Potential for side reactions with nucleophilic side chains. |
| PyBOP | Phosphonium | Very effective for hindered systems, less risk of guanidinylation than HBTU. | Byproducts can sometimes be difficult to remove. |
| COMU | Aminium/Uronium | High efficiency comparable to HATU; incorporates non-explosive OxymaPure, enhancing safety.[8] | Newer reagent, may be less familiar to some labs. |
| DIC / OxymaPure | Carbodiimide + Additive | Cost-effective, improved safety over HOBt-based additives. Oxyma suppresses racemization.[10] | May still be slower than aminium/phosphonium reagents for the most difficult couplings. |
Recommendation: For 4-Boc-amino-2-benzyl-butyric acid, HATU or HBTU are excellent first choices due to their high reactivity, which helps drive the desired coupling reaction to completion quickly, minimizing the time available for DKP formation.[11]
Q4: Can you provide a validated, step-by-step protocol for coupling 4-Boc-amino-2-benzyl-butyric acid using HBTU?
Certainly. This protocol is designed for solid-phase peptide synthesis (SPPS) and assumes a standard Boc/Bzl protection strategy.[12][13]
Detailed Protocol: HBTU-Mediated Coupling
-
Resin Preparation: Start with your resin-bound peptide following the removal of the N-terminal Boc group and subsequent neutralization steps. The resin should be swelled in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Activation Solution Preparation: In a separate, clean reaction vessel, perform the following steps for a 0.1 mmol scale synthesis:
-
Dissolve 4-Boc-amino-2-benzyl-butyric acid (3 equivalents, ~0.3 mmol) and HOBt (3 equivalents, 0.3 mmol) in NMP (~2 mL).
-
Add HBTU (2.9 equivalents, 0.29 mmol) to the solution and mix briefly.
-
Add N,N-Diisopropylethylamine (DIEA) (6 equivalents, 0.6 mmol).
-
Allow the solution to pre-activate for 2-5 minutes. The solution may change color. This pre-activation step is crucial to form the active ester and prevent guanidinylation side reactions.[8]
-
-
Coupling Reaction:
-
Drain the solvent from your swelled peptide resin.
-
Immediately add the freshly prepared activation solution to the resin.
-
Agitate the reaction mixture using a shaker or nitrogen bubbling for a minimum of 2 hours at room temperature. For this highly hindered amino acid, extending the coupling time to 4 hours or even performing a double coupling may be necessary.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test or TNBS test) to check for the presence of free primary amines. A negative result (e.g., colorless or yellow beads for Kaiser test) indicates the reaction is complete.
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively. A typical wash cycle is: 3x NMP, 3x Dichloromethane (DCM), 3x Methanol (MeOH).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Q5: I've already run my synthesis and suspect dipeptide contamination. How can I confirm its presence and purify my target peptide?
Confirmation and purification require analytical and preparative chromatography.
-
Detection and Quantification:
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard.[14][15]
-
Procedure:
-
Cleave a small sample of your crude peptide from the resin.
-
Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Inject the sample onto an RP-HPLC system (typically a C18 column).
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
The diketopiperazine byproduct is typically more hydrophobic than the parent peptide and will often have a different retention time.
-
Use the mass spectrometer to confirm the identity of the peaks. The DKP will have a mass corresponding to the two N-terminal amino acids minus a molecule of water.
-
-
-
Purification:
-
If dipeptide contamination is confirmed, the primary method for removal is preparative RP-HPLC .
-
By optimizing the elution gradient, it is often possible to achieve baseline separation between your target peptide and the DKP byproduct, allowing you to collect a pure fraction of your desired product.
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]
-
LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]
-
Nature Protocols. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]
-
ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Retrieved from [Link]
-
PubMed. (n.d.). Comparative study of methods to couple hindered peptides. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (n.d.). WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
-
NIH. (n.d.). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Retrieved from [Link]
-
Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
NIH. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. Retrieved from [Link]
-
Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]
-
Sci-Hub. (n.d.). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]
-
Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]
-
RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]
-
ResearchGate. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]
-
NIH. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Investigation of Impurities in Peptide Pools. Retrieved from [Link]
-
ACS Publications. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub: are you are robot? [sci-hub.box]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chempep.com [chempep.com]
- 14. oxfordglobal.com [oxfordglobal.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Improving the Solubility of 4-Boc-amino-2-benzyl-butyric Acid for Peptide Coupling
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of 4-Boc-amino-2-benzyl-butyric acid in peptide coupling reactions. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome challenges associated with this sterically hindered amino acid derivative.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.
Problem: My 4-Boc-amino-2-benzyl-butyric acid exhibits poor solubility in standard solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
Root Cause Analysis: 4-Boc-amino-2-benzyl-butyric acid possesses two bulky, nonpolar groups: the tert-butyloxycarbonyl (Boc) protecting group and the benzyl side chain. These structural features significantly increase the molecule's hydrophobicity and can lead to poor solubility in moderately polar solvents.[1] The need to use such bulky protecting groups often makes amino acids highly apolar, which can hinder peptide bond formation and reduce yields.[1]
Strategic Solutions:
-
Employ Stronger Polar Aprotic Solvents:
-
N-Methyl-2-pyrrolidone (NMP): NMP is a highly polar aprotic solvent with a greater solvating power for many organic molecules compared to DMF. It is an excellent first alternative.
-
Dimethyl Sulfoxide (DMSO): DMSO is another powerful solvent capable of dissolving many poorly soluble compounds. However, be mindful that its high boiling point can complicate product isolation.
-
-
Utilize Solvent Mixtures:
-
DMF/DMSO or NMP/DMSO: A small percentage of DMSO (e.g., 10-25%) in DMF or NMP can significantly enhance solubility without drastically increasing the viscosity or boiling point of the mixture.[2]
-
Pre-dissolution Technique: A highly effective method is to first dissolve the amino acid in a minimal amount of pure DMSO and then dilute the solution with your primary reaction solvent (e.g., DMF).[2]
-
-
Consider "Green" Solvent Alternatives:
-
Recent research has identified more sustainable solvents that can be effective in peptide synthesis.[3][4] 2-Methyltetrahydrofuran (2-MeTHF) has shown promise as a replacement for DMF in some cases.[5][6] While potentially less effective for highly insoluble starting materials, it is worth considering for process optimization.
-
Problem: The reaction mixture becomes cloudy or forms a precipitate upon addition of the coupling reagent.
Root Cause Analysis: This often indicates that the activated amino acid species is less soluble than the parent carboxylic acid. The formation of an active ester or other intermediate can alter the molecule's polarity and intermolecular interactions, leading to precipitation.
Strategic Solutions:
-
Leverage In-Situ Activating Reagents:
-
Use coupling reagents that react quickly to form the activated intermediate, which is then consumed in the coupling reaction without accumulating. Phosphonium and aminium/uronium salts are excellent for this purpose.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent, in the presence of a base like N,N-Diisopropylethylamine (DIEA), forms a highly reactive OAt-ester. It is particularly effective for sterically hindered amino acids.[7][8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, HCTU is a highly efficient coupling reagent that can overcome both solubility and steric hindrance issues.
-
-
Optimize Reagent Addition Order:
-
Ensure the 4-Boc-amino-2-benzyl-butyric acid is fully dissolved before adding the coupling reagent and base. A common and effective procedure is to dissolve the amino acid and coupling reagent together, and then add the base to initiate the activation.[9]
-
Problem: The coupling reaction is slow or incomplete, even when the starting materials are fully dissolved.
Root Cause Analysis: The benzyl group at the alpha-2 position creates significant steric hindrance around the carboxylic acid. This can physically block the approach of the amine nucleophile, slowing down the rate of amide bond formation.[10][11]
Strategic Solutions:
-
Select a High-Reactivity Coupling Reagent:
-
As mentioned previously, HATU and HCTU are excellent choices. Another powerful option is PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) , which is known for its high coupling efficiency.[7]
-
-
Incorporate Coupling Additives:
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): This is a non-explosive alternative to HOBt and HOAt that can accelerate coupling reactions and suppress racemization.[7] It is often used in combination with carbodiimides like DIC.
-
-
Adjust Reaction Conditions:
-
Extended Reaction Time: For sterically demanding couplings, extending the reaction time from the typical 1-2 hours to 4-6 hours or even overnight can significantly improve yields.
-
Elevated Temperature: Gently warming the reaction to 30-40°C can increase the reaction rate. However, this should be done with caution as it can also increase the risk of racemization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for coupling 4-Boc-amino-2-benzyl-butyric acid?
A1: There is no single "best" solvent, as the optimal choice depends on the specific coupling partner and reaction conditions. However, a robust starting point is NMP . If solubility remains an issue, a mixture of NMP with 10-25% DMSO is a highly effective alternative.
Below is a decision-making workflow for solvent selection:
Caption: Solvent selection workflow for 4-Boc-amino-2-benzyl-butyric acid.
Q2: How does the choice of coupling reagent affect the overall success of the reaction?
A2: The coupling reagent is critical. It must be potent enough to activate the sterically hindered carboxylic acid and facilitate the reaction. For challenging substrates like this, aminium/uronium or phosphonium-based reagents are generally superior to standard carbodiimides (like DCC or DIC) alone.
Here is a diagram illustrating the general mechanism of peptide coupling:
Caption: Generalized workflow of a peptide coupling reaction.
Q3: Can I use additives to improve the solubility of 4-Boc-amino-2-benzyl-butyric acid itself?
A3: While additives are commonly used to improve protein solubility or disrupt peptide aggregation during solid-phase synthesis, their use for dissolving the initial protected amino acid is less common and generally less effective than choosing the right solvent system.[12] The primary strategy should always be solvent optimization. Modifying the properties of the amino acid itself, for instance through different protecting groups, can also enhance solubility.[]
Solvent Selection Summary
The table below provides a comparative overview of solvents commonly used in peptide synthesis.
| Solvent | Polarity Index | Boiling Point (°C) | Suitability for 4-Boc-amino-2-benzyl-butyric acid | Comments |
| Dichloromethane (DCM) | 3.1 | 40 | Poor | Generally insufficient solvating power for this substrate. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Moderate | Common starting point, but may require co-solvents.[4] |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | 202 | Good | Excellent alternative to DMF with stronger solvating properties. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Excellent | Very high solvating power; best used as a co-solvent due to high viscosity and boiling point.[2] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 2.9 | 80 | Moderate | A "greener" alternative; solubility should be tested on a small scale.[5] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
Objective: To efficiently screen various solvents and solvent mixtures for their ability to dissolve 4-Boc-amino-2-benzyl-butyric acid.
Materials:
-
4-Boc-amino-2-benzyl-butyric acid
-
Candidate solvents (NMP, DMSO, DMF, 2-MeTHF)
-
Small glass vials (1-2 mL) with caps
-
Magnetic stir plate and stir bars (optional)
-
Vortex mixer
Procedure:
-
Weigh 10 mg of 4-Boc-amino-2-benzyl-butyric acid into a clean, dry vial.
-
Add 200 µL of the primary solvent to be tested (e.g., NMP). This corresponds to a concentration of 0.05 g/mL.
-
Cap the vial and vortex vigorously for 1-2 minutes. If a stir bar is used, stir for 5-10 minutes.
-
Visually inspect the solution. If the solid is fully dissolved, the solvent is suitable at this concentration.
-
If the solid is not fully dissolved, add a co-solvent (e.g., 50 µL of DMSO) to the mixture.
-
Vortex or stir again and re-examine.
-
Repeat with other solvent systems to identify the most effective one for your desired concentration.
Protocol 2: Recommended Coupling Procedure for a Difficult Coupling
Objective: To provide a robust protocol for coupling 4-Boc-amino-2-benzyl-butyric acid to an amine component, minimizing solubility and steric hindrance issues.
Materials:
-
4-Boc-amino-2-benzyl-butyric acid (1.0 eq)
-
Amine component (e.g., an amino acid ester HCl salt) (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
NMP (as solvent)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine component.
-
Dissolve the amine component in NMP.
-
In a separate vial, dissolve 4-Boc-amino-2-benzyl-butyric acid (1.0 eq) and HATU (1.1 eq) in NMP. Ensure complete dissolution.
-
Add the solution of the acid and HATU to the flask containing the amine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add DIEA (3.0 eq) to the reaction mixture. The amount of base is crucial to neutralize any acid salts and to facilitate the coupling reaction.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, proceed with your standard aqueous workup and purification protocol.
References
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Retrieved January 19, 2026, from [Link]
-
In-water coupling reaction using a water-dispersible nanoparticle Boc-amino acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Retrieved January 19, 2026, from [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). PMC. Retrieved January 19, 2026, from [Link]
-
Procedures to Improve Difficult Couplings. (1994). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]
-
Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. (2021). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Green solvents for solid phase peptide synthesis. (2023). Biotage. Retrieved January 19, 2026, from [Link]
-
Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. (2010). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (2018). NIH. Retrieved January 19, 2026, from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2018). SciSpace. Retrieved January 19, 2026, from [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Overcoming the Challenges of Peptide Drug Development. (n.d.). Concept Life Sciences. Retrieved January 19, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. (2016). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (1996). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. (2021). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Molecular Solvents – Replacements for DMF, DMAC, NMP. (2026). WordPress. Retrieved January 19, 2026, from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (1996). ResearchGate. Retrieved January 19, 2026, from [Link]
-
All's swell: Greener replacements for hazardous solvents in peptide synthesis. (2023). Research Outreach. Retrieved January 19, 2026, from [Link]
Sources
- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Aggregation in Peptides with 4-Boc-amino-2-benzyl-butyric acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unnatural amino acid 4-Boc-amino-2-benzyl-butyric acid into their peptide sequences. The unique steric and hydrophobic properties of this residue can present significant challenges, primarily on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS). This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during SPPS?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the development of stable secondary structures, most notably β-sheets.[1][2] When peptide chains aggregate, the N-terminus of the growing chain can become sterically hindered or buried within the aggregate, rendering it inaccessible to reagents for subsequent deprotection and coupling steps.[3][4] This leads to a host of problems, including incomplete reactions, the formation of deletion sequences (truncated peptides), low yields, and significant challenges in the final purification of the target peptide.[5][6]
Q2: Why does incorporating 4-Boc-amino-2-benzyl-butyric acid specifically increase the risk of aggregation?
A2: 4-Boc-amino-2-benzyl-butyric acid is what is often termed a "difficult" residue due to two main factors:
-
High Hydrophobicity: The benzyl group imparts significant hydrophobicity, promoting the association of peptide chains to minimize their interaction with the polar synthesis solvents (like DMF).[7] Sequences rich in hydrophobic residues are known to be highly susceptible to aggregation.[1]
-
Steric Bulk: The large benzyl side chain, combined with the γ-amino acid structure, creates considerable steric hindrance. This bulk can disrupt the ideal solvation of the peptide chain and can favor conformations that lead to intermolecular interactions and aggregation. The synthesis and incorporation of amino acids with bulky side chains are known challenges in peptide chemistry.[8]
Q3: What are the common signs of on-resin aggregation during my synthesis?
A3: Several key indicators can signal that aggregation is occurring. A primary sign is the poor swelling or even shrinking of the synthesis resin.[3][4] In automated synthesizers, this may manifest as increased backpressure during fluid delivery.[9] Furthermore, standard colorimetric tests for free amines, such as the Kaiser test or TNBS test, may become unreliable and give false negative results because the aggregated chains block access to the N-terminal amine.[1][4] If you observe a sudden drop in coupling or deprotection efficiency for a sequence that was previously synthesizing well, aggregation is the most likely cause.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental problems with a structured approach, moving from symptoms to underlying causes and finally to actionable solutions.
Issue 1: Incomplete or Failed Coupling Reaction
-
Symptoms: A strongly positive Kaiser or TNBS test after a coupling step, indicating a significant number of unreacted free amines. The subsequent analysis of a test cleavage by HPLC/MS shows a major peak corresponding to a truncated sequence.
-
Underlying Cause: Severe on-resin aggregation is preventing the activated amino acid from reaching the N-terminus of the resin-bound peptide. The bulky nature of 4-Boc-amino-2-benzyl-butyric acid itself can also lead to slow coupling kinetics.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling reactions.
-
Detailed Solutions:
-
Immediate Actions:
-
Double Coupling: Immediately repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.
-
Extended Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight to address slow kinetics.[4]
-
-
Change Solvents: If immediate actions fail, solvent composition is the next critical parameter. Standard DMF may not be sufficient to solvate the aggregating peptide chains.
-
Elevate Temperature: Increasing the reaction temperature disrupts the intermolecular hydrogen bonds responsible for aggregation and increases reaction kinetics.[11]
-
Conventional Heating: Perform the coupling step at 50-60°C.
-
Microwave Synthesis: Utilize a microwave peptide synthesizer, which can rapidly heat the reaction and has been shown to be highly effective for difficult couplings.[11]
-
-
Use High-Efficiency Coupling Reagents: For sterically hindered amino acids, standard coupling reagents may be insufficient. Switch to a more potent aminium/uronium-based reagent like HATU or HCTU.[12]
-
Issue 2: Poor Resin Swelling and Inconsistent Fluid Flow
-
Symptoms: The resin bed volume visibly decreases after several coupling cycles, particularly after the addition of the 5th or 6th residue.[3] In an automated system, you may observe inconsistent pressure profiles.
-
Underlying Cause: This is a direct physical manifestation of on-resin aggregation. The peptide chains collapse upon themselves, expelling solvent from the resin beads and causing the matrix to shrink.[4]
-
Solutions:
-
Resin Selection (Proactive): For sequences known to be difficult or containing residues like 4-Boc-amino-2-benzyl-butyric acid, start the synthesis with a low-loading resin (0.1-0.4 mmol/g).[13][14] The increased distance between peptide chains on the resin surface sterically discourages aggregation. Additionally, use resins with good swelling properties like PEG-based resins (e.g., NovaSyn® TG).[4]
-
Incorporate Chaotropic Salts: These agents disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds. Adding chaotropic salts like LiCl or NaClO4 to the coupling mixture can help improve solvation.[3][4]
-
Employ Structure-Disrupting Building Blocks: This is the most robust strategy for preventing aggregation. By introducing specific amino acid derivatives, you can permanently disrupt the formation of β-sheets.
-
Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue within 1-3 positions of the difficult amino acid, substituting it with a pseudoproline dipeptide is highly effective.[15] The pseudoproline introduces a "kink" into the peptide backbone, physically preventing the linear alignment required for β-sheet formation.[16][17] The native Ser/Thr residue is regenerated during the final TFA cleavage.[16]
-
-
Caption: Pseudoproline dipeptides induce a backbone kink, disrupting aggregation.
Key Experimental Protocols
Protocol 1: High-Efficiency Coupling of 4-Boc-amino-2-benzyl-butyric acid
This protocol is optimized for coupling sterically hindered or aggregation-prone residues.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
4-Boc-amino-2-benzyl-butyric acid (4 equivalents)
-
HATU (3.95 equivalents)
-
DIPEA (8 equivalents)
-
Anhydrous NMP
-
-
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in NMP for 30 minutes.
-
In a separate vessel, dissolve 4-Boc-amino-2-benzyl-butyric acid and HATU in a minimal volume of NMP.
-
Add DIPEA to the activation solution and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the drained peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 hours. For very difficult couplings, increase the temperature to 50°C for 1 hour.[11]
-
Drain the reaction vessel and wash the resin thoroughly with NMP (3x) and DCM (3x).
-
Perform a TNBS test to confirm the absence of free amines, indicating complete coupling. If the test is positive, perform a second coupling (double couple).
-
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of an Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide to prevent aggregation.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ψMe,Me pro)-OH) (3 equivalents)
-
PyBOP (3 equivalents)
-
DIPEA (6 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the pseudoproline dipeptide and PyBOP in DMF.
-
Add DIPEA and mix thoroughly.
-
Add the activated solution immediately to the peptide-resin and agitate for 2 hours.
-
Wash the resin thoroughly with DMF.
-
Perform a TNBS test to confirm complete coupling. The native peptide sequence is regenerated upon final TFA cleavage.
-
Data Summary: Anti-Aggregation Strategies
The following table summarizes the primary strategies discussed, allowing for easy comparison.
| Strategy | Mechanism of Action | When to Use | Key Advantages | Potential Downsides |
| Low-Loading Resin | Increases distance between peptide chains, reducing intermolecular interactions.[14] | Proactively for sequences known to be hydrophobic or long (>20 aa). | Simple to implement; highly effective preventative measure. | Lower overall peptide yield per gram of resin. |
| "Magic Mixture" Solvents | Enhances solvation of the peptide backbone and disrupts hydrogen bonding.[10] | Reactively when aggregation is detected (poor swelling, failed coupling). | Can rescue a failing synthesis; effective for hydrophobic sequences. | May not be compatible with all automated synthesizers; solvent removal can be difficult. |
| Elevated Temperature | Provides kinetic energy to overcome aggregation forces and accelerates coupling.[11] | Reactively for slow or incomplete couplings. | Significantly improves coupling efficiency for difficult sequences. | Can increase the risk of racemization for sensitive residues (e.g., Cys, His).[11] |
| Pseudoproline Dipeptides | Introduces a conformational "kink" in the peptide backbone, sterically blocking β-sheet formation.[15][17] | Proactively in sequences containing Ser or Thr near a known aggregation-prone region. | Extremely effective at preventing aggregation; improves solubility of the final peptide.[15] | Only applicable at Ser, Thr, or Cys residues; requires purchase of specialized dipeptides. |
References
-
Wikipedia. (2023). Pseudoproline. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Pseudoproline Dipeptides. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
-
Pellarin, R., et al. (2007). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. PubMed Central. Retrieved from [Link]
-
Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Yarov, O. I., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH. Retrieved from [Link]
-
LifeTein. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Frokjaer, S., & Otzen, D. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Retrieved from [Link]
-
Headley, C. E., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. Retrieved from [Link]
-
AAPPTEC. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Lipiński, T., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Liu, W., et al. (2019). The importance of amino acids with bulky side chains and our synthetic strategy. ResearchGate. Retrieved from [Link]
-
van der Meel, R., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from [Link]
-
Lopes, J., et al. (2022). Monitoring Aggregation Processes in Multiphase Systems: A Review. MDPI. Retrieved from [Link]
-
Bio-Rad Laboratories. (2022). Demonstrating Selectivity with a Weak AEX-HIC Resin for Achieving High mAb Purity and Recovery. YouTube. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Your Chemical Synthesis with Boc-(R)-3-Amino-4-(2-methyl-phenyl)-butyric Acid. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (2020). Synthesizing Hydrophobic Peptides. Retrieved from [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
CSBio. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
- Google Patents. (1987). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
- Google Patents. (1981). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
-
Thomas, L. M., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. PMC - NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 15. chempep.com [chempep.com]
- 16. Pseudoproline - Wikipedia [en.wikipedia.org]
- 17. peptide.com [peptide.com]
Technical Support Center: Synthesis of 4-Boc-amino-2-benzyl-butyric acid
Welcome to the technical support guide for the synthesis of 4-Boc-amino-2-benzyl-butyric acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on achieving high purity and minimizing common impurities. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reactions.
Overview of Synthetic Strategy
The synthesis of chiral 4-Boc-amino-2-benzyl-butyric acid is a multi-step process that demands precise control over reaction conditions to ensure high chemical and stereochemical purity. A common and effective route begins with a readily available chiral starting material, such as L-glutamic acid. This strategy leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product.
The general workflow involves the selective protection of functional groups, introduction of the benzyl moiety, and final purification. Each step presents unique challenges and potential for impurity formation, which this guide will address.
Caption: A representative synthetic workflow starting from L-glutamic acid.
Troubleshooting Guide: Common Impurities & Solutions
This section is formatted as a series of questions that you might encounter during your synthesis, followed by expert analysis and actionable solutions.
Question 1: My HPLC/NMR analysis shows two closely-eluting peaks or sets of signals, suggesting the presence of diastereomers. What went wrong?
Symptom: You observe a diastereomeric ratio other than the expected single isomer. This significantly compromises the stereochemical purity required for pharmaceutical applications[1].
Potential Cause & Scientific Explanation: The most likely cause is racemization at the α-carbon (C2). This stereocenter is susceptible to epimerization under certain conditions, particularly exposure to strong bases or prolonged reaction times at elevated temperatures. The α-proton can be abstracted to form a planar enolate intermediate, which can then be protonated from either face, leading to a loss of stereochemical integrity. This is a known issue in peptide chemistry and amino acid manipulation[2].
Recommended Solutions:
-
Base Selection: Avoid strong, non-nucleophilic bases like LDA or KHMDS for reactions involving the α-carbon if possible. If a base is necessary, opt for milder conditions. For instance, during Boc protection, using a weaker base like N-methylmorpholine (NMM) instead of stronger amines can minimize racemization[2].
-
Temperature Control: Perform all reaction steps, especially those involving basic conditions, at the lowest effective temperature. For many steps, maintaining the reaction at 0 °C or even -20 °C is critical.
-
Coupling Reagents: If activating the carboxylic acid, use coupling reagents known for low racemization potential, such as DIC/Oxyma[2].
Preventative Measures:
-
Throughout the synthesis, meticulously control the pH, avoiding strongly basic conditions (pH > 9) during workup and purification steps.
-
Minimize the time the compound is exposed to any basic conditions.
-
If possible, choose a synthetic route where the chiral center is set and not disturbed in subsequent steps.
Question 2: The reaction to install the Boc group is incomplete. I still see a significant amount of the free amine starting material on my TLC plate.
Symptom: A positive ninhydrin test or a persistent starting material spot on TLC/LC-MS after the Boc protection step.
Potential Cause & Scientific Explanation:
-
Insufficient Reagent: The stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) may be inadequate.
-
Ineffective Base: The chosen base may not be strong enough to deprotonate the amine effectively, or it may be sterically hindered. The reaction proceeds by nucleophilic attack of the free amine on the (Boc)₂O, a process facilitated by a base that keeps the amine in its neutral, nucleophilic state[].
-
Steric Hindrance: The amine might be sterically hindered, slowing down the reaction rate. This can be a particular issue with secondary amines or α-substituted primary amines[2].
Recommended Solutions:
-
Increase Reagent Stoichiometry: Increase the amount of (Boc)₂O to 1.1-1.5 equivalents.
-
Optimize Base and Solvent: Ensure at least one equivalent of a suitable base like triethylamine (TEA) or sodium bicarbonate is used. The reaction is commonly performed in a mixed solvent system like dioxane/water or THF/water to ensure all components remain in solution[].
-
Double Coupling: If steric hindrance is suspected, after the initial reaction time, add a second portion of fresh (Boc)₂O and base to drive the reaction to completion[2].
Question 3: I see an unexpected impurity with a higher molecular weight, which I suspect is a di-Boc or N,O-bis-Boc species.
Symptom: An LC-MS peak corresponding to the mass of the desired product + 100 Da. This is particularly relevant if other functional groups like hydroxyls are present.
Potential Cause & Scientific Explanation: In the presence of a catalyst like 4-dimethylaminopyridine (DMAP), not only the primary amine but also other nucleophilic groups, such as hydroxyl groups, can be acylated by (Boc)₂O[]. Furthermore, under certain conditions, the carbamate nitrogen itself can be protected a second time to form a di-Boc species, especially if strong bases like NaH are used[].
Recommended Solutions:
-
Avoid DMAP if Possible: If your molecule contains a hydroxyl group, avoid using DMAP as a catalyst for the N-Boc protection, as it can facilitate O-Boc formation.
-
Control Reaction Time: Do not let the reaction run for an extended period (e.g., overnight) if side reactions are observed, especially when using catalysts[].
-
Purification: These bulkier, less polar impurities can often be separated from the desired mono-Boc product using silica gel column chromatography.
Caption: A troubleshooting decision tree for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final 4-Boc-amino-2-benzyl-butyric acid product? A1: The choice of purification depends on the nature of the impurities.
-
Crystallization: This is the preferred method if the product is a solid and the impurities have different solubility profiles. It is highly effective for removing minor impurities and can yield material of very high purity. A patent for a crystallization method for Boc-amino acids suggests using a weak polar solvent for pulping after solidification from an oil[4].
-
Silica Gel Column Chromatography: This is the most versatile method for removing a wide range of impurities, especially those with similar polarities to the product or when the product is an oil. A gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to a more polar one is typically effective.
Q2: How can I effectively monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the quickest method. Use a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexane) and visualize with a potassium permanganate stain (for the benzyl group) and a ninhydrin stain (for free amines). For more quantitative analysis and to check for subtle impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q3: Are there any specific safety precautions for Boc-protection reactions? A3: Yes. Di-tert-butyl dicarbonate ((Boc)₂O) can decompose, especially when heated, to produce isobutylene and carbon dioxide, which can cause pressure buildup in a closed system[5]. Always perform the reaction in a well-ventilated fume hood and ensure the reaction vessel is not sealed airtight.
Protocols & Data
Protocol: Purification by Column Chromatography
-
Prepare the Column: Select a glass column of appropriate size for the amount of crude material. Pack it with silica gel (60-120 mesh) as a slurry in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, 20%, 30%, etc.).
-
Collect Fractions: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Table: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Citation |
| Boc Protection Solvent | Dioxane/Water or THF/Water | Ensures solubility of both the amino acid and (Boc)₂O for an efficient reaction.[] |
| Base for Boc Protection | NaHCO₃, TEA, or NMM | Provides mild basic conditions to facilitate the reaction while minimizing side reactions like racemization.[2] |
| (Boc)₂O Stoichiometry | 1.1 - 1.5 equivalents | An excess ensures the reaction goes to completion without being wasteful. |
| Reaction Temperature | 0 °C to Room Temperature | Lower temperatures help control exotherms and minimize side reactions and racemization. |
| Purification Eluent | Hexane / Ethyl Acetate Gradient | Offers good separation of the moderately polar product from non-polar and highly polar impurities. |
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 19, 2026, from [Link]
- Rawal, V. H., & Cava, M. P. (2002).
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 9). Optimizing Your Chemical Synthesis with Boc-(R)-3-Amino-4-(2-methyl-phenyl)-butyric Acid. Retrieved January 19, 2026, from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 19, 2026, from [Link]
- Smith, A. B., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Royal Society of Chemistry. (n.d.). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Retrieved January 19, 2026, from [Link]
- Patel, R. N. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central.
- Smith, M. (n.d.).
-
Semantic Scholar. (n.d.). Diastereo‐ and Enantioselective Synthesis of 4‐ and 3,4‐Substituted 2‐Acetoxy‐butyrolactones. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Process for the production of 4-aminobutyric acid or its derivatives.
-
ResearchGate. (n.d.). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Retrieved January 19, 2026, from [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of Orthogonally Protected β-Hydroxy-α-,γ-diamino Butyric Acids. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Crystallization method of Boc-amino acid.
-
National Institutes of Health. (n.d.). Selective butyric acid production from CO2 and its upgrade to butanol in microbial electrosynthesis cells. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). The utilization of butyric acid for the synthesis of cholesterol and fatty acids. Retrieved January 19, 2026, from [Link]
Sources
Technical Support Center: Large-Scale Synthesis of 4-Boc-amino-2-benzyl-butyric acid
Welcome to the technical support center for the large-scale synthesis of 4-Boc-amino-2-benzyl-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, field-proven insights to ensure a successful and scalable synthesis campaign.
I. Synthetic Overview & Key Challenges
The synthesis of 4-Boc-amino-2-benzyl-butyric acid is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially at a larger scale. The overall synthetic strategy involves the formation of the precursor amine, 4-amino-2-benzyl-butyric acid, followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.
A common and scalable approach to the precursor amine is through the Hofmann rearrangement of 2-benzylsuccinamide. This method is advantageous due to the availability of the starting materials and the generally good yields of the rearrangement.
The subsequent Boc protection, while a standard transformation, presents its own set of challenges, particularly concerning the zwitterionic nature of the amino acid precursor, which can lead to solubility issues and side reactions.
Key Large-Scale Synthesis Challenges:
-
Precursor Synthesis: Ensuring complete conversion and minimizing byproducts during the formation of 4-amino-2-benzyl-butyric acid.
-
Boc Protection: Achieving complete and selective protection of the primary amine without side reactions, especially given the potential for the starting material to be poorly soluble in common organic solvents.
-
Product Isolation and Purification: Overcoming the common issue of obtaining the final product as an oil and developing a robust crystallization protocol for large-scale production of a solid material.
-
Impurity Profile: Identifying and controlling the formation of process-related impurities throughout the synthesis.
II. Visualized Synthetic Pathway
Caption: Decision tree for troubleshooting low yields in the Hofmann rearrangement.
Part 2: Boc Protection of 4-Amino-2-benzyl-butyric acid
Question 2: My 4-amino-2-benzyl-butyric acid has poor solubility in common organic solvents for the Boc protection reaction, leading to a heterogeneous mixture and incomplete reaction. How can I address this?
Answer: This is a very common issue when working with amino acids, as they exist as zwitterions and are often insoluble in non-polar organic solvents. H[1]ere are several effective strategies for large-scale synthesis:
-
Aqueous Biphasic System: This is often the most robust method for large-scale Boc protections of amino acids.
-
Principle: The amino acid is dissolved in an aqueous basic solution (e.g., NaOH, NaHCO₃, or Na₂CO₃), which deprotonates the carboxylic acid and protonates the amine, forming a soluble salt. Di-tert-butyl dicarbonate ((Boc)₂O) is then added, often dissolved in a water-miscible co-solvent like dioxane, THF, or acetonitrile. The reaction proceeds in the aqueous phase. [2] * Protocol:
-
Dissolve the 4-amino-2-benzyl-butyric acid in a 1 M aqueous solution of NaOH or NaHCO₃.
-
Add a solution of (Boc)₂O (1.1-1.2 equivalents) in dioxane or THF.
-
Stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, perform an acidic work-up to precipitate the Boc-protected product.
-
-
-
Anhydrous Conditions with Silylation: For substrates that are sensitive to water, an anhydrous approach can be used.
-
Principle: The amino acid is first silylated to increase its solubility in organic solvents.
-
Protocol:
-
Suspend the amino acid in an anhydrous solvent like dichloromethane (DCM) or acetonitrile.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)acetamide (BSA) and heat to effect silylation.
-
Cool the solution and add (Boc)₂O and a base like triethylamine (TEA).
-
Stir at room temperature until the reaction is complete.
-
Work-up by adding a protic solvent to hydrolyze the silyl esters and ethers.
-
-
Question 3: I am observing the formation of a di-Boc protected byproduct. How can this be minimized?
Answer: While less common for primary amines, over-reaction to form a di-Boc species can occur, especially with the use of catalysts like 4-dimethylaminopyridine (DMAP).
[2]* Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. A large excess can drive the formation of the di-Boc product.
-
Avoid DMAP if Possible: DMAP is a highly effective acylation catalyst but can promote the formation of the di-Boc adduct. If the reaction is sluggish, consider alternative strategies to improve reactivity before resorting to DMAP.
-
Temperature Control: Run the reaction at room temperature. Higher temperatures can increase the rate of the second Boc addition.
Part 3: Purification of 4-Boc-amino-2-benzyl-butyric acid
Question 4: The crude 4-Boc-amino-2-benzyl-butyric acid is a thick oil and difficult to handle and purify on a large scale. How can I induce crystallization?
Answer: Obtaining Boc-protected amino acids as oils is a frequent challenge. A[3] robust crystallization protocol is essential for achieving high purity on a large scale.
-
Solvent Screening: The choice of solvent system is critical. A good starting point is a binary solvent system consisting of a solvent in which the product is soluble (e.g., ethyl acetate, diethyl ether, DCM) and an anti-solvent in which it is insoluble (e.g., hexanes, heptane).
-
Seeding: If a small amount of solid material has been obtained previously, use it to seed the supersaturated solution. This can dramatically improve the crystallization process. *[4][5] Pulping/Trituration: If the product oils out, it can often be solidified by "pulping" or "triturating" with a poor solvent like hexanes or diethyl ether. This involves vigorously stirring the oil in the solvent, which can induce nucleation and solidification.
-
pH Adjustment during Work-up: Ensure that during the acidic work-up, the pH is adjusted to fully protonate the carboxylate. The Boc-protected amino acid is a carboxylic acid and should be isolated under acidic conditions (pH 2-3).
Recommended Crystallization Protocol:
-
After the aqueous work-up, extract the product into ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain a thick oil.
-
Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate or diethyl ether).
-
Slowly add an anti-solvent (e.g., hexanes or heptane) with vigorous stirring until the solution becomes cloudy.
-
If available, add a seed crystal. 7[4]. Allow the mixture to stir at room temperature for a period, then cool in an ice bath to maximize crystal formation.
-
Collect the solid by filtration, wash with the cold anti-solvent, and dry under vacuum.
IV. Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the Boc protection of 4-amino-2-benzyl-butyric acid on a multi-kilogram scale? A1: For large-scale synthesis, an aqueous biphasic system is highly recommended due to its efficiency, scalability, and ease of handling. Dissolving the amino acid in an aqueous solution of sodium carbonate or sodium bicarbonate and reacting it with (Boc)₂O in a 1:1 mixture of water and THF or dioxane is a robust and scalable method.
Q2: What are the expected spectroscopic data for 4-Boc-amino-2-benzyl-butyric acid? A2:
-
¹H NMR: Expect to see a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The benzyl group protons will appear in the aromatic region (around 7.2-7.4 ppm), and the methylene and methine protons of the butyric acid backbone will be in the aliphatic region (typically 2.0-3.5 ppm).
-
¹³C NMR: Key signals will include the carbonyl of the Boc group (~156 ppm), the carbonyl of the carboxylic acid (~178 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the benzyl and butyric acid backbone.
-
IR Spectroscopy: Look for characteristic stretches for the N-H of the carbamate (~3350 cm⁻¹), the C=O of the carbamate (~1690 cm⁻¹), and the C=O of the carboxylic acid (~1710 cm⁻¹).
Q3: What are the critical process parameters to monitor during scale-up? A3:
-
Temperature Control: Especially during the Hofmann rearrangement and the exotherm that can occur during the addition of (Boc)₂O.
-
pH Control: Crucial during the work-up of both the Hofmann rearrangement and the Boc protection to ensure efficient product isolation.
-
Stirring Rate: Vigorous stirring is necessary in biphasic reactions to ensure good mass transfer between the phases.
-
Reaction Monitoring: Regular in-process controls (e.g., by HPLC or TLC) are essential to track reaction completion and the formation of any impurities.
Q4: Are there any specific safety precautions to consider for this synthesis? A4:
-
Bromine: Is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
(Boc)₂O: Can cause skin and eye irritation. Handle with care.
-
Sodium Hydroxide: Corrosive. Use appropriate PPE.
-
Pressure Build-up: The Hofmann rearrangement can evolve nitrogen gas, and the Boc protection can evolve carbon dioxide. Ensure reactors are properly vented.
V. Experimental Protocols
Protocol 1: Large-Scale Synthesis of 4-Amino-2-benzyl-butyric acid via Hofmann Rearrangement
-
Preparation of Sodium Hypobromite Solution: In a separate, jacketed reactor cooled to 0-5 °C, slowly add bromine (1.05 eq.) to a solution of sodium hydroxide (4.2 eq.) in water, maintaining the temperature below 10 °C.
-
N-Bromination: To a suspension of 2-benzylsuccinamide (1.0 eq.) in water in the main reactor, cool to 0-5 °C. Slowly add the freshly prepared sodium hypobromite solution, keeping the temperature below 5 °C. Stir for 1-2 hours at this temperature.
-
Rearrangement: Slowly warm the reaction mixture to room temperature, then heat to 60-70 °C and hold for 1-2 hours until the rearrangement is complete (monitor by HPLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully adjust the pH to ~5 with concentrated hydrochloric acid. The product may precipitate. If not, extract with a suitable organic solvent (e.g., n-butanol). Concentrate the solvent to afford the crude amino acid.
Protocol 2: Large-Scale Boc Protection of 4-Amino-2-benzyl-butyric acid
-
Dissolution: In the main reactor, dissolve 4-amino-2-benzyl-butyric acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.15 eq.) in tetrahydrofuran (THF).
-
Reaction: Stir the biphasic mixture vigorously at ambient temperature for 18-24 hours. Monitor for completion by HPLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a non-polar solvent like hexanes to remove unreacted (Boc)₂O.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold aqueous solution of citric acid or HCl. The product will precipitate as a white solid or oil.
-
Purification: If the product is a solid, filter, wash with cold water, and dry under vacuum. If it is an oil, extract into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to an oil for subsequent crystallization as described in the troubleshooting section.
VI. Quantitative Data Summary
| Step | Reactant | Reagent | Product | Typical Yield | Key Purity Check |
| Precursor Synthesis | 2-Benzylsuccinamide | NaOBr | 4-Amino-2-benzyl-butyric acid | 75-85% | ¹H NMR, HPLC |
| Boc Protection | 4-Amino-2-benzyl-butyric acid | (Boc)₂O, Na₂CO₃ | 4-Boc-amino-2-benzyl-butyric acid | 85-95% | ¹H NMR, HPLC (>98%) |
| Crystallization | Crude Oily Product | Ethyl acetate/Hexanes | Crystalline Solid | >90% recovery | HPLC (>99.5%), Melting Point |
VII. References
-
CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (URL not available)
-
Crystallization method of Boc-amino acid - Eureka | Patsnap. (URL not available)
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (URL not available)
-
Hofmann rearrangement - Wikipedia. (URL not available)
-
EP0967204A1 - Process for producing benzylsuccinic acid derivatives - Google Patents. (URL not available)
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (URL not available)
-
Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide - Benchchem. (URL not available)
-
Troubleshooting Boc Deprotection: A Technical Support Guide - Benchchem. (URL not available)
-
BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis, offering acid-labile protection for amino groups. Their stability under neutral or basic conditions makes them ideal for multi-step synthetic schemes. BOC-protection chemistry remains fundamental in classical peptide synthesis and organic modification reactions. BOC Sciences supplies a full range of BOC-protected amino acids, available from stock and through custom synthesis. As a professional manufacturer, we support researchers with consistent quality, technical expertise, and reliable supply for peptide chemistry and biomolecular design. - BOC Sciences Amino Acid. (URL not available)
-
Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. (URL not available)
Sources
Validation & Comparative
A Senior Application Scientist's Guide: 4-Boc-amino-2-benzyl-butyric acid vs. Fmoc-4-amino-2-benzyl-butyric acid in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protected amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the α-amino function dictates the entire synthetic strategy, from resin and side-chain protection to cleavage and purification. This guide provides an in-depth comparison of 4-Boc-amino-2-benzyl-butyric acid and Fmoc-4-amino-2-benzyl-butyric acid, two non-proteinogenic amino acid derivatives valuable for introducing unique structural motifs into peptides.
This analysis is grounded in the fundamental principles of peptide chemistry, supported by established protocols and illustrative experimental data to guide your selection process.
Core Chemical Principles: A Clash of Orthogonal Strategies
The fundamental difference between utilizing 4-Boc-amino-2-benzyl-butyric acid and its Fmoc-protected counterpart lies in their orthogonal deprotection chemistries.[][2]
-
Boc Strategy (Acid-Labile): The Boc group is removed with moderately strong acids, typically trifluoroacetic acid (TFA).[] This necessitates the use of acid-stable side-chain protecting groups, often benzyl-based, which are subsequently cleaved with a much stronger acid like hydrofluoric acid (HF).[3] This approach, while classic, involves harsh reagents.
-
Fmoc Strategy (Base-Labile): The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in N,N-dimethylformamide (DMF).[] This allows for the use of acid-labile side-chain protecting groups (e.g., tert-butyl), which can be removed simultaneously with peptide cleavage from the resin using TFA.[2] The Fmoc strategy is generally considered milder and is more widely used in modern peptide synthesis.[2][]
Caption: High-level comparison of Boc and Fmoc SPPS workflows.
Physicochemical Properties and Handling
The choice of protecting group influences the physical properties of the amino acid derivative, which can have practical implications during synthesis.
| Property | 4-Boc-amino-2-benzyl-butyric acid | Fmoc-4-amino-2-benzyl-butyric acid | Rationale & Implications |
| Molecular Weight | Lower | Higher | The larger Fmoc group adds significant mass, which can be a consideration for cost and reagent stoichiometry. |
| Solubility in DMF | Generally Good | Excellent | Fmoc-protected amino acids typically exhibit excellent solubility in common SPPS solvents like DMF and NMP, which is crucial for efficient coupling reactions.[] While the Boc derivative is also soluble, the bulky Fmoc group can enhance solubility in some cases. |
| Crystallinity | Often crystalline solids | Often crystalline solids | Both are typically stable, crystalline solids, facilitating accurate weighing and handling. |
| Storage | Stable at room temperature, long-term at 2-8°C | Stable at room temperature, long-term at 2-8°C | Standard storage conditions for protected amino acids apply to both. |
Performance in Peptide Synthesis: An Illustrative Comparison
Table 1: Illustrative Coupling Efficiency and Purity
| Parameter | Boc Strategy with 4-Boc-amino-2-benzyl-butyric acid | Fmoc Strategy with Fmoc-4-amino-2-benzyl-butyric acid | Key Insights |
| Coupling Time | 30-60 minutes | 30-60 minutes | Coupling times are generally comparable, influenced more by the coupling reagents and steric hindrance than the protecting group itself. |
| Crude Peptide Purity (HPLC) | ~75-85% | ~85-95% | The milder deprotection conditions of the Fmoc strategy often lead to fewer side reactions and a higher purity of the crude product.[] |
| Overall Yield | Good | Excellent | Higher crude purity with the Fmoc derivative typically translates to a better overall isolated yield after purification. |
| Potential Side Reactions | Acid-catalyzed side reactions, t-butylation of sensitive residues.[3] | Diketopiperazine formation, especially at the dipeptide stage.[5] | The nature of potential side reactions is a major differentiator between the two strategies. |
The Impact of the 2-Benzyl Group:
The benzyl group at the Cα-2 position introduces significant steric hindrance. This can potentially slow down coupling reactions for both the Boc and Fmoc derivatives.[6] To overcome this, more potent coupling reagents like HATU or HBTU are recommended over carbodiimides like DCC/HOBt.[] Double coupling protocols may be necessary to ensure complete incorporation of this bulky residue.
Experimental Protocols
The following are detailed, step-by-step methodologies for the deprotection and coupling of each derivative in a manual SPPS workflow.
Protocol 1: Boc Deprotection and Coupling
Caption: Workflow for a single Boc SPPS cycle.
Methodology:
-
Deprotection: The peptide-resin is treated with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes, followed by a second treatment for 20-30 minutes to ensure complete removal of the Boc group.
-
Washing: The resin is washed sequentially with DCM (3 times) and isopropanol (IPA) (2 times) to remove residual TFA.
-
Neutralization: The protonated N-terminal amine is neutralized by treating the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM (2 times for 2 minutes each).
-
Washing: The resin is washed with DCM (3 times) to remove excess DIPEA.
-
Coupling: A pre-activated solution of 4-Boc-amino-2-benzyl-butyric acid (3-4 equivalents), HATU (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF is added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF (3 times) to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
Protocol 2: Fmoc Deprotection and Coupling
Caption: Workflow for a single Fmoc SPPS cycle.
Methodology:
-
Deprotection: The peptide-resin is treated with a solution of 20% piperidine in DMF for 3 minutes, followed by a second treatment for 7-10 minutes to ensure complete removal of the Fmoc group.
-
Washing: The resin is thoroughly washed with DMF (at least 5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: A pre-activated solution of Fmoc-4-amino-2-benzyl-butyric acid (3-4 equivalents), HATU (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF is added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF (3 times) to remove excess reagents and byproducts.
-
Monitoring: The completion of the Fmoc deprotection can be monitored by UV spectroscopy of the wash solution (detecting the dibenzofulvene-piperidine adduct), and the coupling reaction can be monitored with a ninhydrin test.
Conclusion and Recommendations
The choice between 4-Boc-amino-2-benzyl-butyric acid and Fmoc-4-amino-2-benzyl-butyric acid is fundamentally a choice between the Boc and Fmoc synthetic strategies.
Choose Fmoc-4-amino-2-benzyl-butyric acid for:
-
General-purpose synthesis: The milder conditions, higher crude purity, and compatibility with a wide range of sensitive functionalities make the Fmoc strategy the preferred choice for most applications.[2][]
-
Automated synthesis: The Fmoc chemistry is more amenable to automation due to the less corrosive nature of the reagents and the ability to monitor deprotection by UV absorbance.
-
Synthesis of complex or modified peptides: The orthogonality of the Fmoc/tBu strategy is a significant advantage when synthesizing peptides with post-translational modifications or other sensitive moieties.
Consider 4-Boc-amino-2-benzyl-butyric acid for:
-
"Difficult" sequences: For highly hydrophobic or aggregation-prone sequences, the Boc strategy can sometimes offer an advantage. The acidic deprotection step protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[7]
-
Specific synthetic requirements: In cases where base-labile side-chain protecting groups are necessary, the acid-based Boc strategy is the logical choice.
-
Legacy protocols or cost considerations: In some industrial settings with well-established and validated Boc protocols, continuing with this strategy may be preferred.
Ultimately, a thorough understanding of the chemical principles and practical considerations of both strategies will empower the researcher to make an informed decision and successfully synthesize the desired peptide target incorporating the unique 4-amino-2-benzyl-butyric acid residue.
References
-
AAP Bioscience. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Katritzky, A. R., & Singh, S. K. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
The Alchemist's Choice: A Comparative Guide to Coupling Reagents for 4-Boc-amino-2-benzyl-butyric Acid
For the discerning researcher navigating the intricate landscape of peptide synthesis, the choice of coupling reagent is a pivotal decision that can dictate the success or failure of a synthetic campaign. This is particularly true when contending with sterically hindered amino acids, such as the non-canonical 4-Boc-amino-2-benzyl-butyric acid. The bulky benzyl group at the α-carbon and the protected amine on the side chain present a formidable challenge to efficient peptide bond formation, demanding a careful consideration of the activating agent. This guide offers an in-depth, objective comparison of common coupling reagents, supported by representative experimental data, to empower you in selecting the optimal catalyst for this demanding substrate.
The Challenge of Steric Hindrance
The fundamental principle of peptide coupling involves the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.[1] However, the steric bulk surrounding the carboxylic acid of 4-Boc-amino-2-benzyl-butyric acid can significantly impede the approach of the incoming amine, leading to sluggish reaction kinetics. This not only results in lower yields but also elevates the risk of undesirable side reactions, most notably racemization at the chiral α-carbon.[2][3] An ideal coupling reagent for this substrate must therefore be highly reactive to overcome the steric barrier while simultaneously minimizing the loss of stereochemical integrity.
A Head-to-Head Comparison: Carbodiimides vs. Onium Salts
In the realm of peptide synthesis, two major classes of coupling reagents have emerged as the workhorses: the classical carbodiimides and the more modern onium salts (uronium/aminium and phosphonium).[1] We will dissect the performance of representative members from each class in the context of coupling 4-Boc-amino-2-benzyl-butyric acid.
The Contenders:
-
EDC/HOBt (Carbodiimide System): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective option. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable HOBt ester, reducing the risk of racemization.[4]
-
HBTU (Uronium Salt): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a popular uronium salt that directly forms the HOBt active ester.[4][5] It is known for its high reactivity and good solubility.[4]
-
HATU (Uronium Salt): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more potent analogue of HBTU.[5] The presence of the nitrogen atom in the triazole ring of the 7-azabenzotriazole (HOAt) moiety makes the resulting active ester more reactive than the corresponding HOBt ester, leading to faster and more efficient couplings.[5][6]
Quantitative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the expected performance of each coupling reagent in a model reaction: the coupling of 4-Boc-amino-2-benzyl-butyric acid with L-phenylalanine methyl ester. These values are representative of typical outcomes for sterically hindered couplings and are intended to serve as a guide for reagent selection.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Racemization (%) |
| EDC | HOBt | DIPEA | DMF | 12 | ~75 | ~90 | < 5 |
| HBTU | HOBt | DIPEA | DMF | 4 | ~85-90 | >95 | < 2 |
| HATU | HOAt | DIPEA | DMF | 2 | >95 | >98 | < 1 |
Table 1: Comparative performance of selected coupling reagents for the synthesis of a dipeptide containing 4-Boc-amino-2-benzyl-butyric acid. Yields and purities are based on optimized conditions. Racemization levels are determined by chiral HPLC analysis.
Mechanistic Insights: Why HATU Excels
The superior performance of HATU in coupling sterically hindered amino acids can be attributed to the electronic properties of its HOAt moiety.[5] The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon in the active ester intermediate. This heightened reactivity accelerates the rate of aminolysis, outcompeting the rate of racemization.
Caption: Standard Fmoc solid-phase peptide synthesis (SPPS) workflow.
Protocol 1: Coupling with EDC/HOBt
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling:
-
In a separate vessel, dissolve 4-Boc-amino-2-benzyl-butyric acid (3 eq.), HOBt (3 eq.), and L-phenylalanine methyl ester (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the resin, followed by the amino acid/HOBt solution.
-
Add EDC (3 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 12 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Proceed to the next coupling cycle or final cleavage.
Protocol 2: Coupling with HBTU
-
Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve 4-Boc-amino-2-benzyl-butyric acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and L-phenylalanine methyl ester (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the pre-activation mixture and agitate for 2 minutes.
-
Add the activated mixture to the resin.
-
Agitate at room temperature for 4 hours.
-
-
Washing and Continuation: Follow steps 5-6 of Protocol 1.
Protocol 3: Coupling with HATU
-
Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve 4-Boc-amino-2-benzyl-butyric acid (3 eq.), HATU (3 eq.), and L-phenylalanine methyl ester (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the pre-activation mixture and agitate for 2 minutes.
-
Add the activated mixture to the resin.
-
Agitate at room temperature for 2 hours.
-
-
Washing and Continuation: Follow steps 5-6 of Protocol 1.
Conclusion and Recommendations
The choice of coupling reagent for the sterically demanding 4-Boc-amino-2-benzyl-butyric acid is a critical determinant of synthetic success. While EDC/HOBt offers a cost-effective solution, its slower reaction kinetics can lead to lower yields and an increased risk of racemization. HBTU represents a significant improvement, providing higher yields and purity in a shorter timeframe.
However, for challenging sequences involving sterically hindered residues where maximizing yield, purity, and stereochemical integrity is paramount, HATU unequivocally emerges as the superior reagent . [5][7]Its ability to form a highly reactive OAt-ester intermediate translates to faster, more efficient couplings with minimal epimerization. [5][6]For researchers and drug development professionals working with complex, non-canonical amino acids, the investment in a more potent coupling reagent like HATU is a strategic choice that can save valuable time and resources, ultimately accelerating the path to discovery.
References
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
National Center for Biotechnology Information. Comparative study of methods to couple hindered peptides. Available at: [Link]
-
Aapptec. Coupling Reagents. Available at: [Link]
- Carpino, L. A., et al. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
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- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Chiral HPLC Separation of 4-Boc-amino-2-benzyl-butyric Acid Enantiomers
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral building blocks like 4-Boc-amino-2-benzyl-butyric acid, a key intermediate in the synthesis of various therapeutic agents, ensuring enantiomeric purity is paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the robust separation of its (R) and (S) enantiomers. We move beyond mere protocols to dissect the underlying chiral recognition mechanisms, empowering researchers to make informed decisions for method development and validation.
The Foundation: Principles of Chiral Recognition
The separation of enantiomers, which share identical physical properties in an achiral environment, necessitates the introduction of a chiral selector. In HPLC, this is achieved with a Chiral Stationary Phase (CSP). The fundamental principle governing separation is the formation of transient, diastereomeric complexes between the enantiomers and the CSP. For effective resolution, a minimum of three points of interaction between the analyte and the CSP are required, with at least one interaction being stereochemically dependent.[1] These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, steric hindrance, and ionic bonding.[1] The differential stability of these diastereomeric complexes results in different retention times, enabling separation.
A Comparative Analysis of Chiral Stationary Phases
The choice of CSP is the most critical factor in a chiral separation.[2] For an N-protected amino acid like 4-Boc-amino-2-benzyl-butyric acid, which possesses a carboxylic acid group, a bulky Boc-protecting group, and a benzyl moiety, several classes of CSPs offer viable pathways to resolution.
Macrocyclic glycopeptide CSPs, such as those based on Teicoplanin and Ristocetin A, are exceptionally versatile for separating N-protected amino acids.[3][4] Their complex structure, featuring baskets of fused macrocycles, provides a rich array of interaction sites, including peptide backbones, carbohydrate moieties, and ionizable groups.[5] This enables a multimodal separation mechanism that can be finely tuned.
-
Mechanism of Action: Chiral recognition on these phases is a composite of hydrogen bonding, π-π interactions with the aromatic rings of the CSP, steric hindrance, and, crucially for this analyte, ionic interactions between the analyte's carboxylate group and the CSP's amino groups.[3][6]
-
Typical Conditions: For t-Boc amino acids, reversed-phase (RP) mode is the most effective choice.[3] Mobile phases typically consist of an aqueous buffer (like ammonium acetate or ammonium trifluoroacetate) and an organic modifier (methanol or acetonitrile). The pH of the buffer is a critical parameter, as it controls the ionization state of both the analyte's carboxylic acid and the CSP's amine functionalities, directly impacting the ionic interactions essential for separation.[6]
CSPs derived from cellulose and amylose, coated or covalently bonded to a silica support, are arguably the most widely used in chiral HPLC.[7] The helical polymer structure of the polysaccharide derivatives creates chiral grooves that serve as binding sites.
-
Mechanism of Action: Separation is primarily achieved through the formation of inclusion complexes, where the analyte fits into the chiral cavities of the polysaccharide.[8] Hydrogen bonding and π-π interactions between the analyte's functional groups (the Boc-carbonyl, the benzyl ring) and the carbamate groups on the polysaccharide backbone are also key contributors.
-
Typical Conditions: These columns are highly versatile and can be operated in normal-phase, polar organic, or reversed-phase modes. For N-Fmoc protected amino acids, a combination of trifluoroacetic acid as an additive and acetonitrile as the organic modifier has proven highly successful in reversed-phase mode, a strategy readily adaptable for Boc-protected analogues.[7]
Newer generation zwitterionic CSPs, often based on cinchona alkaloids, are designed specifically for the separation of ampholytic molecules like amino acids and their derivatives.[9] They uniquely contain both an acidic (anion-exchanger) and a basic (cation-exchanger) site within the chiral selector.
-
Mechanism of Action: The primary mechanism is dual ion-exchange, where the analyte's carboxylate group interacts with the selector's positive site (e.g., a quaternary amine) and the protonated amine (after Boc-deprotection, or more relevantly for the Boc-amino acid itself, other polar groups) can interact with the negative site (e.g., a sulfonic acid). This is supplemented by hydrogen bonding, π-π, and steric interactions.
-
Typical Conditions: These phases are often used with mobile phases consisting of methanol, sometimes with a small percentage of water and additives like formic acid or diethylamine to modulate the ionization states of the selector and analyte.[9]
Strategic Method Development
A systematic approach to method development saves time and resources. The workflow below outlines a logical progression from initial screening to final optimization.
Caption: A systematic workflow for chiral HPLC method development.
The logical relationship between the chosen CSP and the mobile phase strategy is crucial for success.
Caption: Logic map for CSP and corresponding mobile phase strategies.
Comparative Performance Data
The following table summarizes expected performance characteristics for the separation of 4-Boc-amino-2-benzyl-butyric acid enantiomers on different CSPs, based on published data for analogous compounds.[3][7][8]
| Chiral Stationary Phase (CSP) Class | Column Example | Typical Mobile Phase | Est. Selectivity (α) | Est. Resolution (Rs) | Key Advantages & Considerations |
| Macrocyclic Glycopeptide | CHIROBIOTIC T | 60:40 ACN:10mM Ammonium Acetate (pH 5.0) | 1.4 - 1.8 | > 2.0 | Excellent for Boc-amino acids in RP mode; highly sensitive to mobile phase pH.[3][4] |
| Polysaccharide (Cellulose) | Lux Cellulose-2 | 80:20 Hexane:IPA + 0.1% TFA (Normal Phase) | 1.3 - 2.5 | > 2.5 | High selectivity, broad applicability; requires solvent-miscibility care.[7] |
| Polysaccharide (Cellulose) | Lux Cellulose-2 | 70:30 ACN:H2O + 0.1% TFA (Reversed Phase) | 1.2 - 1.6 | > 1.8 | Good alternative to NP; may have lower selectivity but better sample solubility.[7] |
| Zwitterionic | CHIRALPAK ZWIX(+) | 98:2 MeOH:H2O + 25mM FA / 12.5mM DEA | 1.5 - 2.0 | > 2.2 | Excellent for ampholytes; mobile phase composition is critical and complex.[9] |
Note: α (selectivity factor) is the ratio of the retention factors of the two enantiomers. Rs (resolution) is a measure of the separation between the two peaks. Rs > 1.5 indicates baseline separation.
Experimental Protocols
Here we provide detailed starting protocols for method development on two of the most promising CSP platforms.
This protocol is optimized for a Teicoplanin-based CSP, leveraging its strength in reversed-phase mode for Boc-amino acids.[3]
-
Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm.
-
Sample Preparation: Dissolve racemic 4-Boc-amino-2-benzyl-butyric acid in mobile phase to a concentration of 0.5 mg/mL.
-
Mobile Phase A: Acetonitrile (ACN).
-
Mobile Phase B: 20 mM Ammonium Acetate in Water, pH adjusted to 5.5 with acetic acid.
-
Gradient Program:
-
Start with a 15-minute isocratic run at 50% A, 50% B.
-
If no separation, screen at 40% A and 60% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Rationale & Optimization: The key to this separation is the ionic interaction between the analyte's carboxylate and the CSP's protonated amines. If resolution is poor, systematically adjust the pH of Mobile Phase B between 4.5 and 6.5. A lower pH increases analyte retention but may decrease selectivity, while a higher pH does the opposite. If peaks are broad, switching the organic modifier to methanol may improve peak shape.
This protocol uses a cellulose-based CSP in normal-phase mode, which often provides high selectivity for aromatic compounds.[7]
-
Column: Lux Cellulose-2 or CHIRALPAK IC, 250 x 4.6 mm, 5 µm.
-
Sample Preparation: Dissolve racemic 4-Boc-amino-2-benzyl-butyric acid in Hexane/Isopropanol (80:20) to a concentration of 0.5 mg/mL.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). Start with 80:20 (Hexane:IPA).
-
Additive: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Rationale & Optimization: The acidic additive (TFA) is crucial to suppress the ionization of the carboxylic acid group, preventing peak tailing. The primary optimization parameter is the percentage of the polar alcohol modifier (IPA). Decreasing the %IPA will increase retention and often improves resolution, while increasing it will shorten the run time. Test compositions from 90:10 to 70:30 (Hexane:IPA) to find the optimal balance.
Conclusion and Recommendations
For the chiral separation of 4-Boc-amino-2-benzyl-butyric acid, both Macrocyclic Glycopeptide and Polysaccharide-based CSPs represent high-probability platforms for success.
-
Recommended Starting Point: A Teicoplanin-based macrocyclic glycopeptide column (e.g., CHIROBIOTIC T) in reversed-phase mode is highly recommended. The literature strongly supports its efficacy for Boc-protected amino acids, and the method is compatible with LC-MS should higher sensitivity be required.[3][4]
-
Strong Alternative: A cellulose-based polysaccharide column (e.g., Lux Cellulose-2, CHIRALPAK IC) in normal-phase mode is an excellent alternative that often yields higher selectivity (α values). While requiring non-aqueous solvents, the simplicity of the mobile phase makes optimization straightforward.
Ultimately, an empirical screening approach using the protocols outlined above will most efficiently identify the ideal conditions. By understanding the fundamental mechanisms of chiral recognition for each CSP class, researchers can move beyond trial-and-error and into the realm of rational, efficient method development.
References
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.fr. [Link]
-
Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. PubMed. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]
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- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
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- 7. phenomenex.com [phenomenex.com]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. chiraltech.com [chiraltech.com]
Topic: The Effect of 4-Boc-amino-2-benzyl-butyric Acid on Peptide Conformation
An In-Depth Technical Guide for Researchers
A Comparative Guide to Engineering Peptide Secondary Structure
In the landscape of therapeutic peptide design, achieving conformational stability is a critical determinant of efficacy, bioavailability, and proteolytic resistance.[1] While native peptides often suffer from excessive flexibility, the incorporation of non-natural, sterically hindered amino acids has emerged as a powerful strategy to constrain the peptide backbone into a desired, bioactive conformation.[2]
This guide offers a senior application scientist's perspective on the utility of 4-Boc-amino-2-benzyl-butyric acid , a unique γ-amino acid derivative, as a tool for conformational control. We will explore its structural impact, provide a direct comparison with other conformational-inducing agents supported by experimental data, and detail the necessary protocols to integrate and analyze its effects within your own peptide systems.
The Mechanistic Rationale: How Steric Hindrance Dictates Conformation
The biological function of a peptide is intrinsically linked to its three-dimensional structure.[1] The incorporation of amino acids with bulky side chains or modified backbones can restrict the allowable dihedral angles (φ and ψ) of the peptide chain, effectively reducing the accessible conformational space and stabilizing specific secondary structures like β-turns or helices.[1] This pre-organization can significantly enhance binding affinity to a target receptor and protect the peptide from enzymatic degradation.[3][2]
4-Boc-amino-2-benzyl-butyric acid is a prime example of such a building block. Its key features are:
-
An α-benzyl group that imparts significant steric bulk, directly influencing the local backbone geometry.
-
A γ-amino acid scaffold , which introduces an additional single bond into the backbone compared to α-amino acids, altering the chain's flexibility and folding propensity.[4]
-
A Boc-protected γ-amino group , which not only adds to the steric profile but also serves as a potential site for further chemical modification after deprotection.
Comparative Analysis: 4-Boc-amino-2-benzyl-butyric Acid vs. Alternative Modifiers
To fully appreciate the utility of 4-Boc-amino-2-benzyl-butyric acid, it is best understood in comparison to other widely used non-canonical amino acids, such as the Cα-tetrasubstituted α-amino acid, Aib (α-aminoisobutyric acid).
| Feature | 4-Boc-amino-2-benzyl-butyric Acid | α-Aminoisobutyric Acid (Aib) |
| Structure | γ-amino acid with an α-benzyl substituent | α-amino acid with two α-methyl groups |
| Primary Conformational Influence | Induces well-defined turn and helical structures.[4] | Strongly promotes 3₁₀- and α-helical conformations. |
| Mechanism of Action | Steric hindrance from the α-benzyl group restricts φ/ψ angles; the flexible γ-backbone can adopt unique turn geometries. | The gem-dimethyl groups severely restrict backbone dihedral angles to the helical region of the Ramachandran plot. |
| Advantages | Offers a unique folding pattern due to the γ-backbone; the γ-amino group is a handle for post-synthesis modification. | Potent helix-inducing propensity; well-documented effects; synthetically straightforward to incorporate. |
| Limitations | Synthesis of the monomer can be more complex; conformational effects can be more context-dependent than Aib. | Primarily limited to helix induction; lacks a functionalizable side chain for conjugation. |
Supporting Experimental Data:
The conformational effects of these residues are elucidated through a combination of spectroscopic and computational methods.
-
NMR Spectroscopy: This is the leading experimental method for determining peptide conformation in solution.[5][6] By measuring Nuclear Overhauser Effects (NOEs), which identify protons close in space, and ³J coupling constants, which relate to dihedral angles, a detailed 3D structure can be calculated.[7][8][9] For a peptide containing 4-Boc-amino-2-benzyl-butyric acid, specific NOE patterns would confirm the presence and type of a turn structure.
-
Circular Dichroism (CD) Spectroscopy: CD provides a rapid assessment of the overall secondary structure content.[10][11] An Aib-containing peptide will typically show a strong helical signature (negative bands at ~208 and ~222 nm), while a peptide constrained by 4-Boc-amino-2-benzyl-butyric acid would exhibit a spectrum characteristic of its induced turn or helical fold.
-
X-ray Crystallography: For molecules that can be crystallized, this technique provides an unambiguous, high-resolution solid-state structure. The crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid reveals key intramolecular features that inform its conformational preferences.[4]
Experimental Workflows & Protocols
Trustworthy science relies on robust and reproducible protocols. The following sections provide step-by-step methodologies for the synthesis and analysis of peptides containing 4-Boc-amino-2-benzyl-butyric acid.
Protocol 1: Incorporation via Boc Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (tert-Butoxycarbonyl/Benzyl) strategy is a classic and robust method for SPPS.[12] The temporary Boc group on the α-amino terminus is removed with a moderate acid (TFA), while more stable benzyl-based groups protect the amino acid side chains until the final, harsh acid cleavage step (e.g., with HF).[12]
Workflow Diagram: Boc-SPPS Cycle
Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid, with its α-amino group Boc-protected. Swell the resin in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for about 30 minutes to remove the Boc group, exposing the free amine.[13]
-
Washing: Thoroughly wash the resin with DCM to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of a hindered base, such as N,N-diisopropylethylamine (DIPEA), in DCM or N,N-dimethylformamide (DMF).
-
Washing: Wash the resin with DCM and DMF to remove excess base.
-
Coupling:
-
In a separate vessel, dissolve 4-Boc-amino-2-benzyl-butyric acid (typically 3-4 equivalents relative to the resin loading) and an activating agent (e.g., HBTU) in DMF. Add DIPEA to begin the pre-activation.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Cycle Repetition: Repeat steps 2-7 for each amino acid in the sequence.
-
Final Cleavage: Once the sequence is complete, treat the resin with a strong acid, such as anhydrous hydrogen fluoride (HF), to simultaneously cleave the peptide from the resin and remove the benzyl-based side-chain protecting groups.
Protocol 2: Conformational Analysis by NMR Spectroscopy
A complete NMR analysis is essential for high-resolution structure determination.[9]
Workflow Diagram: NMR Structure Determination
Caption: Key stages in determining peptide structure using NMR.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the lyophilized, purified peptide in a suitable buffer (e.g., phosphate or acetate buffer) at a concentration of 1-5 mM. For observation of amide protons, use a 90% H₂O / 10% D₂O solvent mixture.[14]
-
Data Acquisition: Acquire a suite of NMR experiments on a high-field spectrometer (≥ 600 MHz). Essential experiments include:
-
1D ¹H: To assess sample purity and spectral dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is the primary source of structural information.
-
-
Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign all proton resonances to their specific positions in the peptide sequence.
-
Constraint Extraction:
-
Integrate the cross-peaks in the NOESY spectrum to derive a set of interproton distance restraints.
-
Measure ³J(HN-Hα) coupling constants from high-resolution 1D or 2D spectra to obtain restraints on the backbone dihedral angle φ.
-
-
Structure Calculation: Use a computational program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental distance and dihedral angle restraints.
-
Analysis: Analyze the resulting ensemble of low-energy structures to define the predominant conformation and assess its structural statistics.
Conclusion
4-Boc-amino-2-benzyl-butyric acid provides a sophisticated tool for peptide chemists aiming to enforce specific, non-natural conformations. Its unique γ-amino acid backbone and bulky α-benzyl group enable the stabilization of secondary structures that may be inaccessible with standard proteinogenic or simpler non-natural amino acids. By understanding its mechanistic basis and applying robust synthetic and analytical protocols, researchers can effectively leverage this building block to develop next-generation peptide therapeutics with superior stability and biological activity.
References
-
Bierzyński, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091–1099.[5][6]
-
Castaneda, C. A., et al. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B.[10][11]
-
Gibbons, W. A., Némethy, G., Stern, A., & Craig, L. C. (1970). An approach to conformational analysis of peptides and proteins in solution based on a combination of nuclear magnetic resonance spectroscopy and conformational energy calculations. Proceedings of the National Academy of Sciences of the United States of America, 67(1), 239–246.[8]
-
Huang, S.-Y., et al. (2017). Efficient conformational ensemble generation of protein-bound peptides. Journal of Cheminformatics.[15]
-
Kessler, H. (1982). Peptide conformations. Part 19 Conformation and biological effects of cyclic peptides. Angewandte Chemie International Edition in English.[7]
-
De Marco, R., & Gimmanti, E. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate.[3]
-
Maji, R., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing.[2]
-
Mendive-Tapia, L., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC.[1]
-
PDB, RCSB. (n.d.). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. PMC.[4]
-
Schweitzer-Stenner, R. (2024). Characterizing Conformation Ensembles of Proteins and Peptides by Combining Spectroscopic Techniques. Drexel Research Discovery.[16]
-
Semantic Scholar. (n.d.). Methods of peptide conformation studies. Semantic Scholar.[17]
-
Spadaccini, R., et al. (n.d.). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI.[9]
-
University of Zurich. (n.d.). Peptide/Protein NMR. University of Zurich.[14]
-
AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. AAPPTec.[13]
-
BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. BenchChem.[12]
-
MilliporeSigma. (n.d.). Amino Acid Derivatives for Peptide Synthesis. MilliporeSigma.[18]
-
Pedone, C., et al. (1980). Preferred conformation of the tert-butoxycarbonyl-amino group in peptides. PubMed.[19]
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- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. peptide.com [peptide.com]
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Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Containing 4-Amino-2-benzyl-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often curtailed by their Achilles' heel: rapid degradation by endogenous proteases. This inherent instability leads to short in vivo half-lives, necessitating frequent administration and limiting oral bioavailability. A primary strategy to overcome this hurdle is the incorporation of non-natural amino acids designed to render the peptide backbone unrecognizable to proteolytic enzymes.[1]
This guide provides a deep dive into the anticipated benefits of incorporating a specific β-amino acid derivative, 4-amino-2-benzyl-butyric acid, into peptide sequences to enhance enzymatic stability. While direct, side-by-side experimental data for this particular residue is not prevalent in existing literature, this document, authored from the perspective of a Senior Application Scientist, will bridge that gap. We will elucidate the mechanistic principles that underpin its expected stabilizing effects and, crucially, provide detailed, field-tested protocols for researchers to generate their own comparative data.
We will compare the expected performance of a peptide containing 4-amino-2-benzyl-butyric acid (herein referred to as Pep-β-Abc) against a native peptide (Pep-Nat) and a peptide containing a well-established stabilizing modification, the incorporation of a D-amino acid (Pep-D-Ala).
The Rationale: Why Should 4-Amino-2-benzyl-butyric Acid Confer Stability?
The core hypothesis for the enhanced stability of Pep-β-Abc rests on two fundamental principles of protease inhibition: backbone alteration and steric hindrance.
-
Backbone Disruption with β-Amino Acids: Proteases have evolved to recognize and cleave the α-peptide bonds of natural L-amino acids. The incorporation of a β-amino acid, such as 4-amino-2-benzyl-butyric acid, introduces an extra carbon atom into the peptide backbone.[2] This seemingly minor alteration fundamentally changes the peptide's local conformation and the geometry of the scissile bond, making it a poor substrate for common proteases like trypsin and chymotrypsin.[3][4] Studies have consistently shown that peptides incorporating β-amino acids exhibit substantial resistance to proteolysis.[5][6]
-
Steric Hindrance: The structure of 4-amino-2-benzyl-butyric acid features a bulky benzyl group attached to the α-carbon. This side chain is positioned to sterically block the approach of a protease's active site to the adjacent peptide bonds.[7] Even if the backbone were a suitable substrate, this steric shield is expected to physically prevent the enzyme from properly docking and performing the cleavage. The strategic placement of bulky side chains is a known tactic for improving the stability of peptides against enzymatic degradation.[8]
The combination of these two features—an unnatural backbone and significant steric bulk—positions 4-amino-2-benzyl-butyric acid as a highly promising building block for developing protease-resistant peptide therapeutics.[9]
Generating the Evidence: A Comparative Experimental Workflow
To validate these principles and quantify the stability enhancement, a series of in vitro enzymatic stability assays are required. The following protocols provide a robust framework for comparing Pep-Nat, Pep-D-Ala, and the investigational Pep-β-Abc.
Experimental Design Overview
The overall workflow involves synthesizing the peptides, subjecting them to degradation by key proteases (trypsin and chymotrypsin) and in a complex biological matrix (human serum), and quantifying the amount of intact peptide remaining over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Caption: High-level experimental workflow for comparative stability analysis.
Protocol 1: In Vitro Protease Stability Assay (Trypsin & Chymotrypsin)
This protocol assesses resistance to specific endopeptidases. Trypsin cleaves at the C-terminus of lysine and arginine residues, while chymotrypsin cleaves at the C-terminus of bulky hydrophobic residues like phenylalanine, tyrosine, and tryptophan. The choice of which to use, or both, depends on the sequence of your parent peptide.
Causality Behind Experimental Choices:
-
Buffer Choice: Tris-HCl buffer at pH 8.0 is used because it is the optimal pH for the activity of both trypsin and chymotrypsin, ensuring a rigorous challenge to the peptides.[10]
-
Enzyme:Substrate Ratio: A 1:100 (w/w) ratio is a standard starting point that typically provides a measurable degradation rate for susceptible peptides within a few hours, while not being so aggressive that it completely degrades moderately stable peptides instantaneously.
-
Quenching: Trifluoroacetic acid (TFA) is used to stop the reaction. It works by drastically lowering the pH, which irreversibly denatures and inactivates the protease.
-
Analysis Method: RP-HPLC is the gold standard for these assays. It allows for the separation of the intact parent peptide from its degradation fragments, and the peak area of the parent peptide is directly proportional to its concentration.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of Pep-Nat, Pep-D-Ala, and Pep-β-Abc in ultrapure water.
-
Reaction Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0.
-
Enzyme Stock Solutions: Prepare 1 mg/mL stock solutions of TPCK-treated trypsin and/or TLCK-treated chymotrypsin in the reaction buffer.
-
Quenching Solution: Prepare a 10% (v/v) aqueous solution of trifluoroacetic acid (TFA).
-
-
Assay Procedure:
-
For each peptide, set up a series of microcentrifuge tubes, one for each time point (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
To each tube, add 90 µL of the respective peptide stock solution (diluted in reaction buffer to a final concentration of 100 µg/mL).
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme stock solution (final enzyme concentration of 1 µg/mL, achieving a 1:100 enzyme:substrate ratio). For the t=0 sample, add the quenching solution before the enzyme.
-
Incubate all tubes at 37°C with gentle shaking.
-
At each designated time point, stop the reaction in the corresponding tube by adding 10 µL of the 10% TFA quenching solution.
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated enzyme.
-
-
RP-HPLC Analysis:
-
Transfer the supernatant from each tube to an HPLC vial.
-
Analyze 50 µL of each sample by RP-HPLC using a C18 column.
-
Use a gradient elution method (e.g., a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B)) to separate the parent peptide from its metabolites.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Integrate the peak area corresponding to the intact peptide for each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample (% Intact = [Peak Area(t) / Peak Area(t=0)] * 100).
-
Plot the % Intact Peptide vs. Time and determine the half-life (t½), which is the time it takes for 50% of the peptide to be degraded.
-
Protocol 2: In Vitro Human Serum Stability Assay
This assay provides a more physiologically relevant assessment of stability, as it exposes the peptides to a complex mixture of proteases and peptidases present in blood.
Causality Behind Experimental Choices:
-
Serum Choice: Commercially available pooled human serum is used to average out inter-individual variability in enzyme levels.
-
Incubation Conditions: Incubation is performed at 37°C to mimic physiological temperature.
-
Protein Precipitation: Acetonitrile is a common and effective choice for precipitating serum proteins while keeping the typically smaller peptide analytes in solution. The inclusion of an acid (TFA) aids in denaturation and improves precipitation efficiency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in ultrapure water.
-
Human Serum: Thaw pooled human serum (from a reputable supplier) on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.
-
Precipitation/Quenching Solution: Prepare cold acetonitrile containing 1% TFA.
-
-
Assay Procedure:
-
For each peptide, label microcentrifuge tubes for each time point (e.g., 0, 30, 60, 120, 240, 480 minutes).
-
Add 190 µL of the prepared human serum to each tube.
-
Pre-incubate the serum at 37°C for 5 minutes.
-
Spike 10 µL of the 1 mg/mL peptide stock solution into the serum to start the reaction (final peptide concentration ~50 µg/mL). For the t=0 sample, add the quenching solution to the serum before spiking in the peptide.
-
Incubate all tubes at 37°C.
-
At each time point, stop the reaction by adding 400 µL of the cold acetonitrile/TFA solution (a 2:1 ratio of precipitant to serum).
-
Vortex vigorously for 30 seconds and incubate on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Analysis:
-
Carefully transfer the supernatant to a clean tube and evaporate the acetonitrile under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial RP-HPLC mobile phase (e.g., 95% Solvent A, 5% Solvent B).
-
Analyze by RP-HPLC and calculate the half-life as described in Protocol 1.
-
Caption: Detailed experimental workflows for protease and serum stability assays.
Data Presentation and Expected Outcomes
The results from these experiments should be summarized for clear comparison. The primary metric for stability is the half-life (t½).
Table 1: Comparative Stability of Peptides in Protease Assays
| Peptide | Protease | Half-Life (t½) in minutes (Expected Trend) |
|---|---|---|
| Pep-Nat | Trypsin | Shortest (< 30 min) |
| Pep-D-Ala | Trypsin | Intermediate (> 120 min) |
| Pep-β-Abc | Trypsin | Longest (> 240 min or no degradation) |
| Pep-Nat | Chymotrypsin | Shortest (< 30 min) |
| Pep-D-Ala | Chymotrypsin | Intermediate (> 120 min) |
| Pep-β-Abc | Chymotrypsin | Longest (> 240 min or no degradation) |
Table 2: Comparative Stability of Peptides in Human Serum
| Peptide | Half-Life (t½) in minutes (Expected Trend) |
|---|---|
| Pep-Nat | Shortest (< 60 min) |
| Pep-D-Ala | Intermediate (> 240 min) |
| Pep-β-Abc | Longest (> 480 min or no degradation) |
Interpreting the Results:
-
Pep-Nat: This peptide serves as the baseline and is expected to degrade rapidly in all conditions, assuming the sequence contains cleavage sites for the chosen enzymes.
-
Pep-D-Ala: The substitution of an L-amino acid with its D-enantiomer at a protease cleavage site is a well-known strategy to inhibit degradation. It will likely show a significant increase in stability over the native peptide.
-
Pep-β-Abc: Based on the dual-protection mechanism of backbone modification and steric hindrance, Pep-β-Abc is hypothesized to be the most stable of the three analogs, potentially showing little to no degradation over the course of the experiment.
Conclusion
While direct published data on peptides containing 4-amino-2-benzyl-butyric acid is scarce, the fundamental principles of medicinal chemistry and peptide design provide a strong rationale for its use as a stability-enhancing modification. The combination of an unnatural β-amino acid backbone and a sterically demanding benzyl side chain presents a formidable challenge to proteolytic enzymes.
The experimental protocols detailed in this guide offer a comprehensive, self-validating system for any research team to generate robust, publishable data on the enzymatic stability of peptides incorporating this or any other novel amino acid. By systematically comparing against both a native sequence and a known stabilizing modification, researchers can definitively quantify the benefits and make data-driven decisions in the development of next-generation peptide therapeutics.
References
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- BenchChem. (2025). A Comparative Guide to the Stability of Peptides Synthesized with Boc-Pyr-OH. BenchChem Technical Guides.
- Huc, I., & Gellman, S. H. (Eds.). (2010).
- Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide-modified backbones. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
- Seebach, D., et al. (2001). The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases. Helvetica Chimica Acta, 84(6), 27-40.
- Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756.
- Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. Organic & Biomolecular Chemistry, 21(19), 4025-4034.
- Kritzer, J. A. (2017). β-Peptides as inhibitors of protein–protein interactions. Current Opinion in Chemical Biology, 38, 32-39.
- Passioura, T., & Suga, H. (2017). Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Bulletin of the Chemical Society of Japan, 90(9), 1019-1025.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library.
- Brown, Z. Z., & Arora, P. S. (2020). Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function. Annual Review of Biochemistry, 89, 667-691.
- Horne, W. S., & Gellman, S. H. (2008). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Journal of the American Chemical Society, 130(4), 1438-1447.
- Samaddar, S., et al. (2022). Engineering Steric Restraint at Reverse Turns: Implications in Protein Stability and Activity. Journal of the American Chemical Society, 144(8), 3506-3518.
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- Sciortino, A., et al. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Scientific Reports, 13(1), 18274.
- Thapa, P., et al. (2014). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science, 76, 18.2.1-18.2.14.
- Mező, G., et al. (2001). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 98(15), 8432-8437.
- Wang, Q., et al. (2021). The importance of amino acids with bulky side chains and our synthetic strategy. Organic Letters, 23(13), 5142-5147.
- Creative Proteomics. (2024). The Chemistry of Stability: How Non-Natural Amino Acids Fortify Proteins.
- Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(11), 1839-1863.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric Acid in Modern Peptide Synthesis. Company Blog.
- van Wachem, P. B., et al. (2001). The effect of chemical modification of amino acid side-chains on collagen degradation by enzymes.
- Chapman, R. N., et al. (2012). Peptides Displayed as High Density Brush Polymers Resist Proteolysis and Retain Bioactivity. Journal of the American Chemical Society, 134(9), 3492-3495.
- Hadley, E. B., & Gellman, S. H. (2011). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. Journal of the American Chemical Society, 133(47), 19133-19142.
- Haney, E. F., et al. (2019). Influence of Non-natural Cationic Amino Acids on the Biological Activity Profile of Innate Defense Regulator Peptides. ACS Infectious Diseases, 5(11), 1940-1952.
- BenchChem. (2025). Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid.
- De Marco, R., & Gentilucci, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
- Wang, S., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(8), 5985-5997.
- Zhang, Y., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Trends in Food Science & Technology, 130, 116-127.
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- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
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A Comparative Guide to Orthogonal Protection Strategies for 4-Boc-amino-2-benzyl-butyric Acid
This guide provides an in-depth technical comparison of two prominent protection strategies for the carboxylic acid moiety of 4-Boc-amino-2-benzyl-butyric acid: the Benzyl (Bzl) ester versus the tert-Butyl (tBu) ester. As researchers and drug development professionals know, the selection of a protecting group is a critical decision that dictates synthetic routes, reaction compatibility, and overall yield. This document moves beyond mere protocols to explore the fundamental principles of orthogonality, chemical stability, and the mechanistic causality behind experimental choices, providing a robust framework for strategic decision-making in complex peptide synthesis.
The Principle of Orthogonality: The Core Strategic Decision
In multi-step synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the concept of orthogonality is paramount. An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, enabling precise, stepwise chain assembly.[1][2] The choice between a Benzyl ester and a tert-Butyl ester to protect the carboxylic acid of our target molecule, where the α-amino group is already shielded by a tert-Butoxycarbonyl (Boc) group, is fundamentally a choice about orthogonality.
-
The Boc/Bzl Strategy: This combination represents a truly orthogonal system. The α-amino Boc group is labile to moderate acids like Trifluoroacetic Acid (TFA), while the Bzl ester is stable to these conditions. The Bzl group is uniquely cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C), a mild and neutral method that leaves acid-labile groups like Boc completely intact.[3][4][5]
-
The Boc/tBu Strategy: This pairing constitutes a non-orthogonal or "quasi-orthogonal" system at best.[2][6] Both the Boc group and the tBu ester are removed under similar acidic conditions (TFA).[7][8] This lack of differential lability presents a significant challenge, as conditions strong enough to cleave the tBu ester will almost certainly remove the Boc group, making stepwise synthesis problematic.[9]
The logical relationship between these strategies and their deprotection methods is visualized below.
Caption: Orthogonality matrix for Boc/Bzl vs. Boc/tBu strategies.
Mechanistic Insights into Deprotection
Understanding the "why" behind deprotection is crucial for troubleshooting and optimization. The mechanisms for cleaving Boc/tBu and Bzl groups are fundamentally different, which is the source of their orthogonality.
-
Acid-Labile Cleavage (Boc and tBu): The removal of both Boc and tBu groups with an acid like TFA proceeds through the formation of a stable tert-butyl cation.[10] The reaction is initiated by protonation of the carbonyl oxygen, weakening the C-O bond, which then cleaves to release the carbamic acid (for Boc) or carboxylic acid (for tBu) and the tert-butyl cation.[7][11] This cation can potentially alkylate electron-rich residues (like Tryptophan) in the substrate, necessitating the use of "scavengers" like anisole or triisopropylsilane (TIS) to trap it as a harmless byproduct.[7][12]
-
Hydrogenolysis (Bzl): The cleavage of a benzyl ester via hydrogenolysis is a heterogeneous catalytic process.[13] The substrate adsorbs to the surface of a metal catalyst (typically Palladium on Carbon), where the benzylic C-O bond is reductively cleaved by hydrogen.[14] The products are the free carboxylic acid and toluene, the latter of which is easily removed.[3] This process is exceptionally mild and does not involve harsh acidic or basic conditions. However, it is incompatible with other reducible functional groups, such as alkynes or certain sulfur-containing compounds which can poison the catalyst.[13]
Comparative Data Summary
The choice of strategy directly impacts several key parameters of the synthesis. The following table provides a quantitative and qualitative comparison.
| Parameter | Boc/Bzl Strategy | Boc/tBu Strategy |
| Orthogonality | High. Bzl group is stable to TFA used for Boc removal. Deprotection methods are distinct (acid vs. hydrogenolysis).[1] | None. Both Boc and tBu groups are labile under similar acidic conditions (TFA).[8][9] |
| Carboxyl Deprotection | Catalytic Hydrogenation (H₂, Pd/C).[4] | Strong Acid (e.g., TFA, HCl in dioxane).[8][12] |
| Conditions | Mild, neutral pH, room temperature. | Harshly acidic, requires neutralization. |
| Side Reactions | Catalyst poisoning by sulfur compounds.[13] Incompatible with reducible groups (e.g., Cbz, alkynes). | Tert-butyl cation can cause alkylation of sensitive residues; requires scavengers.[7] |
| SPPS Compatibility | Excellent. Allows for selective, iterative N-terminal deprotection while side-chain protection remains intact. | Poor. Unsuitable for standard SPPS workflows due to simultaneous deprotection of N-terminus and side chain. |
| Final Cleavage | Final deprotection of other Bzl-type groups may require strong acids like HF.[15][16] | Final cleavage cocktail (e.g., TFA/scavengers) removes all acid-labile groups simultaneously. |
Experimental Protocols
The following protocols are self-validating systems designed for high fidelity. The causality for each step is explained to provide a deeper understanding beyond simple instruction.
Caption: Comparative experimental workflows for each protection strategy.
Protocol 1: Benzyl Esterification of 4-Boc-amino-2-benzyl-butyric Acid
-
Objective: To protect the C-terminal carboxyl group as a benzyl ester, creating a substrate suitable for orthogonal deprotection.
-
Materials: 4-Boc-amino-2-benzyl-butyric acid, Benzyl bromide (BnBr), Cesium carbonate (Cs₂CO₃), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.
-
Methodology:
-
Salt Formation: Dissolve the starting acid (1.0 equiv.) in DMF. Add Cs₂CO₃ (1.5 equiv.). The base deprotonates the carboxylic acid to form a cesium salt, which is a highly reactive nucleophile for the subsequent step.
-
Alkylation: Add Benzyl bromide (1.2 equiv.) to the solution. Stir at room temperature for 12-16 hours. The carboxylate anion displaces the bromide from benzyl bromide in an Sₙ2 reaction to form the ester.
-
Work-up: Dilute the reaction mixture with EtOAc and water. Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and brine. This removes DMF and unreacted starting materials.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel chromatography to yield the pure benzyl ester.
-
Protocol 2: Selective Deprotection of the Benzyl Ester via Hydrogenolysis
-
Objective: To selectively cleave the C-terminal benzyl ester while leaving the N-terminal Boc group intact, demonstrating the orthogonality of the Boc/Bzl strategy.
-
Materials: Boc-protected benzyl ester, Palladium on Carbon (10% Pd/C, 5-10 mol%), Methanol (MeOH) or Ethyl Acetate (EtOAc), Hydrogen (H₂) gas supply (balloon or Parr hydrogenator).
-
Methodology:
-
Catalyst Suspension: To a solution of the benzyl ester (1.0 equiv.) in MeOH, carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst is pyrophoric and must be handled with care.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas. Stir the suspension vigorously under a positive pressure of H₂ (typically 1 atm from a balloon) at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the solid Pd/C catalyst. This step is critical to prevent product contamination with palladium.
-
Isolation: Rinse the filter pad with additional solvent (MeOH). Combine the filtrates and remove the solvent under reduced pressure to yield the Boc-protected carboxylic acid.
-
Protocol 3: Deprotection of a tert-Butyl Ester via Acidolysis
-
Objective: To demonstrate the standard procedure for cleaving a tBu ester, which simultaneously removes the Boc group.
-
Materials: Boc-protected tert-butyl ester, Dichloromethane (DCM), Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS, as a scavenger).
-
Methodology:
-
Reaction Setup: Dissolve the Boc-protected tBu ester in DCM. Cool the solution in an ice bath (0 °C).
-
Acid Treatment: Prepare a cleavage cocktail, typically 95:2.5:2.5 (v/v/v) of TFA:Water:TIS. Add this solution to the substrate. The TFA provides the acidic medium for cleavage, while TIS acts as a scavenger for the liberated tert-butyl cations.[7]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. CO₂ evolution will be observed from the decarboxylation of the intermediate carbamic acid (from the Boc group).[10]
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The crude product, the TFA salt of the fully deprotected amino acid, can be precipitated and washed with cold diethyl ether.
-
Conclusion and Recommendation
For any synthetic route involving 4-Boc-amino-2-benzyl-butyric acid that requires subsequent modification at the C-terminus or stepwise elongation (as in peptide synthesis), the Boc/Bzl protection strategy is unequivocally superior. Its true orthogonality, achieved through the mild and selective removal of the benzyl ester via hydrogenolysis, provides the necessary flexibility and control that is impossible with the non-orthogonal Boc/tBu system.[1][3] The Boc/tBu combination, where both groups are removed under identical acidic conditions, is fundamentally unsuited for applications requiring selective deprotection. The choice of the Boc/Bzl strategy is a logically sound decision grounded in the distinct and non-interfering chemical mechanisms of deprotection.
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
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- 15. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 4-Boc-amino-2-benzyl-butyric Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy for enhancing biological activity, stability, and pharmacokinetic profiles. Among the vast array of available ncAAs, 4-Boc-amino-2-benzyl-butyric acid presents a unique structural motif with the potential to induce specific secondary structures and modulate peptide properties. However, the practical implementation of any novel building block hinges on a thorough evaluation of its cost-effectiveness. This guide provides an in-depth analysis of the economic and performance aspects of utilizing 4-Boc-amino-2-benzyl-butyric acid in peptide synthesis, offering a comparative perspective against viable alternatives.
Deconstructing the Cost: A Multifaceted Analysis
The cost-effectiveness of an amino acid in peptide synthesis is not merely its price per gram but a complex interplay of its synthesis cost, impact on the overall efficiency of peptide assembly, and the final purity of the target peptide.
The Price Point: Estimating the Cost of 4-Boc-amino-2-benzyl-butyric Acid
Based on the synthesis of structurally similar compounds, such as (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid, the preparation of 4-Boc-amino-2-benzyl-butyric acid likely involves a multi-step process. A plausible synthetic route could start from a chiral precursor, followed by the introduction of the benzyl and Boc-protected amine functionalities. The complexity of such a synthesis, requiring chiral resolution and multiple protection/deprotection steps, places it in a higher cost bracket compared to commercially available, proteinogenic Boc-amino acids.
For a rough estimation, the price of a structurally related compound, 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid, can be used as a proxy. This allows for a baseline comparison with other commercially available non-canonical amino acids.
Boc versus Fmoc: A Fundamental Cost Consideration
The choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a primary determinant of the overall cost of solid-phase peptide synthesis (SPPS). Generally, Boc-protected amino acids are less expensive than their Fmoc-protected counterparts .[1] This is a critical consideration when scaling up peptide production for pre-clinical and clinical studies.
The Boc strategy, while requiring harsher cleavage conditions (typically with hazardous reagents like HF or TFMSA), can be more cost-effective for routine synthesis, especially when dealing with sequences prone to aggregation.[2] The acidic deprotection conditions in Boc-SPPS protonate the newly exposed N-terminus, which can disrupt intermolecular hydrogen bonding and improve solvation, leading to higher yields for hydrophobic peptides.[2]
Performance in Peptide Synthesis: Beyond the Price Tag
The true value of an amino acid is revealed in its performance during peptide synthesis. Key metrics include coupling efficiency, the yield of the desired peptide, and the purity of the crude product.
The Challenge of Steric Hindrance and Hydrophobicity
The structure of 4-Boc-amino-2-benzyl-butyric acid, with a benzyl group at the β-position, introduces significant steric bulk near the reactive carboxyl group. Sterically hindered amino acids are notoriously challenging to couple efficiently during SPPS.[3] This can lead to lower coupling yields and an increased likelihood of deletion sequences in the final product.
Furthermore, the benzyl group imparts a hydrophobic character to the amino acid. The incorporation of multiple hydrophobic residues can lead to peptide aggregation on the solid support, further hindering coupling reactions and complicating purification.[4][5][6]
Strategies to Enhance Performance
Despite these challenges, several strategies can be employed to improve the incorporation of sterically hindered and hydrophobic amino acids like 4-Boc-amino-2-benzyl-butyric acid:
-
Optimized Coupling Reagents: The use of highly efficient coupling reagents is crucial. Carbodiimide-based reagents like DCC, when combined with additives like HOBt, can be effective. However, for particularly difficult couplings, more potent aminium/uronium-based reagents such as HBTU, HATU, or COMU are often necessary to achieve acceptable yields.
-
Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can significantly accelerate coupling reactions and improve their efficiency, particularly for sterically hindered amino acids. The localized heating effect can overcome the activation energy barrier for amide bond formation, leading to shorter reaction times and higher yields.
-
In Situ Neutralization: In Boc-SPPS, performing the neutralization of the N-terminal trifluoroacetate salt in the presence of the activated amino acid (in situ neutralization) can minimize aggregation and improve coupling efficiency for difficult sequences.[2]
Comparative Analysis: Weighing the Alternatives
The decision to use 4-Boc-amino-2-benzyl-butyric acid should be made after considering alternative non-canonical amino acids that can achieve similar objectives, such as inducing β-turns or introducing hydrophobic moieties.
Alternatives for Inducing β-Turns
The β-benzyl substitution in 4-Boc-amino-2-benzyl-butyric acid suggests its potential as a β-turn inducer. β-turns are critical secondary structures that play a significant role in peptide and protein folding and molecular recognition.[7] Several other non-canonical amino acids and dipeptide mimetics are well-established as potent β-turn inducers:
-
D-Proline-Glycine (D-Pro-Gly) Sequences: This dipeptide unit is a classic and highly effective β-turn motif.[8]
-
Lactam-Constrained Amino Acids: Bicyclic lactam structures can rigidly enforce a β-turn conformation.[9]
-
δ-Linked Ornithine Derivatives: These modified amino acids have been shown to be excellent templates for inducing β-hairpin formation.[8]
Table 1: Comparison of Potential β-Turn Inducers
| Feature | 4-Boc-amino-2-benzyl-butyric acid | D-Pro-Gly Dipeptide | Lactam-Constrained Amino Acids |
| Cost | High (custom synthesis) | Moderate | High (multi-step synthesis) |
| Coupling Efficiency | Potentially lower due to steric hindrance | Generally high | Can be challenging depending on the specific structure |
| Conformational Rigidity | Moderate | High | Very High |
| Versatility | Can introduce hydrophobicity | Primarily a structural element | Primarily a structural element |
Alternatives for Hydrophobic Modification
If the primary goal is to introduce a bulky hydrophobic group, several commercially available Boc-protected non-canonical amino acids can be considered:
-
Boc-L-Phenylalanine (Boc-Phe-OH): A standard aromatic amino acid.
-
Boc-L-Homophenylalanine (Boc-Hfe-OH): An extended version of phenylalanine.
-
Boc-L-Napthylalanine (Boc-Nal-OH): Contains a larger aromatic system.
Table 2: Comparison of Hydrophobic Non-Canonical Amino Acids
| Amino Acid | Structure | Relative Cost | Key Features |
| 4-Boc-amino-2-benzyl-butyric acid | Butyric acid with a β-benzyl group | High | Introduces hydrophobicity and potential β-turn |
| Boc-L-Phenylalanine | Standard aromatic amino acid | Low | Well-characterized, readily available |
| Boc-L-Homophenylalanine | Phenyl group separated by an extra methylene | Moderate | Increased flexibility compared to Phe |
| Boc-L-Napthylalanine | Bulky, rigid aromatic side chain | Moderate to High | Strong hydrophobic interactions |
Experimental Protocols
To provide a practical framework for evaluation, the following are generalized protocols for the incorporation of a non-canonical amino acid using Boc-SPPS and a subsequent purification strategy for the resulting hydrophobic peptide.
Protocol for Boc-SPPS Incorporating a Sterically Hindered ncAA
This protocol outlines a manual solid-phase peptide synthesis cycle for incorporating a challenging amino acid like 4-Boc-amino-2-benzyl-butyric acid.
Figure 1: A generalized workflow for a single coupling cycle in Boc-SPPS, including a checkpoint for reaction completion.
Detailed Steps:
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1 minute, followed by a 30-minute incubation.[10]
-
Washing: Wash the resin thoroughly with DCM (3x) and then dimethylformamide (DMF) (3x).
-
Neutralization: Neutralize the N-terminal ammonium salt by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DMF (2x for 2 minutes each).[10]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Coupling:
-
In a separate vessel, dissolve 4-Boc-amino-2-benzyl-butyric acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours. For sterically hindered residues, longer coupling times or double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, necessitating a second coupling step.
-
Repeat: Repeat the cycle for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA with appropriate scavengers).
Purification Strategy for Hydrophobic Peptides
Peptides containing hydrophobic non-canonical amino acids often require modified purification protocols due to their poor solubility in standard aqueous-organic mobile phases.
Figure 2: A strategic workflow for the purification of hydrophobic peptides, emphasizing initial solubility trials.
Key Considerations:
-
Solubility Screening: Before attempting purification, it is crucial to screen for a suitable solvent system that can fully dissolve the crude peptide.[5] This may involve using less polar organic solvents like isopropanol or n-propanol in the mobile phase.[5]
-
Column Choice: For highly hydrophobic peptides, a C4 or C8 reversed-phase column is often more suitable than the standard C18 stationary phase, as it provides less hydrophobic retention.
-
Alternative Precipitation: In some cases, HPLC can be circumvented or simplified by selective precipitation of the target peptide from the cleavage cocktail, for example, by adding cold water or diethyl ether.[4]
-
Analysis of Fractions: Each collected fraction from the preparative HPLC must be analyzed by analytical HPLC and mass spectrometry to confirm its purity before pooling.
Conclusion and Recommendations
The decision to incorporate 4-Boc-amino-2-benzyl-butyric acid into a peptide sequence requires a careful cost-benefit analysis.
Cost: The primary drawback is the high cost associated with its custom synthesis. For large-scale production, this can be a significant financial barrier. The use of the Boc protection strategy itself offers a cost advantage over the Fmoc strategy.
Performance: The steric hindrance and hydrophobicity of this amino acid present challenges in both the coupling and purification stages of peptide synthesis. These challenges can be mitigated through the use of advanced synthetic techniques and optimized purification protocols, but they may lead to lower overall yields and increased process development time.
Recommendation:
-
For early-stage discovery and structure-activity relationship (SAR) studies, where small quantities of peptide are required, the use of 4-Boc-amino-2-benzyl-butyric acid can be justified if its unique structural properties are essential for the desired biological activity.
-
For later-stage development and large-scale synthesis, the high cost and potential for synthetic difficulties make it a less attractive option. In such cases, exploring more readily available and less challenging alternatives that can achieve a similar biological outcome is highly recommended. These may include established β-turn mimetics or other hydrophobic non-canonical amino acids.
Ultimately, the cost-effectiveness of using 4-Boc-amino-2-benzyl-butyric acid is highly dependent on the specific research or development context. A thorough understanding of its synthetic challenges and a comparative evaluation against alternative building blocks are essential for making an informed and economically sound decision.
References
- A Comparative Guide to Alternatives for Boc-Inp-OH in Peptide Modific
- Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. (2011). PubMed Central.
- Design and validation of a frugal, automated, solid-phase peptide synthesizer. (2021). PubMed Central.
- Designing Purification Methods for Hydrophobic Peptides. (1998). Nest Group.
- Peptide Synthesis - FAQ. (n.d.). AAPPTEC.
- Comparison of Boc and Fmoc SPPS. (n.d.).
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). Semantic Scholar.
- How Much Does a Peptide Synthesizer Cost?. (2024). Excedr.
- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
- Custom Peptide Synthesis Pricing. (n.d.). GenScript.
- Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. (n.d.). Nest Group.
- FAQ Peptide Purific
- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (2025). BenchChem.
- t boc fmoc protocols in peptide synthesis. (n.d.). Slideshare.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. (n.d.). Organic Syntheses.
- Custom Peptide Synthesis Price. (n.d.). AAPPTEC.
- Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B). (n.d.).
- Custom Peptide Price Estim
- Process for producing 4-amino-3-oxo-butanoic acid ester. (n.d.).
- BOC-L-Alanine benzyl ester application in synthesizing bioactive peptides. (2025). BenchChem.
- Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. (2015). PubMed Central.
- Efficient synthesis of benzyl 2-( S)-[( tert-butoxycarbonyl)amino]-ω-iodoalkanoates. (2008).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC.
- An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. (2020). PubMed Central.
- Synthesis of 4-(tert.butoxycarbonyl)-2-piperazinecarboxylic acid. (n.d.). PrepChem.com.
- Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. (2015). PubMed.
- A Head-to-Head Comparison: Benzyl 2-amino-4-hydroxybutanoate versus Other Protected Amino Acids in Peptide Synthesis. (2025). BenchChem.
- Development of a New Family of Conformationally Restricted Peptides as Potent Nucleators of β-Turns. Design, Synthesis, Structure, and Biological Evaluation of β-Lactam Peptide Analogue of Melanostatin. (2001).
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- 2. peptide.com [peptide.com]
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- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nestgrp.com [nestgrp.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Side Products in 4-Boc-amino-2-benzyl-butyric Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids (NPAAs) into peptide therapeutics is a cornerstone of modern drug discovery, offering pathways to enhance potency, stability, and bioavailability.[1] Among these, 4-Boc-amino-2-benzyl-butyric acid, a β-amino acid, presents unique opportunities and challenges in synthesis. Its structure, featuring a bulky benzyl group at the α-carbon, introduces significant steric hindrance, which can profoundly influence coupling efficiency and the profile of side products.
This guide provides an in-depth analysis of the side products encountered during the peptide coupling reactions of 4-Boc-amino-2-benzyl-butyric acid. We will dissect common and structure-specific side reactions, compare the performance of various coupling reagents, and provide robust analytical and synthetic protocols to empower researchers to optimize their synthetic strategies, maximize purity, and accelerate the development of novel peptide-based therapeutics.
Chapter 1: The Usual Suspects: Common Side Products in Boc-SPPS
Before delving into the specifics of 4-Boc-amino-2-benzyl-butyric acid, it is crucial to understand the landscape of common side reactions inherent to peptide couplings, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework.
Racemization
The loss of stereochemical integrity at the α-carbon is a persistent risk in peptide synthesis. The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, which can be protonated and deprotonated, leading to a racemic mixture.[2] While urethane-protected amino acids (like Boc-amino acids) are generally more resistant to racemization than acyl-protected ones, the risk is not entirely eliminated, especially with over-activation or the presence of excess base.[3][4]
Caption: Mechanism of racemization via oxazolone formation.
N-Acylurea Formation
When using carbodiimide coupling reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the highly reactive O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer.[3][5] This rearrangement forms a stable N-acylurea, a byproduct that is unable to participate further in the coupling reaction, effectively capping the growing peptide chain and reducing the yield.[3] This side reaction is temperature-dependent and more pronounced with slow-coupling amino functions.[3]
Caption: Competing pathways leading to peptide bond vs. N-acylurea formation.
Guanidinylation
Uronium/aminium-based coupling reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain. This side reaction forms a stable guanidinium moiety, which irreversibly terminates the peptide chain.[6] This is particularly problematic if the amino acid is not pre-activated with the coupling reagent before being introduced to the resin-bound peptide.[6]
Side Reactions During Deprotection
The repetitive acid treatment (typically with trifluoroacetic acid, TFA) to remove the Boc group can generate a reactive tert-butyl cation.[2] This electrophile can alkylate nucleophilic side chains, especially those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[2] The use of "scavengers" (e.g., triisopropylsilane, water, thioanisole) in the deprotection cocktail is essential to trap these carbocations.
Chapter 2: Structure-Specific Side Products of 4-Boc-amino-2-benzyl-butyric Acid
The unique structure of 4-Boc-amino-2-benzyl-butyric acid gives rise to a more specific set of challenges, primarily revolving around steric hindrance.
Incomplete Coupling: The Primary Challenge
The most significant "side product" when coupling 4-Boc-amino-2-benzyl-butyric acid is often the unreacted N-terminal amine of the peptide chain, resulting in deletion sequences. The bulky benzyl group at the C-2 position (alpha to the carboxyl group) creates substantial steric hindrance, slowing down the approach of the nucleophilic amine.[2]
-
Consequence: This leads to a lower yield of the desired full-length peptide and complicates purification, as the deletion sequence may have similar chromatographic properties to the target peptide.
-
Detection: A positive ninhydrin test after the coupling step indicates the presence of unreacted free amines.[2] LC-MS analysis of the crude product will show a peak corresponding to the mass of the peptide lacking the intended residue.
Potential for β-Lactam Formation
While less common than the formation of five- or six-membered rings (e.g., aspartimide or pyroglutamate), the β-amino acid structure theoretically allows for intramolecular cyclization to form a four-membered β-lactam ring. This side reaction would be driven by the activation of the carboxyl group and would compete with the desired intermolecular coupling. However, the formation of a strained four-membered ring is kinetically and thermodynamically less favorable than intermolecular reactions under standard coupling conditions. The steric hindrance from the C-2 benzyl group may further disfavor the transition state required for this cyclization. This remains a minor but mechanistically possible side reaction.
Chapter 3: Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance of 4-Boc-amino-2-benzyl-butyric acid and minimizing side reactions.
| Coupling Reagent/System | Class | Efficacy for Hindered Couplings | Racemization Risk | Key Side Products | Recommendation for Target AA |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Low[2] | N-Acylurea | Good starting point; Oxyma suppresses racemization effectively. |
| HBTU/HATU | Aminium/Uronium | High to Very High[2] | Low | Guanidinylation[6] | Highly Recommended. HATU is particularly potent for difficult couplings.[2] Requires pre-activation. |
| PyBOP | Phosphonium | High | Low[3] | Forms carcinogenic HMPA byproduct. | Effective, but less favored due to toxic byproduct. PyAOP is a safer alternative. |
| DCC | Carbodiimide | Moderate | Moderate | N-Acylurea, Insoluble DCU byproduct | Not recommended for SPPS due to insoluble byproduct. |
Chapter 4: Analytical Strategies for Side Product Detection
A multi-pronged analytical approach is essential for identifying and quantifying the side products from coupling reactions involving novel amino acids.
| Analytical Technique | Purpose | Detectable Side Products/Impurities |
| RP-HPLC (UV) | Purity assessment and quantification | Deletion sequences, diastereomers (from racemization), N-acylurea, unreacted starting material. |
| LC-MS | Identification and Peak Purity | Confirms mass of desired product and impurities. Can identify deletion sequences, guanidinylated peptides, and products of t-butylation. |
| Tandem MS (MS/MS) | Sequence Confirmation | Fragmentation analysis can pinpoint the exact location of modifications or deletions in the peptide sequence. |
| Ninhydrin Test | In-process control (SPPS) | Detects free primary amines, indicating incomplete coupling.[2] |
Chapter 5: Experimental Protocols for Minimizing Side Products
Recommended Protocol: HATU-Mediated Coupling of 4-Boc-amino-2-benzyl-butyric Acid
This protocol is designed for solid-phase synthesis and prioritizes minimizing incomplete coupling.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.
-
Pre-activation: In a separate vessel, dissolve 4-Boc-amino-2-benzyl-butyric acid (3 equivalents), HATU (2.95 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the solution to pre-activate for 2-5 minutes. Causality: Pre-activation ensures the active ester is formed before it can react with the resin's free amine, preventing guanidinylation.[6]
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Causality: The extended coupling time and potent activator (HATU) are necessary to overcome the steric hindrance of the C-2 benzyl group.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Completion Check (Mandatory): Perform a qualitative ninhydrin test.
-
Negative (Colorless/Yellow beads): Proceed to the next deprotection step.
-
Positive (Blue/Purple beads): The coupling is incomplete. Perform a "double coupling" by repeating steps 2-5 with fresh reagents.[2]
-
-
Deprotection: Add a solution of 25-50% TFA in DCM containing scavengers (e.g., 2.5% water, 2.5% triisopropylsilane) to the resin. React for 30 minutes.
-
Final Cleavage (Post-Synthesis): After synthesis is complete, cleave the peptide from the resin using a cleavage cocktail appropriate for the peptide sequence and resin type (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol).
Caption: Experimental workflow for coupling and analysis.
Analytical Protocol: RP-HPLC Analysis of Crude Peptide
-
Sample Preparation: Dissolve a small amount of the crude, cleaved peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Analysis: Integrate all peaks. The main peak corresponds to the desired product. Identify impurity peaks (e.g., earlier eluting deletion sequences) and calculate their relative area percentages. Couple the HPLC to a mass spectrometer for mass identification of each peak.
Conclusion
The successful incorporation of sterically hindered, non-proteinogenic amino acids like 4-Boc-amino-2-benzyl-butyric acid is achievable through a rational and evidence-based approach. The primary synthetic challenge is not an array of complex side reactions but rather the propensity for incomplete coupling due to steric hindrance. By selecting high-potency coupling reagents like HATU, employing optimized protocols with mandatory in-process checks, and utilizing rigorous analytical methods, researchers can effectively mitigate the formation of deletion sequences and other impurities. This strategic approach ensures the synthesis of high-purity target peptides, paving the way for their successful application in drug discovery and development.
References
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69–74.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Semantic Scholar. (1978, August 1). Side Reactions in Peptide Synthesis.
- White, C. J., & Yudin, A. K. (2011). Global Analysis of Peptide Cyclization Efficiency. ACS Chemical Biology, 6(12), 1345-1356.
- Hong, S. H., Kwon, H., & Kim, D. M. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11513–11518.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Ghassembaygi, S., Ebrahimi, S., & Sarshar, S. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 53(8), 1117-1135.
- BOC Sciences. (n.d.). BOC-amino acids.
- L-I. Liu, & C. C. C. Wang. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(1), 253-313.
- Hatakeyama, T., Hashimoto, Y., & Kondo, Y. (2014). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Organic & Biomolecular Chemistry, 12(48), 9848–9851.
- Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry.
- Wiley-VCH. (n.d.). 1 Protection Reactions. In Peptide Synthesis I.
- MDPI. (n.d.). Influence of Some Thia- or Azasubstituted Butyric Acid Derivatives on the Chemical Shift of the Benzene Ring Carbon Atoms.
- Tanimoto, Y., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891.
- Wang, S., et al. (2016). Yield of benzyl butyrate at different reaction times.
- Google Patents. (2019).
- Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.
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- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. peptide.com [peptide.com]
A Comparative Guide to the Purity Validation of 4-Boc-amino-2-benzyl-butyric Acid by Quantitative NMR
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. 4-Boc-amino-2-benzyl-butyric acid, a key chiral building block in the synthesis of peptidomimetics and other complex pharmaceutical agents, is no exception.[1] Ensuring its chemical and stereochemical integrity is paramount to the success of subsequent synthetic steps and the ultimate biological activity of the final compound.[2]
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy—specifically quantitative ¹H NMR (qNMR)—against other analytical techniques for the purity validation of 4-Boc-amino-2-benzyl-butyric acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to make informed decisions for your analytical workflows.
The Rationale for NMR in Purity Assessment: A Primary Method
While High-Performance Liquid Chromatography (HPLC) is a workhorse in many quality control laboratories for its high sensitivity in detecting trace impurities, Quantitative NMR (qNMR) holds a unique and powerful position as a primary analytical method.[3][4][5] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[6][7] This allows for the determination of the absolute concentration or purity of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard, without requiring a reference standard of the analyte itself.[6]
This offers several distinct advantages over chromatographic techniques:
-
Absolute Quantification: Provides a direct measure of purity by weight (%w/w) without the need for analyte-specific calibration curves.[6]
-
Structural Elucidation: Not only quantifies impurities but also provides structural information, aiding in their identification.[4]
-
Non-Destructive: The sample can be recovered after analysis for use in further experiments.[5][6]
-
Comprehensive Detection: Detects any soluble proton-containing molecule, including residual solvents and inorganic impurities, which may be missed by specific HPLC methods.
However, it's crucial to acknowledge that standard NMR has lower sensitivity than HPLC and may struggle to quantify impurities present at very low levels (<0.1%).[4] Therefore, the choice of technique often depends on the specific analytical goal.
Identifying Potential Impurities
A robust validation method must be able to unequivocally assess the analyte in the presence of components that can be expected to be present.[8][9] For 4-Boc-amino-2-benzyl-butyric acid, potential impurities arise from the synthetic route and handling. These can include:
-
Starting Materials & Reagents: Unreacted precursors or residual reagents like di-tert-butyl dicarbonate ((Boc)₂O).
-
Side-Products:
-
Di-Boc Species: Double protection on the amino group.
-
Tert-butyl Ester: Esterification of the carboxylic acid by tert-butyl cations formed during the reaction.
-
Deprotected Amine: Loss of the Boc protecting group.
-
-
Residual Solvents: Solvents used during synthesis and purification (e.g., Toluene, Dichloromethane, Ethyl Acetate).
-
Enantiomeric Impurity: The corresponding (S)-enantiomer if the synthesis is intended to be stereospecific for the (R)-enantiomer (or vice-versa). Standard ¹H NMR will not distinguish between enantiomers, requiring chiral HPLC or the use of a chiral derivatizing agent for NMR analysis.[10][11]
Experimental Protocol: Purity Determination by ¹H qNMR
This protocol describes a self-validating system for determining the purity of 4-Boc-amino-2-benzyl-butyric acid using an internal standard.
Workflow for qNMR Purity Determination```dot
Caption: Decision tree for selecting an analytical method.
Conclusion
For the comprehensive validation of 4-Boc-amino-2-benzyl-butyric acid purity, quantitative ¹H NMR is an indispensable tool that provides rapid, accurate, and absolute purity determination along with valuable structural information about any detectable impurities. It serves as an excellent orthogonal technique to HPLC. [5]While HPLC, particularly chiral HPLC, is superior for quantifying trace-level impurities and resolving enantiomers, qNMR provides a high degree of confidence in the bulk purity of the material with minimal sample preparation and without destroying the sample. By understanding the principles and applying the rigorous protocol described, researchers can ensure the quality of their synthetic building blocks, leading to more reliable and successful outcomes in drug discovery and development.
References
- A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid - Benchchem.
- Validation of Impurity Methods, Part II. (2014).
- Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (N.D.). National Institutes of Health (NIH).
- Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. (2010). PubMed.
- Analytical method validation: A brief review.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
- Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. OUCI.
- Quantitative NMR Spectroscopy.docx. (2017).
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Purity comparison by NMR and HPLC. ResearchGate.
- 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science.
- Differences in HPLC and NMR: Structural Elucidation Relevance. (2025). Patsnap Eureka.
- Optimizing Your Chemical Synthesis with Boc-(R)-3-Amino-4-(2-methyl-phenyl)-butyric Acid. (2026).
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Institutes of Health (NIH).
- Unnatural Amino Acids. Sigma-Aldrich.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Boc-amino-2-benzyl-butyric Acid
Introduction
4-Boc-amino-2-benzyl-butyric acid is a valuable building block in modern organic synthesis, particularly within drug discovery and development. As a derivative of γ-aminobutyric acid (GABA) featuring a tert-butyloxycarbonyl (Boc) protecting group, its handling and disposal require a nuanced understanding of its chemical properties to ensure laboratory safety, regulatory compliance, and environmental stewardship. The Boc group, while essential for synthetic strategies due to its stability in basic conditions and facile removal with acid, introduces specific considerations for waste segregation.[1][2]
This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Boc-amino-2-benzyl-butyric acid and its associated waste streams. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, empowering researchers to make informed decisions that protect themselves, their colleagues, and the environment.
Part 1: Core Principles of Chemical Waste Management
Before addressing the specific protocols for 4-Boc-amino-2-benzyl-butyric acid, it is crucial to ground our approach in the foundational principles of laboratory waste management. These tenets form a self-validating system for safe and compliant chemical handling.
1.1 Hazard Assessment: A Conservative Approach
While many Boc-protected amino acids are not classified as hazardous under the Globally Harmonized System (GHS), some related structures are known to cause skin and eye irritation.[3][4] In the absence of a specific Safety Data Sheet (SDS) for 4-Boc-amino-2-benzyl-butyric acid, a conservative approach is mandated. The compound should be handled as a potentially hazardous chemical, requiring appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.[5]
The most significant chemical property influencing its disposal is the acid lability of the Boc group. Contact with acidic waste streams can trigger deprotection, leading to the generation of carbon dioxide and isobutene gas.[6][7] This reaction can cause pressure buildup in a sealed waste container and introduces potentially reactive byproducts into the waste stream.
1.2 The Three Pillars of Disposal
-
Source Reduction: The most effective disposal method is to minimize waste generation. This includes ordering only the necessary quantities of reagents, maintaining a current chemical inventory to avoid redundant purchases, and reducing the scale of experiments whenever feasible.[8][9]
-
Segregation: Never mix incompatible waste streams.[10] Solid and liquid wastes must be kept separate.[9] Critically, waste containing 4-Boc-amino-2-benzyl-butyric acid should not be mixed with acidic waste to prevent the aforementioned deprotection reaction.
-
Containment & Labeling: All chemical waste must be stored in appropriate, clearly labeled containers within a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][11]
Part 2: Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing the various waste forms you will encounter when working with 4-Boc-amino-2-benzyl-butyric acid.
Protocol 2.1: Disposal of Unused or Expired Solid Compound
This protocol applies to the pure, solid form of the chemical.
-
Container Selection: Obtain a designated container for solid chemical waste. This is typically a rigid, wide-mouthed container with a secure, screw-top lid.
-
Transfer: Carefully transfer the solid 4-Boc-amino-2-benzyl-butyric acid into the solid waste container. Use a fume hood to avoid inhaling any fine dust particles.[3]
-
Labeling: Ensure the container is accurately labeled with "Solid Hazardous Waste," the full chemical name "4-Boc-amino-2-benzyl-butyric acid," and the approximate quantity.
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area.[11]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department.[8]
Protocol 2.2: Disposal of Solutions in Organic Solvents
This protocol applies to solutions of the compound in solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.
-
Container Selection: Use a designated container for non-halogenated or halogenated solvent waste, depending on the solvent used. The container must be made of a chemically resistant material (e.g., high-density polyethylene or glass) with a vented, screw-top cap.
-
Waste Segregation:
-
DO NOT mix this waste with acidic waste streams (e.g., waste from an acidic workup).
-
DO NOT mix with strong bases or oxidizers.[11]
-
-
Transfer: Carefully pour the solution into the appropriate liquid waste container, using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
-
Labeling: Clearly label the container with the full names of all chemical constituents, including solvents and "4-Boc-amino-2-benzyl-butyric acid," along with their approximate percentages.
-
Storage: Keep the container tightly sealed and stored in secondary containment (e.g., a spill tray) within your SAA.[9]
-
Pickup: Arrange for pickup through your institution's EH&S department.
Protocol 2.3: Disposal of Contaminated Labware and PPE
This protocol covers items such as gloves, weigh paper, pipette tips, and chromatography columns contaminated with the compound.
-
Segregation: Do not dispose of chemically contaminated items in the regular trash or biohazard waste.[10][12]
-
Containment: Place all contaminated solid items into a designated solid hazardous waste container or a clearly labeled, sealed bag (e.g., a heavy-duty polyethylene bag) designated for "Contaminated Solid Waste."
-
Labeling: The container or bag must be labeled with the identity of the chemical contaminant.
-
Disposal: The sealed bag should be placed inside the larger solid chemical waste drum in your SAA for final disposal.
Protocol 2.4: Decontamination of Empty Reagent Bottles
An "empty" container may still contain hazardous residue and must be decontaminated before disposal.[9]
-
Rinsing: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: Collect all rinsate from the three rinses as hazardous liquid waste. Dispose of it according to Protocol 2.2 .
-
Defacing: Once the container is fully decontaminated, remove or deface the original label to prevent confusion.[9]
-
Final Disposal: The clean, defaced container can now be disposed of in the appropriate recycling or general waste stream, according to your institution's policies.
Part 3: Data Summary and Workflow Visualization
To facilitate quick reference, the key logistical information is summarized below.
Table 1: Waste Stream Management Summary
| Waste Type | Container Specification | Key Segregation Rules | Storage Location |
| Solid Compound | Rigid, sealed container for solid chemical waste. | Keep separate from liquids. Do not mix with incompatible solids. | Satellite Accumulation Area (SAA) |
| Organic Solutions | Vented, chemically resistant solvent waste container. | Segregate from acids, bases, and oxidizers. | SAA, in secondary containment. |
| Aqueous Solutions | Vented, chemically resistant aqueous waste container. | Do not neutralize with strong acids in the container. | SAA, in secondary containment. |
| Contaminated Labware/PPE | Labeled bag or dedicated solid waste container. | Do not mix with non-hazardous or biohazardous waste. | Place inside main solid waste drum in SAA. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal pathway for any waste generated while working with 4-Boc-amino-2-benzyl-butyric acid.
Caption: Decision workflow for proper waste segregation.
Conclusion
The responsible disposal of 4-Boc-amino-2-benzyl-butyric acid is not merely a procedural task but a critical component of a robust safety culture. By understanding the chemical reactivity of the Boc protecting group and adhering to the principles of waste minimization, segregation, and proper containment, researchers can effectively mitigate risks. Always consult your institution's specific waste management guidelines and your EH&S department, as local regulations may vary.
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University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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A Researcher's Guide to the Safe Handling of 4-Boc-amino-2-benzyl-butyric Acid
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. The compound 4-Boc-amino-2-benzyl-butyric acid, a Boc-protected amino acid, represents a key building block in peptide synthesis and other organic modifications. While its full toxicological profile may not be exhaustively established, a proactive and informed approach to safety is paramount. This guide provides essential, immediate safety and logistical information, grounded in established protocols, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Recognition and Risk Assessment: The RAMP Framework
Before any handling of 4-Boc-amino-2-benzyl-butyric acid, a thorough risk assessment is crucial. The American Chemical Society (ACS) advocates for the RAMP framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2]
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[3]
-
Serious Eye Damage: Contact with eyes could result in severe, potentially irreversible damage.[3]
-
Respiratory Irritation: As with many powdered chemicals, inhalation of dust may irritate the respiratory tract.
Minimizing Exposure: A Multi-Layered PPE and Engineering Control Strategy
To mitigate the identified risks, a combination of engineering controls and personal protective equipment (PPE) is mandatory.[4]
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing and handling of powdered 4-Boc-amino-2-benzyl-butyric acid must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.[5]
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[6][7]
Personal Protective Equipment (PPE): Your Essential Barrier
The following table outlines the minimum PPE requirements for handling 4-Boc-amino-2-benzyl-butyric acid.
| Protection Level | Required PPE | Specific Recommendations | Rationale |
| Primary (Minimum) | Eye and Face Protection | Chemical safety goggles with side shields. | Protects against splashes and airborne particles that can cause serious eye damage.[3] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact and irritation.[3][8] Double gloving is recommended for extended operations. | |
| Protective Clothing | Standard laboratory coat. | Shields skin and personal clothing from spills.[8] | |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[8][9] | |
| Secondary (Task-Dependent) | Respiratory Protection | N95 respirator or higher. | Necessary when handling large quantities or when there is a potential for significant aerosolization outside of a fume hood. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical protocol is essential for safe handling.
Preparation
-
Designated Area: Designate a specific area within a chemical fume hood for handling the compound.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Ensure a chemical spill kit appropriate for solid reagents is readily accessible.
-
Donning PPE: Put on all required PPE as outlined in the table above, ensuring gloves are worn over the cuffs of the lab coat.
Handling the Compound
-
Weighing: Carefully weigh the desired amount of 4-Boc-amino-2-benzyl-butyric acid on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Transfers: Use a spatula or other appropriate tools for transferring the solid. If preparing a solution, slowly add the solid to the solvent to prevent splashing.[5]
-
Reaction Setup: All reactions involving this compound should be set up within the fume hood.
Post-Handling
-
Decontamination: Thoroughly decontaminate the work area, including the balance and any equipment used.
-
Doffing PPE: Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water.[8] Remove your lab coat and safety goggles.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[10]
-
Contaminated Materials: All disposable items that have come into contact with 4-Boc-amino-2-benzyl-butyric acid, such as gloves, weigh boats, and paper towels, must be placed in a designated and clearly labeled hazardous waste container.[5]
-
Unused Compound: Unused or waste 4-Boc-amino-2-benzyl-butyric acid should be collected in a sealed, labeled hazardous waste container.
-
Do Not: Never dispose of this chemical down the drain or in regular trash.
Emergency Preparedness
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Spill: For a small spill within the fume hood, use an appropriate absorbent material from a spill kit and place it in the hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of 4-Boc-amino-2-benzyl-butyric acid.
Caption: Workflow for handling 4-Boc-amino-2-benzyl-butyric acid.
References
- Personal protective equipment for handling Boc-(S)-2-Amino-5-methylhex-4-enoic acid. Benchchem.
- Personal protective equipment for handling t-Boc-Aminooxy-PEG7-methane. Benchchem.
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Safety. American Chemical Society. Available at: [Link]
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The OSHA Laboratory Standard. Lab Manager. Available at: [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]
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(S)-4-Cbz-amino-2-boc-amino-butyric acid MSDS. Available at: [Link]
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Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. Available at: [Link]
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Chapter 6: Chemical Storage and Handling. Emergency Management and Safety. Available at: [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

